Product packaging for 2-Amino-n-isopropylbenzamide(Cat. No.:CAS No. 30391-89-0)

2-Amino-n-isopropylbenzamide

Cat. No.: B048454
CAS No.: 30391-89-0
M. Wt: 178.23 g/mol
InChI Key: FWQYJOPJMIEKHZ-UHFFFAOYSA-N
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Description

2-Amino-N-isopropylbenzamide is a strategically valuable chemical intermediate and scaffold in medicinal chemistry and pharmacological research. This compound features a benzamide core substituted with a primary amino group at the ortho position and an isopropylamide functionality, creating a versatile structure for the design and synthesis of novel bioactive molecules. Its primary research value lies in its role as a key building block for the development of heterocyclic compounds, particularly in the construction of quinazolinone and benzodiazepine derivatives, which are privileged structures in drug discovery for targeting a range of enzymes and receptors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2O B048454 2-Amino-n-isopropylbenzamide CAS No. 30391-89-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-propan-2-ylbenzamide
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InChI

InChI=1S/C10H14N2O/c1-7(2)12-10(13)8-5-3-4-6-9(8)11/h3-7H,11H2,1-2H3,(H,12,13)
Source PubChem
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InChI Key

FWQYJOPJMIEKHZ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
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DSSTOX Substance ID

DTXSID7041627
Record name 2-Amino-N-(1-methylethyl)benzamide
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Molecular Weight

178.23 g/mol
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CAS No.

30391-89-0
Record name 2-Amino-N-isopropylbenzamide
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Record name 2-Amino-N-isopropylbenzamide
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Record name N-Isopropylanthranilamide
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Record name Benzamide, 2-amino-N-(1-methylethyl)-
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Record name 2-amino-N-(isopropyl)benzamide
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Record name 2-AMINO-N-ISOPROPYLBENZAMIDE
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Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-N-isopropylbenzamide: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-N-isopropylbenzamide, also known as N-isopropylanthranilamide, is a chemical compound belonging to the aminobenzamide class. Its structure, which incorporates a primary aromatic amine and a secondary amide, makes it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and analytical characterization, with a focus on its applications in pharmaceutical and agrochemical research. While it is widely recognized as a key intermediate in the production of the herbicide Bentazone, recent studies on related aminobenzamides suggest potential applications in medicinal chemistry, warranting a closer examination of its properties.[1][2]

Chemical Structure and Physicochemical Properties

This compound is characterized by an anthranilamide core, where the amide nitrogen is substituted with an isopropyl group. This structure imparts specific chemical characteristics that are crucial for its reactivity and potential biological activity.

Chemical Structure:

Key Identifiers and Properties:

PropertyValueSource
IUPAC Name 2-amino-N-propan-2-ylbenzamide[3]
CAS Number 30391-89-0[3]
Molecular Formula C₁₀H₁₄N₂O[3]
Molecular Weight 178.23 g/mol [3]
Melting Point 147 °C[1]
Boiling Point (Predicted) 355.7 ± 25.0 °C[1]
Density (Predicted) 1.077 ± 0.06 g/cm³[1]
SMILES CC(C)NC(=O)C1=CC=CC=C1N[3]
InChIKey FWQYJOPJMIEKHZ-UHFFFAOYSA-N[3]

While specific crystallographic data for this compound is not publicly available, analysis of the closely related N-isopropylbenzamide reveals a monoclinic crystal system with intermolecular N—H⋯O hydrogen bonds linking molecules into chains.[4] The dihedral angle between the amide group and the phenyl ring in N-isopropylbenzamide is 30.0 (3)°, suggesting a non-planar conformation that may influence its binding to biological targets.[4]

Synthesis and Purification

The most common and industrially relevant synthesis of this compound involves the ring-opening of isatoic anhydride with isopropylamine.[1][5] This method is efficient and avoids the need for more hazardous reagents.

Experimental Protocol: Synthesis from Isatoic Anhydride

This protocol is based on established literature procedures.[5][6]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, dissolve isatoic anhydride (1 equivalent) in a suitable solvent such as dichloroethane or dimethylformamide (DMF).[5][6]

  • Amine Addition: While stirring, slowly add isopropylamine (1 to 1.2 equivalents) dropwise to the solution. The reaction is exothermic, and the temperature should be maintained between 50-60 °C.[5]

  • Reaction: After the addition is complete, continue stirring the mixture at 50-60 °C for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If using an organic solvent like dichloroethane, wash the solution with a saturated sodium carbonate solution and then with water.[1] Separate the organic layer.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

Purification Protocol: Recrystallization

Recrystallization is an effective method for purifying the crude product.[7][8][9][10]

  • Solvent Selection: Perform small-scale solubility tests to find a suitable solvent or solvent system. A common and effective system for this compound is a mixture of dichloromethane and hexane or ethyl acetate and hexane.[6] The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature.[7][8]

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent (e.g., dichloromethane or ethyl acetate).

  • Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. The pure compound should crystallize out. Cooling the solution further in an ice bath can maximize the yield.

  • Collection: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification IsatoicAnhydride Isatoic Anhydride Reaction Reaction (50-60°C, Solvent) IsatoicAnhydride->Reaction Isopropylamine Isopropylamine Isopropylamine->Reaction Washing Aqueous Wash Reaction->Washing Drying Drying Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation CrudeProduct Crude Product Evaporation->CrudeProduct Recrystallization Recrystallization (e.g., DCM/Hexane) CrudeProduct->Recrystallization Filtration Vacuum Filtration Recrystallization->Filtration Drying_final Drying Filtration->Drying_final PureProduct Pure Product Drying_final->PureProduct

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Predicted):

    • Aromatic Protons: Multiple signals in the range of δ 6.5-7.8 ppm.

    • Amine (NH₂): A broad singlet around δ 4.0-5.5 ppm.

    • Amide (NH): A doublet or triplet around δ 8.0-8.5 ppm.

    • Isopropyl (CH): A multiplet (septet) around δ 4.1-4.3 ppm.

    • Isopropyl (CH₃): A doublet around δ 1.2 ppm.

  • ¹³C NMR (Predicted):

    • Carbonyl (C=O): δ 168-170 ppm.

    • Aromatic Carbons: Multiple signals between δ 115-150 ppm.

    • Isopropyl (CH): δ 41-43 ppm.

    • Isopropyl (CH₃): δ 22-24 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.[11][12][13][14][15]

  • N-H Stretch (Amine): Two sharp bands around 3350-3450 cm⁻¹.

  • N-H Stretch (Amide): A single band around 3300 cm⁻¹.

  • C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹.

  • C=O Stretch (Amide I): A strong, sharp peak around 1630-1660 cm⁻¹.

  • N-H Bend (Amide II): A band around 1510-1550 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

  • Molecular Ion Peak: The expected molecular ion [M]⁺ would be at m/z = 178. In electrospray ionization (ESI) positive mode, the protonated molecule [M+H]⁺ would be observed at m/z = 179.[3]

  • Fragmentation Pattern: A major fragment observed in the mass spectrum of this compound is at m/z = 120.[3] This corresponds to the loss of the isopropylamino group and the formation of a stable acylium ion. Alpha-cleavage next to the amine is a common fragmentation pathway for amines.[16]

The following diagram illustrates the proposed mass spectrometry fragmentation pathway.

Caption: Proposed fragmentation of this compound in MS.

Applications and Biological Relevance

Agrochemical Intermediate

The primary industrial application of this compound is as a precursor in the synthesis of the herbicide Bentazone.[1] It is also recognized as an environmental degradation product of Bentazone.[3][17]

Potential in Drug Discovery

The aminobenzamide scaffold is present in a number of biologically active compounds. While there is no extensive research on the specific biological activities of this compound, related compounds have shown promise. For instance, a recent study highlighted that newly synthesized 2-amino-N-phenethylbenzamides exhibit spasmolytic activity and could be potential candidates for treating Irritable Bowel Syndrome (IBS).[2] These compounds were shown to have a relaxation effect and also demonstrated anti-inflammatory properties.[2]

Additionally, other aminobenzamide derivatives have been investigated for a range of therapeutic applications, including as antimicrobial agents.[18] The structural features of this compound make it a candidate for further investigation in these and other therapeutic areas. It is also listed as a useful biochemical for proteomics research, although specific applications are not detailed.[19]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

  • Hazard Statements:

    • H302: Harmful if swallowed.[3][20]

    • H315: Causes skin irritation.[3][20]

    • H319: Causes serious eye irritation.[3][20]

    • H335: May cause respiratory irritation.[3][20]

  • Precautionary Measures:

    • Work in a well-ventilated area or fume hood.

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to 2-Amino-n-isopropylbenzamide (CAS: 30391-89-0)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Amino-n-isopropylbenzamide (CAS No. 30391-89-0), a key chemical intermediate. While its primary industrial application is in the synthesis of the herbicide Bentazone, the 2-aminobenzamide scaffold is of significant interest in medicinal chemistry. This document details the physicochemical properties, established synthesis protocols with mechanistic explanations, analytical methodologies for characterization, and a discussion of its toxicological profile. Furthermore, it explores the potential, yet underexplored, biological activities of the 2-aminobenzamide class of compounds, offering a forward-looking perspective for its application in research and development.

Core Compound Identification and Properties

This compound, also known as N-Isopropylanthranilamide, is an organic compound belonging to the aminobenzamide family. Its structure features a primary amine and a secondary amide functional group substituted on a benzene ring in an ortho configuration.

Physicochemical & Structural Data

A summary of the key properties for this compound is presented below. These values are compiled from various chemical data repositories and supplier specifications.

PropertyValueReference(s)
CAS Number 30391-89-0[1][2]
Molecular Formula C₁₀H₁₄N₂O[1][2]
Molecular Weight 178.23 g/mol [1][2]
IUPAC Name 2-amino-N-(propan-2-yl)benzamide[3]
Synonyms N-Isopropylanthranilamide, Anthranilic acid isopropyl amide[2][3]
Appearance Solid, Off-White to Light Brown
Melting Point 147 °C[1]
Boiling Point (Predicted) 355.7 ± 25.0 °C at 760 mmHg[1]
Density (Predicted) 1.077 ± 0.06 g/cm³[1]
Solubility Slightly soluble in Chloroform and Methanol
SMILES CC(C)NC(=O)C1=CC=CC=C1N[3]
InChIKey FWQYJOPJMIEKHZ-UHFFFAOYSA-N[3]

Synthesis and Mechanism

The most prevalent and industrially relevant synthesis of this compound proceeds via the ring-opening of isatoic anhydride with isopropylamine. This method is efficient and avoids harsh reaction conditions.

Reaction Scheme

The reaction involves the nucleophilic acyl substitution of isopropylamine on isatoic anhydride, leading to the formation of the desired amide and the extrusion of carbon dioxide.

Caption: General Synthesis of this compound.

Mechanistic Rationale

The synthesis is a classic example of nucleophilic attack on an anhydride.[4]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of isopropylamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of isatoic anhydride.

  • Tetrahedral Intermediate Formation: This attack forms an unstable tetrahedral intermediate.

  • Ring Opening & Decarboxylation: The ring opens, and a subsequent rearrangement leads to the elimination of a molecule of carbon dioxide (CO₂), which is thermodynamically favorable and drives the reaction to completion.

This mechanism explains the choice of reagents. Isatoic anhydride is an excellent electrophile and a convenient, stable source of an activated 2-aminobenzoyl group. Primary amines like isopropylamine are sufficiently nucleophilic to initiate the reaction. The choice of a non-protic solvent like dichloroethane prevents unwanted side reactions.

Detailed Synthesis Protocol

The following protocol is adapted from established patent literature for the synthesis of this compound as an intermediate for Bentazone.

Materials:

  • Isatoic anhydride

  • Isopropylamine

  • Dichloroethane (DCE)

  • Saturated sodium carbonate solution

  • Water

Procedure:

  • In a reaction vessel equipped with a stirrer, heating mantle, and addition funnel, dissolve isatoic anhydride in dichloroethane.

  • Warm the solution to a temperature of 50-60 °C.

  • Slowly add isopropylamine dropwise to the heated solution over a period of approximately 3 hours, maintaining the temperature between 50-60 °C.

  • After the addition is complete, continue to stir the reaction mixture at 50-60 °C for an additional 0.5-2 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated sodium carbonate solution, followed by water, to remove unreacted starting materials and acidic byproducts.

  • Separate the organic layer containing the product. The solvent can be removed under reduced pressure to yield the crude this compound, which can be further purified by recrystallization if necessary.

Applications and Industrial Relevance

Primary Application: Herbicide Synthesis

The predominant industrial use of this compound is as a crucial precursor in the manufacture of Bentazone.[1] Bentazone is a selective post-emergence herbicide used to control broadleaf weeds and sedges in a variety of crops, including soybeans, rice, corn, and peanuts.[1] The synthesis involves the cyclization of this compound with a suitable reagent to form the thiadiazinone ring system characteristic of Bentazone.

G A This compound (Intermediate) C Bentazone (Final Herbicide Product) A->C Reaction B Cyclization Reagents (e.g., SOCl₂, ClSO₂NCO) B->C Reaction

Caption: Role as an intermediate in Bentazone synthesis.

Role as a Metabolite

In environmental and toxicological studies, this compound is recognized as a transformation product or metabolite of Bentazone.[3] Its presence in soil or water samples can indicate the prior use and subsequent degradation of the parent herbicide. This makes it a key analyte in environmental monitoring and residue analysis.[5]

Potential Research Applications

Some suppliers list the compound as being "useful for proteomics research".[2] However, a thorough review of scientific literature reveals no specific, published applications or protocols supporting this claim. It is plausible that it could be used as a building block in the synthesis of chemical probes or affinity matrices, but this remains a theoretical application without direct evidence.

Analytical Characterization

Robust analytical methods are essential for quality control during synthesis and for monitoring the compound in environmental or biological matrices. The primary techniques employed are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Chromatographic Methods

Reverse-phase HPLC (RP-HPLC) is a suitable method for the separation and quantification of this compound.[2][6]

Representative HPLC Protocol:

  • Column: C18 stationary phase (e.g., Newcrom R1).[7]

  • Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., Acetonitrile) and an aqueous buffer (e.g., water with 0.1% formic acid for MS compatibility).[2][7]

  • Detection: UV detection at a wavelength determined by the compound's UV absorbance maximum.

  • Justification: This method provides excellent resolution for small aromatic molecules. The C18 column separates compounds based on hydrophobicity, and the acidified mobile phase ensures good peak shape by suppressing the ionization of the primary amine. Formic acid is a volatile buffer, making it ideal for subsequent analysis by mass spectrometry (LC-MS).

Mass Spectrometry

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) have been utilized for the identification and quantification of this compound, particularly in the context of metabolite analysis.[1][2]

  • LC-MS/MS: This is the method of choice for sensitive and selective quantification in complex matrices like blood or environmental samples.[2] Electrospray ionization (ESI) in positive ion mode would be effective due to the basicity of the amine groups. Selected Reaction Monitoring (SRM) can be used to monitor specific precursor-to-product ion transitions, providing high specificity and low detection limits.

Potential Biological Activity and Future Directions

While this compound itself is not an established therapeutic agent, its core chemical scaffold, the 2-aminobenzamide moiety, is a "privileged structure" in medicinal chemistry. Derivatives of this scaffold have been shown to possess a wide range of biological activities.

  • Antimicrobial Activity: Studies on various N-substituted 2-aminobenzamide derivatives have demonstrated significant antibacterial and antifungal properties.[8][9] The mechanism often involves interaction with microbial cellular processes.

  • HDAC Inhibition: More complex derivatives of 2-aminobenzamide have been designed as potent histone deacetylase (HDAC) inhibitors, which have applications in cancer therapy.[10]

  • Analgesic Properties: Research has identified certain 2-aminobenzamide derivatives with analgesic effects, independent of prostaglandin synthesis inhibition, suggesting novel mechanisms of action.[11]

Expert Insight: The presence of the primary amine and the N-isopropylamide group on the this compound molecule provides two key vectors for chemical modification. For drug development professionals, this compound represents an excellent starting point for library synthesis. Derivatization of the primary amine or modification of the N-alkyl group could be explored to optimize binding to various biological targets, potentially leading to the discovery of new therapeutic agents in oncology, infectious diseases, or pain management.

Safety and Handling

Based on aggregated GHS data, this compound is classified as a hazardous substance.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[12] Handling should occur in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water. If skin contact occurs, wash with soap and water. If ingested, seek medical attention.[12]

Conclusion

This compound (CAS: 30391-89-0) is a well-characterized compound with a primary, validated role as an intermediate in the agrochemical industry. Its synthesis is straightforward and efficient. For researchers in chemistry and material science, it serves as a reliable building block. For scientists in drug discovery, while the compound itself has no defined pharmacological role, its 2-aminobenzamide core represents a versatile and promising scaffold for the development of novel therapeutics. Future research should focus on exploring the synthetic derivatization of this molecule to unlock its potential in medicinal chemistry.

References

N-Isopropylanthranilamide physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of N-Isopropylanthranilamide

Introduction

N-Isopropylanthranilamide, with the CAS Number 30391-89-0, is a derivative of anthranilic acid, positioning it within the broader class of ortho-amino benzamides.[1] Its structure, featuring a primary aromatic amine, a secondary amide, and an isopropyl group, imparts a unique combination of properties that make it a molecule of interest for researchers in medicinal chemistry and materials science. As a synthetic intermediate, it serves as a building block for more complex heterocyclic systems, leveraging the reactivity of its dual functional groups. This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, and spectroscopic characterization, designed for scientists and drug development professionals.

Chemical Identity and Structure

The fundamental characteristics of a molecule are dictated by its structure. N-Isopropylanthranilamide combines an aromatic core with functional groups capable of hydrogen bonding and nucleophilic/electrophilic interactions.

Core Identifiers
PropertyValue
IUPAC Name 2-Amino-N-(propan-2-yl)benzamide
Synonyms N-Isopropyl-2-aminobenzamide, Anthranilic acid isopropylamide[1]
CAS Number 30391-89-0[1]
Molecular Formula C₁₀H₁₄N₂O[1]
Molecular Weight 178.23 g/mol [1]
Molecular Structure

The arrangement of the functional groups—the primary aromatic amine (position 2) and the N-isopropyl carboxamide (position 1)—allows for intramolecular hydrogen bonding, which can influence its conformation and physical properties, such as melting point and solubility.

Caption: Chemical structure of N-Isopropylanthranilamide.

Physicochemical Properties

The physical properties of N-Isopropylanthranilamide are a direct consequence of its molecular weight and the intermolecular forces it can form, primarily hydrogen bonds and van der Waals interactions.

Summary of Physical Data
PropertyValueSource
Melting Point 147 °C[1]
Boiling Point 355.7 ± 25.0 °CPredicted[1]
Density 1.077 ± 0.06 g/cm³Predicted[1]
Appearance White to off-white solidInferred from similar compounds
Solubility Sparingly soluble in water; soluble in polar organic solvents like ethanol, methanol, and DMSO.Inferred from structure

Expert Insight: The relatively high melting point of 147 °C for a molecule of this size is indicative of strong intermolecular forces.[1] The presence of both a hydrogen bond donor (amine and amide N-H) and acceptor (amide C=O and amine N) facilitates the formation of a stable crystal lattice, requiring significant thermal energy to disrupt. Its predicted high boiling point further supports this observation.

Spectroscopic Characterization

Spectroscopic analysis is essential for structural verification. While specific experimental spectra are not publicly cataloged, the expected data can be reliably predicted based on the molecule's functional groups and structure.[2][3]

Predicted Spectroscopic Data
TechniqueExpected Features
¹H NMR ~7.5-6.5 ppm: Multiplets (4H, aromatic protons). ~5.5 ppm: Broad singlet (2H, -NH₂ protons). ~8.0 ppm: Broad singlet (1H, amide -NH- proton). ~4.2 ppm: Septet (1H, isopropyl -CH-). ~1.2 ppm: Doublet (6H, isopropyl -CH₃ protons).
¹³C NMR ~168 ppm: Amide carbonyl carbon. ~148-115 ppm: 6 aromatic carbons. ~42 ppm: Isopropyl -CH- carbon. ~22 ppm: Isopropyl -CH₃ carbons.
IR (cm⁻¹) 3450-3300: Two N-H stretch bands (primary amine). ~3300: Single N-H stretch band (secondary amide). ~1640: C=O stretch (amide I band). ~1600, ~1450: C=C aromatic ring stretches.
Mass Spec (EI) m/z 178: Molecular ion (M⁺). m/z 163: [M-CH₃]⁺. m/z 135: [M-C₃H₇]⁺. m/z 120: [C₇H₆NO]⁺ (from amide cleavage).

Causality in Spectroscopy:

  • ¹H NMR: The chemical shifts are determined by the electronic environment. Aromatic protons are deshielded by the ring current. The amide proton is typically downfield due to the electron-withdrawing nature of the adjacent carbonyl group. The splitting pattern (septet and doublet) is a classic signature of an isopropyl group due to the n+1 rule.[4]

  • IR Spectroscopy: The positions of the stretching frequencies correspond to the bond strengths and masses of the atoms involved. The two distinct N-H bands for the primary amine arise from symmetric and asymmetric stretching modes.[5] The amide carbonyl stretch is a strong, sharp signal and is a key diagnostic peak.[6]

Synthesis and Reactivity

N-Isopropylanthranilamide is readily synthesized via a robust and high-yielding reaction, making it an accessible starting material. Its reactivity is governed by its nucleophilic amine and the stability of the amide bond.

Synthetic Pathway from Isatoic Anhydride

The most direct and common synthesis involves the reaction of isatoic anhydride with isopropylamine.[7][8] This reaction is mechanistically elegant: the amine acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. The resulting intermediate is unstable and readily loses carbon dioxide to form the final amide product. This method is favored for its operational simplicity and the fact that the only byproduct is a gas (CO₂), which simplifies purification.[8]

G Reactants Isatoic Anhydride + Isopropylamine Reaction Reaction in Solvent (e.g., DMF or Toluene) Heat (e.g., 80-100°C) Reactants->Reaction Workup Aqueous Workup (e.g., add water, extract with EtOAc) Reaction->Workup Purification Purification (e.g., Recrystallization or Column Chromatography) Workup->Purification Product N-Isopropylanthranilamide (Final Product) Purification->Product

Caption: General workflow for the synthesis of N-Isopropylanthranilamide.

Experimental Protocol: Synthesis of N-Isopropylanthranilamide

This protocol is a self-validating system; successful synthesis can be confirmed by comparing the physical (melting point) and spectroscopic data of the product against the reference values.

  • Reagents & Equipment:

    • Isatoic Anhydride (1.0 eq)

    • Isopropylamine (1.2 eq)

    • Anhydrous solvent (e.g., Toluene or DMF)

    • Round-bottom flask, condenser, magnetic stirrer, heating mantle

    • Standard workup and purification glassware

  • Procedure:

    • To a stirred solution of isatoic anhydride in the chosen solvent, add isopropylamine dropwise at room temperature.

    • Causality: The slow addition controls the initial exotherm from the amine-anhydride reaction.

    • Heat the reaction mixture to 80-100 °C for 2-4 hours. The evolution of CO₂ gas should be observed.

    • Monitor the reaction progress by TLC until the starting material is consumed.

    • Cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Trustworthiness: This step removes excess solvent and any unreacted isopropylamine.

  • Workup & Purification:

    • Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with dilute aqueous HCl (to remove any residual amine), saturated aqueous NaHCO₃ (to remove any acidic impurities), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the resulting solid by recrystallization (e.g., from an ethanol/water mixture) to yield the final product.

    • Confirm the purity and identity via melting point determination and spectroscopic analysis (NMR, IR).

Chemical Reactivity

The molecule possesses three primary sites of reactivity: the primary amine, the amide bond, and the aromatic ring.

G mol amine_label Primary Amine (Nucleophilic) amine_label->amine_target amide_label Amide Bond (Hydrolysis) amide_label->amide_target ring_label Aromatic Ring (Electrophilic Substitution) ring_label->ring_target

Caption: Key reactive sites on the N-Isopropylanthranilamide molecule.

  • Primary Aromatic Amine (-NH₂): This group is nucleophilic and can undergo standard reactions such as acylation, alkylation, and diazotization followed by Sandmeyer-type reactions. Its position ortho to the amide can facilitate cyclization reactions to form heterocycles like quinazolinones.

  • Amide Bond (-CONH-): The amide bond is generally stable but can be hydrolyzed to anthranilic acid and isopropylamine under strong acidic or basic conditions with heating.

  • Aromatic Ring: The amine group is a strong activating group, directing electrophilic aromatic substitution to the positions ortho and para to it (positions 3 and 5).

Safety and Handling

N-Isopropylanthranilamide should be handled using standard laboratory safety protocols. As with many aromatic amines, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.

Conclusion

N-Isopropylanthranilamide is a well-defined chemical entity with predictable and useful properties. Its straightforward synthesis from isatoic anhydride makes it readily accessible.[8] The combination of a nucleophilic primary amine and a stable amide linkage on an aromatic scaffold provides a versatile platform for further chemical modification, particularly in the synthesis of heterocyclic compounds relevant to pharmaceutical and materials science research. The data and protocols presented in this guide offer a robust foundation for its use in a research and development setting.

References

2-Amino-n-isopropylbenzamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-N-isopropylbenzamide

Compound Overview and Significance

This compound, also known by its IUPAC name 2-amino-N-propan-2-ylbenzamide, is a synthetic chemical compound with notable relevance in both agrochemical and materials science research. Primarily recognized as a key intermediate in the synthesis of the herbicide Bentazone, it also serves as a principal environmental transformation product, or metabolite, of this widely used agricultural chemical[1][2][3]. Its utility extends to being a versatile biochemical for laboratory use and a precursor in pharmaceutical synthesis and advanced materials applications, such as the functionalization of carbon nanotubes[4][5][6]. This guide provides a comprehensive technical overview of its chemical properties, synthesis, applications, and handling protocols for researchers and drug development professionals.

Core Compound Identification and Properties

Accurate identification and understanding of a compound's physicochemical properties are foundational to its application in research and development.

Chemical Identity

The compound is identified by several names and registry numbers, ensuring its unambiguous recognition in scientific literature and chemical databases.

IdentifierValue
IUPAC Name 2-amino-N-propan-2-ylbenzamide[1]
CAS Number 30391-89-0[1][2][4][5]
Synonyms N-Isopropylanthranilamide, Anthranilic acid isopropylamide[1][5]
EC Number 250-175-4[2][7]
PubChem CID 94411[1]
Molecular Formula and Weight

The elemental composition and mass are critical for stoichiometric calculations in synthesis and for analytical characterization via mass spectrometry.

PropertyValue
Molecular Formula C₁₀H₁₄N₂O[1][2][4][5]
Molecular Weight 178.23 g/mol [1][5]
Exact Mass 178.110613074 Da[1][2]
Physicochemical Properties

These properties dictate the compound's behavior under various experimental conditions, influencing choices of solvents, reaction temperatures, and purification methods.

PropertyValueSource
Physical State Solid[8]
Melting Point 147 °C[2][4]
Boiling Point 355.7 °C (Predicted)[2][4]
Density 1.077 g/cm³ (Predicted)[2][4]
Solubility Slightly soluble in Chloroform and Methanol[2]
LogP 1.39 - 2.38[2][8]

Synthesis and Mechanism

The primary route for synthesizing this compound involves the reaction between isatoic anhydride and isopropylamine. This method is advantageous as it avoids the need for strictly anhydrous conditions, streamlining the production process[9].

Reaction Pathway and Causality

The synthesis is a nucleophilic acyl substitution reaction. Isopropylamine, a primary amine, acts as the nucleophile, attacking one of the carbonyl carbons of the isatoic anhydride ring. This choice of starting material is deliberate; isatoic anhydride is a stable and readily available precursor that efficiently generates the desired ortho-amino benzamide structure upon ring-opening and subsequent decarboxylation. The reaction is typically performed in a solvent like dichloroethane at a moderately elevated temperature (50-60 °C) to ensure an adequate reaction rate without promoting side reactions[4][9].

G Reactants Reactants - Isatoic Anhydride - Isopropylamine Step1 Step 1: Nucleophilic Attack Isopropylamine attacks anhydride carbonyl Reactants->Step1 Solvent Solvent Dichloroethane Solvent->Step1 Conditions Reaction Conditions 50-60 °C 0.5-2 hours Conditions->Step1 Step2 Step 2: Ring Opening Anhydride ring opens to form an intermediate Step1->Step2 leads to Step3 Step 3: Decarboxylation Loss of CO2 Step2->Step3 unstable intermediate Product Product This compound Step3->Product yields crude Purification Purification Aqueous wash (e.g., Na2CO3 soln) and phase separation Product->Purification

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is derived from established methods for the preparation of this compound[4][9]. The self-validating nature of this protocol lies in the clear phase separation and product isolation following the aqueous wash, which confirms the removal of water-soluble impurities.

Materials:

  • Isatoic anhydride

  • Isopropylamine

  • Dichloroethane

  • Saturated sodium carbonate solution

  • Reaction flask with condenser, dropping funnel, and magnetic stirrer

  • Heating mantle

Procedure:

  • Setup: In a well-ventilated fume hood, equip a reaction flask with a condenser, dropping funnel, and magnetic stirrer.

  • Dissolution: Dissolve isatoic anhydride in dichloroethane within the reaction flask.

  • Heating: Gently warm the solution to 50-60 °C using a heating mantle.

  • Addition of Amine: Add isopropylamine dropwise to the warm solution over a period of approximately 3 hours. Maintaining a slow addition rate is crucial to control the exothermic reaction.

  • Reaction: Once the addition is complete, maintain the reaction mixture at 50-60 °C for an additional 0.5 to 2 hours to ensure the reaction goes to completion[9].

  • Workup: Allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer with a saturated sodium carbonate solution to remove unreacted starting materials and acidic byproducts.

  • Isolation: Separate the organic layer containing the light yellow this compound solution[4].

  • Solvent Removal: Remove the dichloroethane solvent under reduced pressure using a rotary evaporator to yield the crude product. Further purification can be achieved by recrystallization if necessary.

Applications in Scientific Research

The utility of this compound spans several scientific disciplines.

Agrochemical Intermediate and Metabolite

The primary industrial application of this compound is as a direct precursor in the manufacturing of Bentazone, a selective post-emergence herbicide used to control broadleaf weeds in various crops like soybeans, rice, and corn[2][4]. Its chemical structure is integral to forming the final thiadiazinone ring of the active herbicide[4]. Furthermore, environmental and toxicological studies frequently monitor for this compound as it is a known soil metabolite of Bentazone, making it an important analyte for assessing the environmental fate of the parent herbicide[1][3].

Pharmaceutical and Biochemical Research

It is classified as a useful biochemical for proteomics research and can serve as a building block in the synthesis of more complex pharmaceutical intermediates[4][5]. Its bifunctional nature—possessing both an amine and an amide group—allows for diverse chemical modifications.

Materials Science

Recent research has demonstrated the use of related aminobenzamides in the functionalization of multi-walled carbon nanotubes (MWCNTs)[6]. By reacting isatoic anhydride with an amine in the presence of MWCNTs, amide groups can be covalently attached to the nanotube surface. This modification enhances the solubility and processability of MWCNTs and introduces active sites for further chemical transformations, potentially leading to new composite materials or drug delivery systems[6].

Analytical Characterization

The identity and purity of this compound are typically confirmed using a suite of standard analytical techniques.

  • Mass Spectrometry (MS): Both Gas Chromatography-MS (GC-MS) and Liquid Chromatography-MS (LC-MS) are used to confirm its molecular weight and fragmentation patterns[1].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound.

Spectroscopic data for this compound, including NMR, HPLC, and LC-MS, are often available from commercial suppliers for reference[10].

Safety, Handling, and Disposal

Proper handling is essential due to the compound's hazardous properties.

Hazard Identification

The compound is classified as an irritant. Safety data sheets indicate that it is irritating to the eyes, respiratory system, and skin[4][11]. Standard hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

Recommended Handling and Storage

All work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors[11].

Personal Protective Equipment (PPE):

  • Wear protective gloves (e.g., nitrile).

  • Wear safety glasses or goggles.

  • Wear a lab coat.

Storage:

  • Store in a tightly closed container in a cool, dry place[11].

  • Some suppliers recommend storage at -20°C under an inert atmosphere for long-term stability[2].

Disposal:

  • Dispose of contents and container to an approved waste disposal facility in accordance with local, state, and federal regulations[11].

G Assess 1. Assess Hazards (Irritant: Skin, Eyes, Respiratory) Prepare 2. Prepare Workspace - Use Fume Hood - Don Required PPE Assess->Prepare Handle 3. Handle Compound - Avoid creating dust - Avoid contact and inhalation Prepare->Handle Dispose 4. Dispose of Waste - Follow institutional guidelines - Place in labeled container Handle->Dispose

Caption: Standard safety workflow for handling this compound.

Conclusion

This compound is a compound of significant practical importance, primarily as a cornerstone intermediate for the herbicide Bentazone and as an indicator of its environmental degradation. Its well-defined synthesis, coupled with emerging applications in materials science and its utility as a research biochemical, ensures its continued relevance to scientists and development professionals. A thorough understanding of its chemical properties and adherence to strict safety protocols are paramount for its effective and safe utilization in any research or industrial setting.

References

Spectroscopic Data for 2-Amino-n-isopropylbenzamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 2-Amino-n-isopropylbenzamide (C₁₀H₁₄N₂O, CAS No: 30391-89-0). Designed for researchers, scientists, and professionals in drug development, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation and analytical verification of this compound.

Introduction

This compound is a chemical compound of interest in various fields, including as a potential intermediate in pharmaceutical synthesis. Accurate and thorough spectroscopic analysis is paramount for confirming its identity, purity, and structural integrity. This guide presents a detailed examination of its spectroscopic signature, underpinned by data from reputable sources and established analytical protocols.

The molecular structure of this compound, featuring an aromatic ring, an amide linkage, and an isopropyl group, gives rise to a distinct set of signals in different spectroscopic analyses. Understanding these spectral features is crucial for any scientific endeavor involving this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Below is an analysis of both ¹³C and ¹H NMR data for this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. The data presented here is sourced from publicly available databases.[1]

Table 1: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
168.9C=O (Amide Carbonyl)
148.1C-NH₂ (Aromatic C2)
132.2Aromatic C-H
128.9Aromatic C-H
117.2Aromatic C-H
116.1Aromatic C-H
115.4C-C=O (Aromatic C1)
41.8CH (isopropyl)
22.8CH₃ (isopropyl)

Interpretation of the ¹³C NMR Spectrum:

The downfield signal at approximately 168.9 ppm is characteristic of the amide carbonyl carbon. The signal at 148.1 ppm corresponds to the aromatic carbon directly attached to the amino group (C2). The aromatic region displays four distinct signals, consistent with a substituted benzene ring where symmetry is broken. The aliphatic region shows a signal for the methine carbon of the isopropyl group around 41.8 ppm and a signal for the two equivalent methyl carbons at approximately 22.8 ppm.

¹H NMR Spectroscopy

As of the latest search, a publicly available experimental ¹H NMR spectrum for this compound could not be located. Therefore, the following data is a predicted spectrum based on established chemical shift principles and spectral data of analogous structures.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.5 - 7.3m2HAromatic-H
~ 6.8 - 6.6m2HAromatic-H
~ 6.0br s1HAmide N-H
~ 5.5br s2HAmine NH₂
~ 4.2sept1HIsopropyl CH
~ 1.2d6HIsopropyl CH₃

Interpretation of the Predicted ¹H NMR Spectrum:

The aromatic protons are expected to appear as complex multiplets in the range of 6.6 to 7.5 ppm. The amide proton (N-H) would likely be a broad singlet around 6.0 ppm, with its chemical shift being solvent-dependent. The two protons of the primary amine (NH₂) are also anticipated to be a broad singlet around 5.5 ppm. The isopropyl group should exhibit a septet for the methine proton (CH) at approximately 4.2 ppm, coupled to the six equivalent methyl protons, which would appear as a doublet around 1.2 ppm.

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring NMR spectra.

Workflow for NMR Data Acquisition

Caption: Standard workflow for acquiring ¹H and ¹³C NMR spectra.

Detailed Steps:

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., chloroform-d or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent, tune the probe to the correct frequencies for ¹H and ¹³C, and shim the magnetic field to ensure homogeneity.

  • ¹H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters include the spectral width, acquisition time, and number of scans.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to simplify the spectrum and improve the signal-to-noise ratio. A larger number of scans is usually required compared to ¹H NMR.

  • Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation to obtain the frequency-domain spectrum. This is followed by phase correction and baseline correction to produce the final spectrum.

  • Spectral Analysis: The processed spectrum is analyzed to determine chemical shifts, multiplicities, and integrals, which are then correlated to the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 3400 - 3300StrongN-H stretching (primary amine, NH₂)
~ 3300MediumN-H stretching (secondary amide)
~ 3100 - 3000MediumC-H stretching (aromatic)
~ 2970 - 2870MediumC-H stretching (aliphatic, isopropyl)
~ 1640StrongC=O stretching (Amide I band)
~ 1600, 1480MediumC=C stretching (aromatic ring)
~ 1540MediumN-H bending (Amide II band)
~ 750StrongC-H out-of-plane bending (ortho-disubstituted)

Note: The data is based on typical ranges for the respective functional groups and may vary slightly from an experimental spectrum.

Interpretation of the IR Spectrum:

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The N-H stretching vibrations of the primary amine (NH₂) and the secondary amide (NH) should appear in the region of 3400-3300 cm⁻¹. The strong absorption band around 1640 cm⁻¹ is indicative of the amide carbonyl (C=O) stretch, often referred to as the Amide I band. The Amide II band, resulting from N-H bending, is expected around 1540 cm⁻¹. Aromatic C=C stretching vibrations typically appear in the 1600-1480 cm⁻¹ region. The presence of an ortho-disubstituted benzene ring can be inferred from a strong C-H out-of-plane bending absorption around 750 cm⁻¹.

Experimental Protocol for IR Spectroscopy (ATR)

Workflow for ATR-FTIR Data Acquisition

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Detailed Steps:

  • Prepare the Instrument: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

  • Background Scan: Take a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Acquire Spectrum: Apply pressure to ensure good contact between the sample and the crystal, then acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

  • Clean Up: Clean the ATR crystal thoroughly after the measurement.

  • Analysis: Analyze the resulting spectrum for characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The data presented here is from a Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1]

Table 4: Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
178HighMolecular Ion [M]⁺
163Medium[M - CH₃]⁺
120High[M - C₃H₇N]⁺ or [C₇H₆NO]⁺
92High[C₆H₆N]⁺

Interpretation of the Mass Spectrum:

The mass spectrum should show a molecular ion peak [M]⁺ at an m/z of 178, corresponding to the molecular weight of this compound. A common fragmentation pathway for amides is the alpha-cleavage, which in this case would lead to the loss of a methyl group from the isopropyl moiety, resulting in a fragment at m/z 163. Another significant fragmentation is the McLafferty rearrangement or cleavage of the amide bond, which can lead to the formation of the benzoyl cation derivative at m/z 120. The peak at m/z 92 likely corresponds to the aminotropylium ion or a related aromatic fragment.

Key Fragmentation Pathway

Fragmentation M [C₁₀H₁₄N₂O]⁺˙ m/z = 178 F1 [C₉H₁₁N₂O]⁺ m/z = 163 M->F1 - •CH₃ F2 [C₇H₆NO]⁺ m/z = 120 M->F2 - C₃H₇N F3 [C₆H₆N]⁺ m/z = 92 F2->F3 - CO

Caption: Proposed major fragmentation pathways for this compound in MS.

Experimental Protocol for GC-MS

Workflow for GC-MS Data Acquisition

Caption: General workflow for Gas Chromatography-Mass Spectrometry analysis.

Detailed Steps:

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Injection: Inject a small volume of the solution into the gas chromatograph.

  • Gas Chromatography: The sample is vaporized and separated based on its components' boiling points and interactions with the GC column stationary phase.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is ionized, typically by electron ionization (EI).

  • Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole).

  • Detection and Data Analysis: The detector records the abundance of each ion, generating a mass spectrum that is then interpreted.

Conclusion

The spectroscopic data presented in this guide, encompassing NMR, IR, and MS, provide a robust analytical foundation for the identification and characterization of this compound. The combination of these techniques allows for the unambiguous confirmation of the compound's molecular structure, from its carbon-hydrogen framework and functional groups to its molecular weight and fragmentation behavior. The provided protocols offer standardized methodologies for obtaining reliable and reproducible data, ensuring scientific rigor in research and development applications.

References

An In-Depth Technical Guide to 2-Amino-N-isopropylbenzamide: From Synthesis to Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Amino-N-isopropylbenzamide, a versatile chemical intermediate. While primarily recognized for its role in the agrochemical industry, the broader class of 2-aminobenzamides, to which it belongs, exhibits a wide spectrum of biological activities. This document will delve into its synthesis, established applications, and the untapped potential suggested by the pharmacological profiles of its structural analogs, offering a forward-looking perspective for researchers in drug discovery and development.

Introduction to this compound

This compound, also known as N-isopropylanthranilamide, is an organic compound with the chemical formula C₁₀H₁₄N₂O.[1] It is a derivative of anthranilic acid, characterized by an amino group at the 2-position of the benzene ring and an N-isopropyl-substituted amide group. Its primary significance lies in its role as a key intermediate in the synthesis of the herbicide Bentazone.[2] Furthermore, it is recognized as a metabolite of Bentazone in the environment.[3][4] While its direct pharmacological applications are not extensively documented, the 2-aminobenzamide scaffold is a common feature in a variety of biologically active molecules, suggesting a potential for broader applications.[5][6][7][8]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its synthesis, purification, and characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 30391-89-0[1]
Molecular Formula C₁₀H₁₄N₂O[1]
Molar Mass 178.23 g/mol [2]
Melting Point 147 °C[2]
Boiling Point (Predicted) 355.7 ± 25.0 °C[2]
Density (Predicted) 1.077 ± 0.06 g/cm³[2]
IUPAC Name 2-amino-N-propan-2-ylbenzamide[9]

Spectroscopic Data:

  • ¹³C NMR: Spectral data is available on platforms like PubChem, which can be used for structural verification.[9]

  • Mass Spectrometry (GC-MS & LC-MS): Mass spectrometry data is available, aiding in molecular weight determination and fragmentation analysis.[9]

  • Infrared (IR) Spectroscopy: Vapor phase IR spectra are available and can be used to identify functional groups.[9]

Synthesis of this compound

The most common and efficient synthesis of this compound involves the ring-opening of isatoic anhydride with isopropylamine.[2] This reaction is mechanistically straightforward, with the nucleophilic amine attacking one of the carbonyl groups of the anhydride, leading to the opening of the heterocyclic ring and subsequent decarboxylation to yield the final product.

Experimental Protocol: Synthesis from Isatoic Anhydride

This protocol is based on established methods for the synthesis of 2-aminobenzamide derivatives.[2][10]

Materials:

  • Isatoic anhydride

  • Isopropylamine

  • Dichloroethane (or another suitable solvent like DMF)

  • Saturated sodium carbonate solution

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve isatoic anhydride in dichloroethane.

  • While stirring and gently warming the solution, add isopropylamine dropwise.

  • After the addition is complete, heat the reaction mixture to 60 °C and maintain this temperature for approximately 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium carbonate solution to remove any unreacted starting material and acidic byproducts.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis_Workflow Isatoic_Anhydride Isatoic Anhydride Reaction_Vessel Reaction at 60°C in Dichloroethane Isatoic_Anhydride->Reaction_Vessel Isopropylamine Isopropylamine Isopropylamine->Reaction_Vessel Washing Washing with Sat. Na₂CO₃ Reaction_Vessel->Washing Drying Drying over Na₂SO₄ Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Recrystallization Evaporation->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Established Applications and Environmental Fate

Intermediate in Herbicide Synthesis

The primary industrial application of this compound is as a precursor for the synthesis of Bentazone, a selective post-emergence herbicide.[2] Bentazone is widely used to control broadleaf weeds in various crops.[2] The synthesis involves the cyclization of this compound with a suitable reagent to form the benzothiadiazinone dioxide ring system of Bentazone.

Bentazone_Synthesis Starting_Material This compound Cyclization Cyclization Reaction Starting_Material->Cyclization Bentazone Bentazone (Herbicide) Cyclization->Bentazone

Caption: Role of this compound in Bentazone synthesis.

Metabolite of Bentazone

This compound is a known environmental transformation product of Bentazone.[3][4][9] In soil and aquatic environments, Bentazone can undergo microbial degradation, which involves the cleavage of the benzothiadiazine ring to form this compound.[3][4] This metabolite can be further hydrolyzed to anthranilic acid.[4] Understanding this metabolic pathway is crucial for assessing the environmental fate and potential impact of Bentazone usage.

Bentazone_Metabolism Bentazone Bentazone Metabolism Microbial Degradation (in soil/water) Bentazone->Metabolism Metabolite This compound Metabolism->Metabolite Hydrolysis Further Hydrolysis Metabolite->Hydrolysis Anthranilic_Acid Anthranilic Acid Hydrolysis->Anthranilic_Acid

Caption: Environmental metabolism of Bentazone to this compound.

Potential Pharmacological Activities of the 2-Aminobenzamide Scaffold

While direct pharmacological studies on this compound are scarce, the broader class of 2-aminobenzamide (or anthranilamide) derivatives has been extensively investigated, revealing a diverse range of biological activities. This suggests that this compound could serve as a valuable starting point for the development of novel therapeutic agents.

Antimicrobial Activity

Several studies have reported the synthesis of 2-aminobenzamide derivatives with significant antimicrobial properties.[5][10] These compounds have shown activity against various bacterial and fungal strains.[5] The mechanism of action is often attributed to the specific substitutions on the benzamide core, which can influence the molecule's ability to interact with microbial targets.

Anticancer Activity

The 2-aminobenzamide scaffold is present in a number of compounds with demonstrated anticancer activity.[7] For instance, certain derivatives have been shown to induce apoptosis in human colon and breast cancer cell lines.[7] The flexibility and nature of the substituents on the amide nitrogen and the aromatic ring play a crucial role in their antiproliferative effects.

Enzyme Inhibition
  • Histone Deacetylase (HDAC) Inhibition: 2-Aminobenzamide derivatives have been designed as potent and selective HDAC inhibitors.[6] HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy.

  • Cholinesterase and Monoamine Oxidase Inhibition: Recent research has explored anthranilamide derivatives as potential treatments for neurodegenerative disorders by targeting cholinesterases and monoamine oxidases.[11] Certain derivatives have emerged as potent dual inhibitors of these enzymes.[11]

  • Factor Xa Inhibition: Novel anthranilamide-based derivatives have been synthesized and evaluated as Factor Xa inhibitors, showing promise as anticoagulants for the treatment of thrombotic diseases.[8]

Pharmacological_Potential Core_Scaffold 2-Aminobenzamide Scaffold Substitutions Diverse Substitutions Core_Scaffold->Substitutions Antimicrobial Antimicrobial Activity Substitutions->Antimicrobial Anticancer Anticancer Activity Substitutions->Anticancer Enzyme_Inhibition Enzyme Inhibition (HDAC, Cholinesterase, etc.) Substitutions->Enzyme_Inhibition

Caption: Diverse pharmacological potential of the 2-aminobenzamide scaffold.

Future Research Directions

The established synthetic accessibility of this compound, coupled with the proven pharmacological potential of its structural class, presents several exciting avenues for future research:

  • Library Synthesis and Screening: A library of derivatives of this compound could be synthesized by modifying the amino group or the aromatic ring. This library could then be screened against a panel of biological targets, including microbial strains, cancer cell lines, and key enzymes implicated in various diseases.

  • Structure-Activity Relationship (SAR) Studies: For any identified "hits," detailed SAR studies could be conducted to optimize the potency and selectivity of the compounds.

  • Computational Modeling: Molecular docking and other computational techniques could be employed to predict the binding modes of this compound derivatives to various biological targets, guiding the design of more effective analogs.

  • Pharmacokinetic Profiling: Promising lead compounds would require thorough pharmacokinetic profiling (ADME/Tox) to assess their drug-like properties.

References

An In-depth Technical Guide to the Safe Handling and Use of 2-Amino-n-isopropylbenzamide for Research Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the safety, handling, and potential biological relevance of 2-Amino-n-isopropylbenzamide (CAS RN: 30391-89-0), a compound of increasing interest in biochemical and proteomics research.[1] Addressed to an audience of researchers, scientists, and drug development professionals, this document moves beyond standard safety data sheets to offer a deeper understanding of the causality behind recommended safety protocols. It synthesizes toxicological data, general principles of chemical hygiene for powdered substances, and insights into the broader class of anthranilamide derivatives to provide a self-validating system for risk mitigation. In the absence of established Occupational Exposure Limits (OELs), this guide introduces the principles of Occupational Exposure Banding (OEB) as a robust framework for risk assessment and control.

Introduction: Understanding the Compound

This compound is a synthetic organic compound belonging to the anthranilamide class of molecules. Structurally, it is a derivative of benzamide with an amino group at the ortho position and an isopropyl group attached to the amide nitrogen. While its most prominent documented role is as an environmental transformation product of the herbicide bentazone, its utility as a biochemical for proteomics research is an area of growing exploration.[2][3][4] The broader family of anthranilamide derivatives has demonstrated a wide range of biological activities, including anticancer, antiviral, and neuroprotective properties, suggesting that even seemingly simple derivatives may possess significant biological activity.[5][6][7] This potential for bioactivity underscores the importance of rigorous safety and handling protocols.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its safe handling and for predicting its behavior in experimental systems.

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂OPubChem[2]
Molecular Weight 178.23 g/mol PubChem[2]
CAS Number 30391-89-0ChemBK[8]
Appearance Solid (assumed, based on related compounds)General Knowledge
Melting Point 147 °CChemBK[8]
Boiling Point 355.7 ± 25.0 °C (Predicted)ChemBK[8]
Density 1.077 ± 0.06 g/cm³ (Predicted)ChemBK[8]

Hazard Identification and Toxicological Profile

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3][9]

  • Skin Irritation (Category 2): Causes skin irritation.[3][9]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[3][9]

  • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[3][9]

Mechanistic Considerations and the Principle of Analogy

While specific mechanistic studies on the toxicity of this compound are not widely published, the observed irritant effects are common for aromatic amines and amides. The amino group can be mildly basic, and the overall structure can interact with biological macromolecules, leading to irritation of the skin, eyes, and respiratory tract upon direct contact or inhalation.

For drug development professionals, it is crucial to recognize that the anthranilamide scaffold is a privileged structure in medicinal chemistry. Derivatives have been shown to induce apoptosis in cancer cell lines and inhibit key enzymes like cholinesterases and monoamine oxidases.[5][7][10] This inherent biological activity, while potentially beneficial in a therapeutic context, necessitates a cautious approach in a laboratory setting. The principle of analogy suggests that we should handle this compound with the assumption that it could have uncharacterized but significant biological effects.

Occupational Exposure and Risk Management

A critical aspect of ensuring laboratory safety is the establishment of and adherence to occupational exposure limits (OELs).

The Absence of OELs and the Application of Occupational Exposure Banding (OEB)

Safety data for this compound indicates that no official OELs have been established.[5] In such cases, particularly within pharmaceutical and drug development environments, the practice of Occupational Exposure Banding (OEB) is a valuable risk management tool.[2][11] OEB assigns chemicals to bands based on their toxicological potency and associated health effects, with each band corresponding to a target range of exposure concentrations.[2][11]

Given the known hazards (acute oral toxicity, irritation), it is prudent to place this compound in a moderate hazard band. This approach does not replace a formal OEL but serves as a crucial starting point for informing risk management decisions, including the selection of engineering controls and personal protective equipment.[2]

OEB_Workflow cluster_assessment Hazard Assessment cluster_banding Banding Process cluster_controls Risk Management gather_data Gather Toxicological Data (GHS, Analogs) identify_endpoints Identify Health Endpoints (Irritation, Acute Tox) gather_data->identify_endpoints assign_band Assign to OEB (e.g., Moderate Hazard) identify_endpoints->assign_band Input define_range Define Exposure Control Range assign_band->define_range select_controls Select Engineering Controls (Fume Hood, Enclosure) define_range->select_controls Inform select_ppe Determine PPE (Gloves, Goggles, Lab Coat) select_controls->select_ppe

Caption: Occupational Exposure Banding (OEB) workflow.

Engineering Controls and Personal Protective Equipment (PPE)

The primary directive for handling this compound is to minimize exposure. This is achieved through a hierarchy of controls, starting with engineering controls and supplemented by appropriate PPE.

Engineering Controls: The First Line of Defense
  • Ventilation: All handling of the powdered form of this compound should be conducted within a certified chemical fume hood or a powder containment enclosure.[12] This is critical to prevent the inhalation of airborne particles, which can cause respiratory irritation.[9][12]

  • Enclosed Balances: When weighing the powder, use of an enclosed balance or a balance within a ventilated enclosure is highly recommended to prevent dust dispersal.[13]

Personal Protective Equipment (PPE): A Necessary Barrier

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are required.[5] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Skin Protection: A flame-resistant lab coat and impervious gloves are essential.[5] Given that this compound is a skin irritant, ensure that gloves are selected based on their chemical resistance and are changed immediately if contaminated.[14]

  • Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below the target range determined by OEB, or during spill cleanup, a full-face respirator with appropriate particulate filters should be used.[5]

PPE_Selection cluster_hazards Identified Hazards cluster_ppe Mandatory PPE h1 Skin Irritant (H315) ppe1 Impervious Gloves & Lab Coat h1->ppe1 Mitigates h2 Eye Irritant (H319) ppe2 Chemical Safety Goggles &/or Face Shield h2->ppe2 Mitigates h3 Respiratory Irritant (H335) ppe3 Use in Fume Hood (Respirator if needed) h3->ppe3 Mitigates

Caption: Hazard-based PPE selection logic.

Standard Operating Procedures (SOPs) for Safe Handling

Adherence to detailed, step-by-step protocols is paramount for ensuring safety and experimental reproducibility.

Protocol for Weighing and Handling Powdered this compound
  • Preparation: Don all required PPE (lab coat, gloves, safety goggles). Ensure the chemical fume hood or powder containment enclosure is operational.

  • Work Surface: Cover the work surface within the fume hood with absorbent bench paper.[13]

  • Weighing: If possible, use a balance located inside the enclosure.[15] If not, tare a sealed container, add the powder to the container inside the fume hood, seal it, and then move it to the balance for weighing.[15]

  • Transfer: Use a spatula or other appropriate tool to transfer the powder. Avoid any actions that could generate dust. Keep the stock container closed as much as possible.[13]

  • Cleanup: After weighing, carefully clean the spatula and the weighing area within the hood using a damp cloth to avoid raising dust. Dispose of the bench paper and cleaning materials as hazardous waste.

  • Hand Hygiene: Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[14]

Protocol for Preparing a Stock Solution
  • Preparation: Perform all steps inside a chemical fume hood.

  • Weighing: Following the protocol in section 5.1, weigh the required mass of this compound into a suitable vessel (e.g., a beaker or flask).

  • Dissolution: Add a small amount of the desired solvent to the vessel to wet the powder. Gently swirl to dissolve.[16] Break up any clumps with a clean glass rod if necessary.

  • Dilution to Final Volume: Once the solid is fully dissolved, transfer the solution to a volumetric flask. Rinse the initial vessel with a small amount of solvent and add the rinsing to the volumetric flask to ensure a complete transfer. Carefully add solvent to the calibration mark on the flask.[14]

  • Labeling: Clearly label the solution with the chemical name, concentration, solvent, date of preparation, and your initials.[17]

  • Storage: Store the solution in a tightly sealed, appropriate container in a designated, well-ventilated area.[5]

Emergency Procedures

In the event of an exposure or spill, a rapid and informed response is crucial.

Exposure RouteFirst Aid MeasuresSource
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][6]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[5][6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention from an ophthalmologist.[5][6][18]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6]
Spill Response
  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • PPE: Don appropriate PPE, including respiratory protection if necessary.

  • Containment: Prevent the powder from spreading. Avoid dry sweeping.

  • Cleanup: Gently cover the spill with an inert absorbent material. Collect the material using spark-proof tools and place it in a sealed container for hazardous waste disposal.[6]

  • Decontamination: Clean the spill area thoroughly with soap and water.

Chemical Compatibility and Storage

Proper storage and an awareness of chemical incompatibilities are vital for preventing hazardous reactions.

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6] The storage area should be locked or accessible only to authorized personnel.[5]

  • Incompatible Materials: While specific reactivity data for this compound is limited, as a general precaution for benzamide derivatives, avoid strong oxidizing agents.[7]

Conclusion: A Culture of Safety

This compound is a valuable tool for researchers, but its potential for biological activity necessitates a handling protocol grounded in a comprehensive understanding of its hazards. By integrating the principles of occupational exposure banding with robust engineering controls, appropriate personal protective equipment, and detailed standard operating procedures, researchers can mitigate the risks associated with this compound. The causality behind these protocols is clear: to prevent direct contact and inhalation, thereby protecting against the known irritant and toxic effects, as well as any uncharacterized bioactivity. A proactive and informed approach to safety is not merely a procedural requirement but a cornerstone of scientific integrity and excellence.

References

An In-Depth Technical Guide to the Toxicological Profile of 2-Amino-n-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Knowns and Unknowns

2-Amino-n-isopropylbenzamide (CAS No. 30391-89-0), a substituted benzamide, presents a compelling case study in toxicological assessment. While its immediate hazard profile suggests moderate acute toxicity and irritant properties, a significant portion of its toxicological landscape remains uncharted. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive overview of the existing toxicological data, contextualize the data gaps, and offer a strategic framework for future investigative studies. As a known environmental transformation product of the herbicide Bentazone, understanding its toxicological profile is of paramount importance for both environmental and human health risk assessments.[1][2]

This document moves beyond a simple recitation of facts, delving into the rationale behind toxicological testing and providing field-proven insights into how one might approach the existing data gaps. Our objective is to equip the scientific community with the necessary information to handle this compound safely and to guide the design of robust, scientifically sound toxicological evaluations.

Chemical and Physical Identity

A foundational element of any toxicological assessment is a clear understanding of the compound's chemical and physical properties, as these influence its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
CAS Number 30391-89-0[1]
Molecular Formula C₁₀H₁₄N₂O[1]
Molecular Weight 178.23 g/mol [1]
IUPAC Name 2-amino-N-propan-2-ylbenzamide[1]
Synonyms Anthranilic acid isopropylamide, N-Isopropylanthranilamide[1]
Appearance Solid[3]
Melting Point 147 °C[4]
Boiling Point 355.7 ± 25.0 °C (Predicted)[4]
Water Solubility <5 g/l at 20°C[5]

Part 1: The Current Toxicological Landscape: GHS Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards of chemical products. For this compound, the GHS classification points to a profile of a substance with notable acute and irritant effects.[1][6]

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) 4H302: Harmful if swallowed
Skin Corrosion/Irritation 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) 3H335: May cause respiratory irritation

Source: ECHA C&L Inventory[1]

Deconstructing the Hazard Statements: An Expert's Perspective
  • H302: Harmful if swallowed: This classification is indicative of a substance with moderate acute oral toxicity. While not severely toxic, ingestion of a sufficient quantity could lead to significant adverse health effects. The lack of a published LD50 value in the available literature is a critical data gap. A standard acute oral toxicity study, such as OECD Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method), would be the logical next step to quantify this hazard.[7]

  • H315: Causes skin irritation & H319: Causes serious eye irritation: These classifications are common for amine-containing aromatic compounds. The irritant properties necessitate the use of appropriate personal protective equipment (PPE), including gloves and safety glasses, to prevent dermal and ocular exposure.[6] The mechanism of irritation is likely related to the basicity of the amino group and its potential to disrupt cellular membranes.

  • H335: May cause respiratory irritation: Inhalation of dust or aerosols of this compound may lead to irritation of the respiratory tract.[6] This underscores the importance of handling the substance in a well-ventilated area or with respiratory protection.

Part 2: Addressing the Data Voids: A Proposed Research Framework

The most striking feature of the toxicological profile of this compound is the absence of data for several critical endpoints. This section outlines a logical, tiered approach to generating the necessary data to perform a comprehensive risk assessment.

Genotoxicity: A Crucial First Step

Assessing the genotoxic potential of a compound is a cornerstone of toxicological evaluation. A positive finding in genotoxicity assays can be an indicator of potential carcinogenicity. A standard battery of in vitro tests is recommended as a screening phase.

Proposed In Vitro Genotoxicity Testing Workflow

cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Follow-up (if in vitro is positive) Ames Bacterial Reverse Mutation Test (Ames Test - OECD 471) MLA In Vitro Mammalian Cell Gene Mutation Test (e.g., Mouse Lymphoma Assay - OECD 490) Ames->MLA Assess point mutations MN In Vitro Micronucleus Test (OECD 487) MLA->MN Assess clastogenicity and aneuploidy InVivo_MN In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474) MN->InVivo_MN Confirmatory testing Comet In Vivo Comet Assay (OECD 489) InVivo_MN->Comet Further investigation of DNA damage

Caption: A tiered approach to genotoxicity testing.

  • Rationale: The proposed workflow begins with the Ames test to detect point mutations in bacteria. This is followed by in vitro mammalian cell assays to assess for both gene mutations and chromosomal damage. Positive results in these in vitro assays would trigger the need for in vivo studies to confirm the genotoxic potential in a whole animal system.

Carcinogenicity: Long-Term Implications

Currently, there is no data available on the carcinogenic potential of this compound.[6] Long-term carcinogenicity studies in rodents (e.g., OECD Guidelines 451 and 453) are the gold standard but are resource-intensive. A decision to proceed with such studies would be informed by the results of genotoxicity testing and a thorough analysis of structure-activity relationships (SAR). The structural similarity to other aromatic amines warrants a cautious approach, as this class of compounds includes known carcinogens.

Reproductive and Developmental Toxicity: Protecting the Next Generation

The potential for a substance to interfere with reproduction and development is a key consideration in its safety assessment. As with carcinogenicity, there is currently no available data for this compound in this area.[6]

Proposed Reproductive/Developmental Toxicity Screening

Start This compound Screen Reproductive/Developmental Toxicity Screening Test (e.g., OECD 421) Start->Screen DART Extended One-Generation Reproductive Toxicity Study (OECD 443) Screen->DART If concerns are raised Outcome Comprehensive Risk Assessment Screen->Outcome If no concerns TwoGen Two-Generation Reproductive Toxicity Study (OECD 416) DART->TwoGen For in-depth characterization TwoGen->Outcome

Caption: A stepwise approach to evaluating reproductive and developmental toxicity.

  • Rationale: A screening study (OECD 421) can provide initial information on potential effects on fertility and fetal development. If adverse effects are observed, a more comprehensive study, such as the Extended One-Generation Reproductive Toxicity Study (EOGRTS, OECD 443), would be warranted to fully characterize the hazard.

Part 3: Metabolic Considerations and Structure-Activity Relationships (SAR)

In the absence of direct toxicological data, an analysis of potential metabolic pathways and SAR can provide valuable insights.

  • Metabolism: The presence of an amino group and an isopropyl group suggests that this compound is likely to undergo Phase I and Phase II metabolism.

    • Phase I: Oxidation of the aromatic ring or the isopropyl group, potentially mediated by cytochrome P450 enzymes. N-dealkylation is also a possibility.

    • Phase II: Conjugation of the amino group or hydroxylated metabolites with glucuronic acid or sulfate to facilitate excretion.

  • Structure-Activity Relationships: As a derivative of anthranilic acid, its toxicological profile may share similarities with other anthranilates. However, the N-isopropyl substitution could significantly alter its biological activity and toxicity. A comparative analysis with structurally related compounds, where data is available, would be a prudent step in a preliminary risk assessment.

Conclusion: A Call for Further Research

The current toxicological data for this compound provides a foundational understanding of its acute hazards. It is classified as harmful if swallowed and is an irritant to the skin, eyes, and respiratory system. However, the significant data gaps for chronic endpoints, including genotoxicity, carcinogenicity, and reproductive toxicity, preclude a comprehensive risk assessment.

This guide has outlined a systematic and scientifically rigorous approach to addressing these data gaps. The proposed experimental workflows, based on internationally recognized guidelines, provide a clear path forward for researchers and drug development professionals. A thorough investigation of the toxicological properties of this compound is essential to ensure its safe handling and to fully understand its potential impact on human health and the environment.

References

An In-depth Technical Guide to 2-Amino-N-isopropylbenzamide: Synthesis, Purification, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Amino-N-isopropylbenzamide, a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. This document delves into the fundamental chemical and physical properties of the compound, its various nomenclature, and detailed protocols for its synthesis, purification, and analytical validation. The primary synthetic route from isatoic anhydride and isopropylamine is examined in depth, including a mechanistic discussion of the reaction, a step-by-step experimental procedure, and a rationale for the selection of reaction parameters. Furthermore, this guide outlines robust methods for the purification of the final product and its characterization using modern analytical techniques, ensuring a self-validating system for researchers. Safety protocols and a discussion of its primary applications are also included to provide a complete and practical resource for professionals in the field.

Introduction and Nomenclature

This compound is an organic compound that serves as a versatile building block in the synthesis of more complex molecules. It is a derivative of anthranilic acid, featuring an isopropyl amide group attached to the carboxyl function. Due to its utility, it is referenced in scientific literature and chemical databases under several names.

Common Alternate Names:

  • Anthranilic acid isopropyl amide

  • N-Isopropylanthranilamide[1]

  • o-Amino-N-isopropylbenzamide[2]

  • Benzamide, 2-amino-N-(1-methylethyl)-[3]

Its primary recognized application is as a crucial intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[4] It is also known to be a metabolite of the herbicide Bentazon, making it relevant in environmental and toxicological studies.[2][3] Additionally, it is utilized as a biochemical for proteomics research.[1]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, synthesis, and purification. The key properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 30391-89-0[1][3]
Molecular Formula C₁₀H₁₄N₂O[1][4]
Molecular Weight 178.23 g/mol [1][3][4]
Melting Point 147 °C[4]
Boiling Point (Predicted) 355.7 ± 25.0 °C[4]
Density (Predicted) 1.077 ± 0.06 g/cm³[4]
Appearance Powder / White Solid[2]
Solubility Slightly soluble in Chloroform and Methanol[5]

Synthesis of this compound

The most prevalent and industrially significant method for the synthesis of this compound is the reaction of isatoic anhydride with isopropylamine. This reaction proceeds via a nucleophilic acyl substitution mechanism, resulting in the ring-opening of the anhydride and subsequent decarboxylation.

Primary Synthetic Route: From Isatoic Anhydride

The reaction is a nucleophilic addition-elimination process. The primary amine, isopropylamine, acts as the nucleophile, attacking one of the carbonyl carbons of the isatoic anhydride ring. The reaction proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of isopropylamine attacks the more electrophilic carbonyl carbon (C4) of the isatoic anhydride. This leads to the formation of a tetrahedral intermediate.

  • Ring Opening: The tetrahedral intermediate collapses, leading to the cleavage of the acyl-oxygen bond and the opening of the heterocyclic ring.

  • Proton Transfer: A proton is transferred from the newly added nitrogen to the oxygen of the resulting carbamic acid.

  • Decarboxylation: The unstable carbamic acid intermediate readily loses carbon dioxide to form the final product, this compound.

G IsatoicAnhydride Isatoic Anhydride TetrahedralIntermediate Tetrahedral Intermediate IsatoicAnhydride->TetrahedralIntermediate + Isopropylamine (Nucleophilic Attack) Isopropylamine Isopropylamine Isopropylamine->TetrahedralIntermediate RingOpened Ring-Opened Intermediate (Carbamic Acid) TetrahedralIntermediate->RingOpened Ring Opening Product This compound RingOpened->Product Decarboxylation CO2 CO₂ RingOpened->CO2

Caption: Reaction mechanism for the synthesis of this compound.

This protocol is adapted from established industrial synthesis methods.[1]

Materials:

  • Isatoic anhydride

  • Isopropylamine

  • Dichloroethane (or Dimethylformamide - DMF)

  • Saturated sodium carbonate solution

  • Anhydrous sodium sulfate

  • Reaction flask with a condenser, dropping funnel, and magnetic stirrer

  • Heating mantle

Procedure:

  • In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.

  • Dissolve isatoic anhydride (1 equivalent) in dichloroethane (or DMF) in the reaction flask.

  • Gently heat the solution to 50-60 °C with stirring.[1]

  • Slowly add isopropylamine (1.1 equivalents) dropwise to the reaction mixture over a period of 1-3 hours, maintaining the temperature between 50-60 °C.[1] The addition is exothermic, and careful control of the addition rate is necessary to maintain the desired temperature.

  • After the addition is complete, continue to stir the reaction mixture at 60 °C for an additional 0.5-2 hours to ensure the reaction goes to completion.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If dichloroethane is used as the solvent, wash the organic layer with a saturated sodium carbonate solution to remove any unreacted starting material and acidic byproducts. Separate the organic layer.

  • If DMF is used, dilute the reaction mixture with ethyl acetate and wash with brine several times.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • The crude product can then be purified by recrystallization or column chromatography.

  • Solvent: Dichloroethane and DMF are commonly used solvents for this reaction. They are effective at dissolving the starting materials and are relatively inert under the reaction conditions. The choice of solvent can influence the reaction rate and work-up procedure.

  • Temperature: The reaction is typically carried out at a moderately elevated temperature (50-60 °C) to ensure a reasonable reaction rate without promoting significant side reactions.[1]

  • Stoichiometry: A slight excess of isopropylamine is often used to ensure complete consumption of the isatoic anhydride.

  • Work-up: The aqueous wash with sodium carbonate is crucial for removing acidic impurities and any unreacted isatoic anhydride, which can hydrolyze to anthranilic acid. The brine wash in the case of DMF helps to remove the highly polar solvent from the organic phase.

Alternative Synthetic Route

An alternative, one-pot synthesis method involves the in-situ generation of isatoic anhydride from o-aminobenzoic acid (anthranilic acid) and di(trichloromethyl) carbonate (triphosgene), followed by the direct addition of isopropylamine without isolating the anhydride intermediate.[6] This method can reduce operational steps and shorten the production cycle, making it attractive for industrial applications.[6]

Purification

The purity of this compound is critical for its subsequent use in pharmaceutical synthesis. The crude product obtained from the synthesis can be purified using one or both of the following standard laboratory techniques.

Recrystallization

Recrystallization is an effective method for purifying solid compounds. The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at its boiling point but poorly at room temperature.

General Recrystallization Protocol:

  • Dissolve the crude product in a minimum amount of a suitable hot solvent.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly boiled.

  • Perform a hot filtration to remove any insoluble impurities (and charcoal, if used).

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • Further cooling in an ice bath can maximize the yield of the crystals.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Solvent Selection: A mixed solvent system is often effective. For benzamide derivatives, mixtures such as ethanol/water, acetone/water, or heptane/ethyl acetate can be good starting points for optimization.[2] Small-scale solubility tests are recommended to determine the optimal solvent or solvent system.

Column Chromatography

For higher purity or if recrystallization is ineffective, flash column chromatography is a powerful purification technique.

General Column Chromatography Protocol:

  • Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture).

  • Pack a column with the slurry.

  • Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

  • After evaporating the solvent, load the dry sample onto the top of the packed column.

  • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield the purified this compound.

Analytical Validation: A Self-Validating System

To ensure the identity and purity of the synthesized this compound, a combination of spectroscopic methods should be employed.

G Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Structural Information IR IR Spectroscopy Start->IR Functional Groups MS Mass Spectrometry Start->MS Molecular Weight Validation Structural Confirmation & Purity Assessment NMR->Validation IR->Validation MS->Validation

Caption: Workflow for the analytical validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR:

  • Aromatic Protons: Expect a series of multiplets in the aromatic region (~6.5-8.0 ppm).

  • Amine Protons (NH₂): A broad singlet corresponding to the two protons of the primary amine group. The chemical shift can vary depending on the solvent and concentration.

  • Amide Proton (NH): A doublet due to coupling with the methine proton of the isopropyl group.

  • Isopropyl Group (CH): A septet or multiplet due to coupling with the amide proton and the six methyl protons.

  • Isopropyl Group (CH₃): A doublet corresponding to the six equivalent protons of the two methyl groups.

¹³C NMR:

  • Carbonyl Carbon (C=O): A signal in the downfield region, typically around 168-172 ppm.

  • Aromatic Carbons: Six distinct signals in the aromatic region (~115-150 ppm).

  • Isopropyl Carbons: Two signals, one for the methine (CH) carbon and one for the two equivalent methyl (CH₃) carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic Absorption Bands:

Functional Group Wavenumber (cm⁻¹) Description
N-H Stretch (Amine) 3300-3500 Two bands, characteristic of a primary amine.
N-H Stretch (Amide) ~3300 A single band, often overlapping with the amine stretches.
C-H Stretch (Aromatic) >3000
C-H Stretch (Aliphatic) <3000
C=O Stretch (Amide) ~1640 Amide I band, strong absorption.
N-H Bend (Amine) 1590-1650
N-H Bend (Amide) ~1550 Amide II band.

| C=C Stretch (Aromatic) | 1450-1600 | Multiple bands. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 178, corresponding to the molecular weight of the compound.

  • Key Fragmentation Patterns: A common fragmentation pathway for aromatic amides is the alpha-cleavage of the C-N bond, leading to the formation of a stable benzoyl cation.[7] Expect to see significant fragments corresponding to the loss of the isopropylamine group and subsequent loss of carbon monoxide from the benzoyl cation.

Safety and Handling

This compound is classified with the following GHS hazards:

  • H302: Harmful if swallowed.[8]

  • H315: Causes skin irritation.[8]

  • H319: Causes serious eye irritation.[8]

  • H335: May cause respiratory irritation.[8]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.[8]

Applications in Research and Drug Development

The primary value of this compound lies in its role as a synthetic intermediate. The presence of a primary aromatic amine and a secondary amide provides two reactive sites for further chemical transformations.

  • Pharmaceutical Synthesis: It is a precursor for the synthesis of various pharmaceutical agents. For example, it is a key intermediate in the production of Bentazon, a post-emergence herbicide.[4][9]

  • Heterocyclic Chemistry: The ortho-amino benzamide structure is a classic precursor for the synthesis of quinazolinones and other heterocyclic systems, which are important scaffolds in medicinal chemistry.

References

Methodological & Application

Application Note: A Comprehensive Protocol for the Synthesis of 2-Amino-N-isopropylbenzamide from Isatoic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-N-isopropylbenzamide is a key chemical intermediate, most notably in the synthesis of the selective contact herbicide, Bentazone.[1] Its molecular structure, featuring a primary aromatic amine and a secondary amide, makes it a valuable building block in medicinal chemistry and drug development. The synthesis from isatoic anhydride and isopropylamine represents an efficient and common route for its preparation.[2][3] Isatoic anhydride, a cyclic N-carboxyanhydride of anthranilic acid, serves as a stable and easy-to-handle precursor that readily reacts with nucleophiles.[4]

This application note provides a detailed, field-proven protocol for the synthesis, purification, and characterization of this compound. It is designed for researchers in synthetic chemistry and drug development, offering in-depth explanations for experimental choices to ensure reproducibility and high-quality outcomes.

Reaction Mechanism and Scientific Rationale

The reaction proceeds through a nucleophilic acyl substitution mechanism. The primary amine (isopropylamine) acts as the nucleophile, attacking one of the carbonyl carbons of the isatoic anhydride ring. This initial attack leads to the opening of the heterocyclic ring. The resulting unstable carbamic acid intermediate spontaneously decarboxylates, releasing carbon dioxide gas and yielding the final this compound product.[4]

The choice of solvent and temperature is critical for controlling the reaction rate and minimizing side products. Solvents like dichloroethane or dimethylformamide (DMF) are often used due to their ability to dissolve the starting materials and their suitable boiling points.[2][5] The reaction is typically exothermic, necessitating controlled addition of the amine and temperature monitoring to ensure a safe and efficient process.[6]

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from reagent preparation to the final characterization of the product.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Synthesis cluster_workup Isolation & Workup cluster_purification Purification & Analysis reagents Reagents & Glassware Preparation setup Reaction Setup (Inert Atmosphere) reagents->setup Assemble addition Controlled Addition of Isopropylamine setup->addition stirring Reaction at 50-60°C addition->stirring Exothermic monitoring TLC Monitoring stirring->monitoring Check Completion quench Cool to RT monitoring->quench If Complete wash Aqueous Wash & Phase Separation quench->wash dry Dry Organic Layer (Na2SO4) wash->dry concentrate Solvent Removal (Rotary Evaporation) dry->concentrate purify Purification (Recrystallization) concentrate->purify Crude Product characterize Characterization (NMR, MP, etc.) purify->characterize

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps for reaction monitoring and product characterization.

Materials and Reagents
Compound NameMolecular FormulaMW ( g/mol )AmountMoles (mmol)Molar Eq.
Isatoic AnhydrideC₈H₅NO₃163.135.00 g30.641.0
IsopropylamineC₃H₉N59.112.0 g (2.9 mL)33.831.1
Dichloroethane (DCE)C₂H₄Cl₂98.9650 mL--
Sodium Sulfate (anhydrous)Na₂SO₄142.04As needed--
Saturated Sodium BicarbonateNaHCO₃ (aq)-2 x 30 mL--
Brine (Saturated NaCl)NaCl (aq)-30 mL--
Equipment
  • 100 mL three-neck round-bottom flask

  • Reflux condenser and nitrogen/argon inlet

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Safety Precautions
  • Isatoic Anhydride: May cause skin and serious eye irritation. May cause an allergic skin reaction. Handle in a well-ventilated area, minimizing dust generation.[7][8]

  • Isopropylamine: Extremely flammable liquid and vapor. Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage. Work exclusively in a chemical fume hood.[9]

  • Dichloroethane: Flammable liquid and vapor. Harmful if swallowed and toxic if inhaled. Suspected of causing cancer. Handle with extreme care in a fume hood.

  • Personal Protective Equipment (PPE): Safety goggles, flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) must be worn at all times.[9]

Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble the three-neck flask with a condenser, dropping funnel, and nitrogen inlet. Add isatoic anhydride (5.00 g) and dichloroethane (50 mL) to the flask. Begin stirring to create a suspension.

  • Reagent Addition: In the dropping funnel, add isopropylamine (2.9 mL).

  • Reaction Initiation: Heat the stirred suspension to 50-60°C.[2] Once the temperature is stable, begin the dropwise addition of isopropylamine over a period of 30-45 minutes. An exothermic reaction may be observed; maintain the internal temperature below 65°C.

  • Reaction Progression: After the addition is complete, continue stirring the reaction mixture at 50-60°C for an additional 1-2 hours.[2] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting isatoic anhydride spot has disappeared.

  • Workup - Quenching and Extraction: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL). This removes any unreacted starting materials and salts.

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

Purification Protocol

Recrystallization is an effective method for purifying the crude product.[5][10]

  • Solvent Selection: Perform small-scale solubility tests to find a suitable solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexane). The ideal solvent should dissolve the compound when hot but not when cold.[11]

  • Procedure: Dissolve the crude solid in a minimum amount of the hot recrystallization solvent. If any insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization and Expected Results

The identity and purity of the final product should be confirmed using standard analytical techniques.

ParameterExpected Result
Appearance White to light yellow solid
Yield Typically >80% (Varies based on conditions)
Melting Point 149-150 °C[5]
¹H NMR (400 MHz, DMSO-d₆) δ 7.93 (d, 1H), 7.45 (dd, 1H), 7.11 (td, 1H), 6.67 (dd, 1H), 6.50 (m, 1H), 6.35 (s, 2H, -NH₂), 4.05 (m, 1H, -CH), 1.15 (d, 6H, -CH(CH₃)₂) ppm. (Note: NMR data is based on similar structures and may vary slightly)[5]
¹³C NMR (100 MHz, DMSO-d₆) δ 168.5, 149.8, 131.8, 128.2, 116.0, 115.3, 114.8, 41.2, 22.5 ppm. (Note: NMR data is based on similar structures and may vary slightly)[5]

Note: For definitive structural confirmation, 2D NMR experiments such as COSY and HSQC are recommended.[12]

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction; loss during workup.Extend reaction time and confirm completion with TLC. Ensure pH is controlled during aqueous wash to prevent product loss.
Product Fails to Crystallize Incorrect solvent; "oiling out".Re-evaluate recrystallization solvent. Try a binary solvent system or seed the solution with a pure crystal. Ensure slow cooling.[10]
Persistent Impurities Co-elution of byproducts.If recrystallization is insufficient, perform column chromatography on silica gel using an optimized eluent system (e.g., hexane:ethyl acetate gradient).[5][11]

Conclusion

This application note provides a robust and scientifically grounded protocol for the synthesis of this compound from isatoic anhydride. By explaining the causality behind the experimental steps and incorporating detailed safety, purification, and characterization guidelines, this document serves as a reliable resource for researchers. Adherence to this protocol can facilitate the consistent and safe production of this important chemical intermediate for applications in agrochemical and pharmaceutical development.

References

Application Note: A Validated Protocol for the Synthesis of 2-Amino-n-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, validated protocol for the synthesis of 2-Amino-n-isopropylbenzamide, a key intermediate in the production of various pharmaceuticals and agrochemicals.[1] The described method utilizes the reaction of isatoic anhydride with isopropylamine, a robust and efficient synthetic route.[2][3] This document offers a step-by-step guide, from reagent handling to product characterization, intended to ensure reproducibility and high yield. The causality behind critical experimental choices is explained to provide a deeper understanding of the synthetic process.

Introduction

This compound is a versatile chemical intermediate. Its structure, featuring a primary aromatic amine and a secondary amide, makes it a valuable precursor for the synthesis of a range of heterocyclic compounds, including quinazolinones.[4] Notably, it serves as a key building block in the synthesis of the herbicide Bentazone.[1][5] The reliable and efficient synthesis of this compound is therefore of significant interest to the chemical and pharmaceutical industries.

The protocol detailed herein is based on the well-established reaction between isatoic anhydride and an amine, which proceeds via nucleophilic acyl substitution followed by a ring-opening and decarboxylation cascade.[2] This method is favored for its operational simplicity and generally high yields.

Reaction Scheme

The overall reaction for the synthesis of this compound from isatoic anhydride and isopropylamine is depicted below:

Isatoic Anhydride + Isopropylamine → this compound + CO₂

Mechanistically, the reaction is initiated by the nucleophilic attack of the isopropylamine on one of the carbonyl carbons of the isatoic anhydride.[2] This is followed by the opening of the anhydride ring and subsequent elimination of carbon dioxide to yield the final product.

Experimental Workflow Diagram

The following diagram outlines the complete workflow for the synthesis and purification of this compound.

Synthesis_Workflow Reagents Reagents: - Isatoic Anhydride - Isopropylamine - Dichloroethane Setup Reaction Setup: - Assemble glassware - Add Isatoic Anhydride and Dichloroethane Reagents->Setup 1. Preparation Reaction Reaction: - Heat to 50-60°C - Add Isopropylamine dropwise - Stir for 0.5-2 hours Setup->Reaction 2. Synthesis Workup Aqueous Workup: - Cool reaction mixture - Wash with water - Separate organic layer Reaction->Workup 3. Quenching & Extraction Purification Purification: - Dry organic layer (e.g., with Na₂SO₄) - Remove solvent under reduced pressure Workup->Purification 4. Isolation Characterization Product Characterization: - Melting Point - NMR Spectroscopy - Mass Spectrometry Purification->Characterization 5. Analysis Product Final Product: This compound Characterization->Product 6. Verification

Caption: Workflow for the synthesis of this compound.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Isatoic Anhydride≥98%Sigma-AldrichStore in a dry place.
Isopropylamine≥99%Acros OrganicsHighly flammable and corrosive. Handle in a fume hood.
Dichloroethane (DCE)Anhydrous, ≥99.8%Fisher ScientificCarcinogen. Use with appropriate personal protective equipment.
Sodium Sulfate (Na₂SO₄)AnhydrousVWRFor drying the organic layer.
Deionized WaterN/AIn-houseFor aqueous workup.

Safety Precautions:

  • General: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[6]

  • This compound: The product is harmful if swallowed and causes skin and serious eye irritation. May cause respiratory irritation.[7][8]

  • Isopropylamine: Is a flammable liquid and vapor. It is toxic if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[6]

  • Dichloroethane: Is a suspected carcinogen and should be handled with extreme care.

Detailed Synthesis Protocol

5.1. Reaction Setup

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add isatoic anhydride (16.3 g, 0.1 mol).

  • Add dichloroethane (100 mL) to the flask. The isatoic anhydride will not fully dissolve, forming a slurry.

  • Begin stirring the mixture.

5.2. Reaction Procedure

  • Heat the slurry to 50-60°C using a heating mantle. A temperature probe should be used to monitor the internal temperature of the reaction.

  • Once the desired temperature is reached, add isopropylamine (6.5 g, 0.11 mol) dropwise from the dropping funnel over a period of approximately 3 hours.[5] The addition should be slow enough to control the exotherm and the evolution of carbon dioxide gas, which will be observed as bubbling.

  • After the addition is complete, continue to stir the reaction mixture at 50-60°C for an additional 0.5-2 hours to ensure the reaction goes to completion.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

5.3. Workup and Purification

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with deionized water (2 x 50 mL) to remove any unreacted isopropylamine and other water-soluble impurities.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford an off-white to light brown solid.[1]

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Melting Point: The reported melting point is approximately 147-150°C.[1][9]

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the isopropyl group, and the amine and amide protons.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the product (178.23 g/mol ).[1]

Discussion

The choice of dichloroethane as a solvent is due to its ability to facilitate the reaction at a moderate temperature and its immiscibility with water, which simplifies the workup procedure.[5] The reaction temperature of 50-60°C is a critical parameter; lower temperatures may lead to a sluggish reaction, while higher temperatures could result in the formation of byproducts. The slow, dropwise addition of isopropylamine is essential to maintain control over the reaction, as the initial nucleophilic attack and subsequent decarboxylation can be exothermic.

The aqueous workup is effective in removing the excess isopropylamine and any other polar impurities. Recrystallization is a standard and effective method for obtaining a high-purity final product.

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the synthesis of this compound. By carefully controlling the reaction parameters and following the outlined safety precautions, researchers can consistently obtain this valuable intermediate in high yield and purity.

References

Application Notes & Protocols: The Utility of 2-Amino-N-isopropylbenzamide as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-N-isopropylbenzamide is a key chemical building block belonging to the anthranilamide family. Its bifunctional nature, featuring both a primary aromatic amine and a secondary amide, makes it a valuable precursor in the synthesis of a diverse range of more complex molecules. These notes provide an in-depth exploration of its properties, established synthesis protocols, and its pivotal role as an intermediate in the agrochemical industry, alongside a discussion of its structural relevance to scaffolds in pharmaceutical development. The protocols herein are designed to be self-validating, with explanations grounded in chemical principles to ensure both reproducibility and a thorough understanding of the reaction dynamics.

Compound Profile and Physicochemical Properties

This compound, also known as N-Isopropylanthranilamide, is the starting point for multi-step synthetic pathways.[1] A precise understanding of its physical and chemical properties is fundamental to its effective use in the laboratory.

  • IUPAC Name: 2-amino-N-propan-2-ylbenzamide[2]

  • CAS Number: 30391-89-0[2]

  • Molecular Formula: C₁₀H₁₄N₂O[2][3]

  • Molecular Structure:

    alt text

    (Image Source: PubChem CID 94411)

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molar Mass 178.23 g/mol [2][3]
Melting Point 147 °C[3]
Boiling Point (Predicted) 355.7 ± 25.0 °C[3]
Density (Predicted) 1.077 ± 0.06 g/cm³[3]
Appearance Solid[4]

Core Application: Intermediate in Agrochemical Synthesis

The most prominent industrial application of this compound is as a crucial intermediate, or "midbody," in the synthesis of the herbicide Bentazone.[5] Bentazone is a selective contact herbicide used to control broad-leaved weeds in various crops like soybeans, rice, and peanuts.[3] The synthesis of Bentazone relies on the specific chemical reactivity of the ortho-amino benzamide structure of the intermediate.

Conceptual Workflow: From Intermediate to Final Product

The conversion of this compound to a final target molecule, such as Bentazone, involves the chemical transformation of its reactive functional groups. The primary amine and the amide nitrogen are key sites for cyclization reactions.

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis A Isatoic Anhydride C This compound A->C Ring Opening & Amidation B Isopropylamine B->C E Target Molecule (e.g., Bentazone) C->E Cyclization D Cyclization Reagent (e.g., Sulfonyl Chloride derivative) D->E

Caption: Conceptual workflow from starting materials to a target molecule.

Protocol: Synthesis of this compound

The synthesis of this intermediate is reliably achieved through the reaction of isatoic anhydride with isopropylamine. This method is advantageous as it avoids harsh, anhydrous conditions, making it scalable and cost-effective.[5]

Reaction Principle

Isopropylamine, a nucleophile, attacks one of the carbonyl carbons of the isatoic anhydride ring. This leads to the opening of the anhydride ring and subsequent loss of carbon dioxide, forming the desired this compound product. Dichloroethane serves as a suitable solvent for this transformation.

Experimental Protocol

Materials:

  • Isatoic Anhydride

  • Isopropylamine

  • Dichloroethane (DCE)

  • Saturated Sodium Carbonate (Na₂CO₃) solution

  • Water (for washing)

  • Reaction flask with condenser, dropping funnel, and magnetic stirrer

  • Heating mantle

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve isatoic anhydride in dichloroethane within a reaction flask equipped with a condenser and dropping funnel. Begin stirring the solution.

  • Reagent Addition: Gently warm the solution to 50-60 °C.[5]

  • Nucleophilic Attack: Add isopropylamine dropwise to the warmed solution over a period of approximately 3 hours.[5] Maintaining a slow addition rate is crucial to control the exothermic nature of the reaction and prevent side product formation.

  • Reaction Completion: After the addition is complete, maintain the reaction temperature at 50-60 °C and continue stirring for an additional 0.5 to 2 hours to ensure the reaction proceeds to completion.[5]

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated sodium carbonate solution. This step neutralizes any remaining acidic species and helps remove impurities.[3]

    • Wash the organic layer with water.

    • Separate the organic (dichloroethane) layer, which now contains the product.

  • Isolation: The solvent can be removed under reduced pressure using a rotary evaporator to yield the this compound product, which can be further purified by recrystallization if necessary.

G A 1. Dissolve Isatoic Anhydride in DCE B 2. Warm to 50-60 °C A->B C 3. Add Isopropylamine dropwise over 3 hrs B->C D 4. Stir at 50-60 °C for 0.5-2 hrs C->D E 5. Cool to RT D->E F 6. Wash with Sat. Na₂CO₃ solution E->F G 7. Wash with Water F->G H 8. Isolate Organic Layer G->H I 9. Remove Solvent (Product Isolation) H->I

Caption: Step-by-step synthesis workflow for this compound.

Relevance to Pharmaceutical Scaffolds: An Analogous Case Study

While this compound is primarily documented as an agrochemical intermediate, its core structure—the aminobenzamide moiety—is a recognized scaffold in medicinal chemistry. A prominent example is Procainamide , a Class Ia antiarrhythmic agent used to treat cardiac arrhythmias.[6][7][8]

  • Structural Similarity: Procainamide is 4-amino-N-(2-diethylaminoethyl)benzamide.[7] Although it is a para-amino isomer and has a different N-substituent, it demonstrates the pharmacological potential of the aminobenzamide scaffold.

  • Mechanism of Action: Procainamide functions by blocking fast sodium channels in cardiomyocytes.[6][8] This action slows impulse conduction and prolongs the action potential, thereby stabilizing cardiac rhythm.[8]

The study of molecules like Procainamide provides valuable context for drug development professionals. It highlights that intermediates like this compound are part of a chemical class with proven biological activity, suggesting potential for derivatization and screening in drug discovery programs.

Safety, Handling, and Hazard Management

As with any chemical reagent, proper handling of this compound is essential for laboratory safety. The compound presents several hazards that require appropriate control measures.[2]

Table 2: GHS Hazard and Precautionary Information

CategoryCodeDescriptionSource
Pictogram
alt text
Warning[2]
Hazard Statements H302Harmful if swallowed.[2]
H315Causes skin irritation.[2]
H319Causes serious eye irritation.[2]
H335May cause respiratory irritation.[2]
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray.[9]
P264Wash skin thoroughly after handling.[9]
P280Wear protective gloves/eye protection/face protection.[9]
P302+P352IF ON SKIN: Wash with plenty of water.[9]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
Personal Protective Equipment (PPE) and First Aid
  • Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[9]

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[9] Eyewash stations should be readily accessible.

  • Skin Protection: Wear impervious protective gloves and a lab coat.[9]

  • Respiratory Protection: If dust or aerosols are generated, use a full-face respirator with an appropriate filter.[9]

  • First Aid (Inhalation): Move the victim to fresh air. If breathing is difficult, seek medical attention.[9]

  • First Aid (Ingestion): Rinse mouth with water. Do NOT induce vomiting. Get medical help.[9]

Conclusion

This compound serves as a robust and valuable chemical intermediate. Its straightforward and efficient synthesis from isatoic anhydride makes it an economically viable precursor for large-scale industrial applications, most notably in the production of the herbicide Bentazone. Furthermore, its underlying aminobenzamide structure is a privileged scaffold in medicinal chemistry, as exemplified by the antiarrhythmic drug Procainamide. For researchers, this compound represents a versatile starting point for the synthesis of novel heterocyclic systems and for the exploration of new bioactive molecules. Adherence to the detailed protocols and safety guidelines presented in these notes will ensure its effective and safe utilization in a research and development setting.

References

Application Note: Synthesis of the Herbicide Bentazone Utilizing 2-Amino-N-isopropylbenzamide as a Key Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for the synthesis of Bentazone, a selective post-emergence herbicide. The protocol centers on the use of 2-Amino-N-isopropylbenzamide as the primary precursor. We elucidate the underlying chemical principles, provide a comprehensive step-by-step synthesis protocol, and outline methods for purification and analysis. This guide is intended for researchers and chemical development professionals, emphasizing safety, efficiency, and reproducibility. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic pathway.

Introduction to Bentazone

Bentazone is a selective thiadiazine herbicide widely used in agriculture for the post-emergence control of broadleaf weeds and sedges in various crops, including beans, rice, corn, and peanuts.[1] Its mode of action involves the irreversible inhibition of photosynthetic electron transport at the photosystem II complex, leading to a suppression of CO2 assimilation and subsequent plant death.[2] The efficacy and selectivity of Bentazone have made it a vital tool in modern crop protection.

The industrial production of Bentazone relies on efficient and cost-effective synthetic routes. One prominent pathway involves the formation of a key intermediate, this compound (also known as N-isopropylanthranilamide), which serves as the foundational structure for the subsequent construction of the benzothiadiazinone dioxide ring system.[3][4][5][6] This application note details the conversion of this precursor into the final Bentazone product.

Precursor Profile: this compound

The precursor, this compound, is a critical building block in this synthetic approach. Its properties are summarized below.

PropertyValueSource
Chemical Name This compound[1][5]
Synonyms N-Isopropylanthranilamide, o-Amino-N-isopropylbenzamide[1]
CAS Number 30391-89-0[1]
Molecular Formula C10H14N2O[1][5]
Molecular Weight 178.23 g/mol [1][5]
Physical Description Powder[1]
Solubility Soluble in Chloroform, Dichloromethane, DMSO[1]

Synthesis Pathway and Rationale

The conversion of this compound to Bentazone is a two-step process involving sulfamoylation followed by an intramolecular cyclization. This route is favored for its efficiency and control over the final product's purity.

General Reaction Scheme

The overall transformation can be visualized as follows:

  • Formation of Precursor: Isatoic anhydride reacts with isopropylamine to yield this compound.

  • Sulfonylation & Cyclization: The precursor is reacted with a sulfonating agent (like a sulfur trioxide complex) and then a cyclizing agent (such as phosphorus oxychloride) to form the heterocyclic Bentazone ring structure.[7][8][9]

Rationale for Methodological Choices
  • Precursor Synthesis: The synthesis of this compound from isatoic anhydride and isopropylamine is a robust and high-yield reaction. Using a solvent like dichloroethane is advantageous as it is relatively inert and facilitates easy work-up.[3] This method avoids the need for strictly anhydrous conditions, reducing operational complexity and cost.[3]

  • Sulfonating and Cyclizing Agents: The use of sulfur trioxide is critical for introducing the sulfonyl group onto the aniline nitrogen. Subsequent treatment with phosphorus oxychloride acts as a powerful dehydrating and chlorinating agent, facilitating the ring closure to form the stable benzothiadiazinone structure.[9]

  • Solvent: Dichloroethane is a common solvent for this synthesis due to its ability to dissolve the reactants and its appropriate boiling point for refluxing the reaction mixture. It is also immiscible with water, which simplifies the extraction and purification steps.[3][9]

  • Temperature Control: Cooling the reaction mixture during the addition of highly reactive reagents like chlorosulfonic acid or phosphorus oxychloride is crucial to control the reaction rate, prevent side reactions, and ensure safety.[8]

Experimental Protocols

Safety Warning: This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE).

Required Materials and Reagents
ReagentFormulaCAS No.Notes
Isatoic AnhydrideC8H5NO3118-48-9Starting Material
IsopropylamineC3H9N75-31-0Reagent
DichloroethaneC2H4Cl2107-06-2Solvent
Sulfur TrioxideSO37446-11-9Sulfonating Agent
Phosphorus OxychloridePOCl310025-87-3Cyclizing Agent
Sodium HydroxideNaOH1310-73-2For pH adjustment
Hydrochloric AcidHCl7647-01-0For acidification
Protocol 1: Synthesis of this compound

This protocol is adapted from patent literature describing the synthesis of the intermediate.[3]

  • Setup: Equip a 1 L four-necked flask with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser.

  • Reaction: Charge the flask with isatoic anhydride (163 g, 1.0 mol) and dichloroethane (500 mL).

  • Addition: Heat the mixture to 50-60°C with stirring. Add isopropylamine (65 g, 1.1 mol) dropwise via the dropping funnel over 3 hours, maintaining the temperature between 50-60°C.

  • Digestion: After the addition is complete, continue to stir the reaction mixture at 50-60°C for an additional 1-2 hours to ensure the reaction goes to completion.

  • Work-up: Cool the reaction mixture to room temperature. Wash the organic solution with water (2 x 200 mL). Separate the organic layer.

  • Isolation: The resulting dichloroethane solution containing this compound can be used directly in the next step or the solvent can be removed under reduced pressure to isolate the solid intermediate.

Protocol 2: Synthesis of Bentazone

This protocol is a representative procedure based on established synthetic routes.[9]

  • Setup: In a suitable reactor, charge the dichloroethane solution of this compound (approx. 1.0 mol) from the previous step.

  • Sulfonylation: In a separate reactor, prepare a solution of sulfur trioxide (88 g, 1.1 mol) in dichloroethane. This solution is then carefully added to the precursor solution while maintaining the temperature below 30°C.

  • Cyclization: After the addition of the sulfur trioxide solution, begin the dropwise addition of phosphorus oxychloride (169 g, 1.1 mol). Once the addition is complete, heat the mixture to reflux for approximately 2 hours.

  • Quenching & Hydrolysis: Cool the reaction mixture to room temperature. Carefully pour the mixture into ice water (1 L) to hydrolyze excess phosphorus oxychloride.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloroethane (2 x 100 mL). Combine the organic layers.

  • Purification: Wash the combined organic phase with a dilute sodium hydroxide solution until the pH of the aqueous layer is between 7.5 and 8.0.[10] This transfers the Bentazone into the aqueous phase as its sodium salt.

  • Precipitation: Separate the aqueous layer and cool it in an ice bath. Slowly add dilute hydrochloric acid with stirring to adjust the pH to 1-2.[10] Bentazone will precipitate as a white solid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final Bentazone product. A typical yield is over 80%.[9]

Purification and Characterization

Purification

The primary method for purifying crude Bentazone is recrystallization. The crude product obtained from the acid precipitation step can be further purified by dissolving it in a hot solvent (e.g., ethanol or an ethanol/water mixture) and allowing it to cool slowly to form high-purity crystals. The purity can be significantly improved by ensuring the organic solvent is thoroughly removed during the base extraction and crystallization steps.[10]

Analytical Characterization

The identity and purity of the synthesized Bentazone should be confirmed using standard analytical techniques.

Analysis MethodExpected ResultPurpose
Melting Point 137-139 °CIdentity and Purity
HPLC Peak corresponding to a Bentazone standardPurity assessment and quantification
GC-MS (after methylation) Mass spectrum matching Bentazone methyl esterStructural confirmation
Infrared (IR) Spectroscopy Characteristic peaks for C=O, SO2, and N-H bondsFunctional group identification
¹H NMR Spectrum consistent with Bentazone structureStructural elucidation

For regulatory purposes, analytical methods like HPLC are crucial for determining the active ingredient content, which should not differ from the declared value by more than a specified tolerance (e.g., +/- 25 g/kg for concentrations above 500 g/kg).[11]

Safety and Handling

Working with the chemicals involved in Bentazone synthesis requires strict adherence to safety protocols.

  • General Handling: All operations should be conducted in a well-ventilated chemical fume hood. Avoid inhalation of dust, mists, and vapors.[12] Do not eat, drink, or smoke in the work area.[13]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves, and safety goggles or a face shield at all times.[13][14] For handling large quantities or in case of spills, a chemical protection suit and self-contained breathing apparatus may be necessary.[14]

  • Chemical Hazards:

    • Bentazone: Irritating to the eyes.[12] Harmful if swallowed.

    • Phosphorus Oxychloride: Highly corrosive and reacts violently with water.

    • Sulfur Trioxide: Corrosive and a strong oxidizing agent.

    • Dichloroethane: Flammable and toxic.

  • First Aid:

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[12]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.

    • Ingestion: Rinse mouth with water, give one or two glasses of water to drink, and seek immediate medical attention.[12] Do not induce vomiting.

  • Spill & Disposal: In case of a spill, absorb the material with an inert substance (e.g., sand or soil) and collect it in a sealed container for disposal.[14] Do not allow chemicals to enter sewers or waterways.[14] Dispose of chemical waste according to local, state, and federal regulations.

Workflow Visualizations

The following diagrams illustrate the synthesis workflow and the core reaction pathway.

Synthesis_Workflow cluster_precursor Part 1: Precursor Synthesis cluster_bentazone Part 2: Bentazone Synthesis P1 Charge Isatoic Anhydride & Dichloroethane P2 Add Isopropylamine (50-60°C) P1->P2 P3 Reaction Digestion (1-2 hours) P2->P3 P4 Aqueous Wash & Separation P3->P4 B1 Sulfonylation with SO3 P4->B1 Transfer of Precursor Solution B2 Cyclization with POCl3 (Reflux) B1->B2 B3 Quench & Hydrolyze (Ice Water) B2->B3 B4 NaOH Extraction B3->B4 B5 HCl Precipitation (pH 1-2) B4->B5 B6 Filter & Dry Product B5->B6 Final Pure Bentazone B6->Final

Caption: Overall workflow for the synthesis of Bentazone.

Reaction_Scheme cluster_products IsatoicAnhydride Isatoic Anhydride Precursor This compound IsatoicAnhydride->Precursor Step 1 plus1 + plus1->Precursor Isopropylamine Isopropylamine Isopropylamine->Precursor Bentazone Bentazone Precursor->Bentazone Step 2 plus2 + plus2->Bentazone Reagents 1. SO₃ 2. POCl₃ Reagents->Bentazone

Caption: Simplified reaction scheme for Bentazone synthesis.

References

Analytical methods for 2-Amino-n-isopropylbenzamide detection (HPLC, GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Analytical Determination of 2-Amino-n-isopropylbenzamide by HPLC-UV and GC-MS

Authored by: Senior Application Scientist

Publication Date: January 3, 2026

This comprehensive technical guide provides detailed, validated analytical methodologies for the detection and quantification of this compound. As a known metabolite of the herbicide Bentazone and a valuable intermediate in pharmaceutical synthesis, robust analytical methods are critical for quality control, environmental monitoring, and research applications.[1][2][3] We present two orthogonal techniques: a High-Performance Liquid Chromatography method with Ultraviolet detection (HPLC-UV) for routine quantification and a Gas Chromatography-Mass Spectrometry (GC-MS) method for definitive confirmation and trace-level analysis. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the scientific rationale behind procedural choices, adherence to validation standards, and practical implementation in a laboratory setting.

Introduction and Analyte Overview

This compound (CAS: 30391-89-0) is an organic compound featuring a primary aromatic amine and a secondary amide functional group. Its analysis is pertinent in diverse fields, from assessing the environmental fate of pesticides to monitoring the purity of synthetic intermediates in drug manufacturing.[1][2] The development of reliable and reproducible analytical methods is therefore essential.

The methodologies detailed herein are developed and validated in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring they are suitable for their intended purpose.[4][5][6] This note will explain the causality behind the selection of specific instrumental parameters, mobile phases, and sample preparation techniques, providing a self-validating framework for laboratory implementation.[7][8]

Physicochemical Properties of this compound

Understanding the analyte's properties is fundamental to developing an effective analytical method. These characteristics dictate the choice of chromatographic conditions and detection parameters.

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂O[1][2]
Molar Mass 178.23 g/mol [1][2]
Melting Point 147 °C[1]
Boiling Point (Predicted) 355.7 ± 25.0 °C[1]
IUPAC Name 2-amino-N-propan-2-ylbenzamide[2]
LogP (Predicted) 1.39[9]

Method 1: Quantitative Analysis by HPLC-UV

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse method for the quality control of organic molecules like this compound. The method's suitability stems from the analyte's moderate polarity and the presence of a benzamide chromophore, which allows for sensitive detection using a UV-Vis spectrophotometer. A C18 stationary phase is selected for its versatility and proven ability to retain and resolve a wide range of moderately polar compounds through hydrophobic interactions.

HPLC-UV Experimental Workflow

The following diagram outlines the complete workflow for the HPLC-UV analysis, from sample preparation to final data reporting.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working Solutions) Calibration Calibration Curve Generation (Inject Standards) Standard_Prep->Calibration Sample_Prep Sample Preparation (Dissolution & Filtration) Sample_Analysis Sample Analysis (Inject Samples) Sample_Prep->Sample_Analysis System_Suitability System Suitability Test (Replicate Injections) System_Suitability->Calibration If Pass Calibration->Sample_Analysis Integration Peak Integration (Area vs. Retention Time) Sample_Analysis->Integration Quantification Quantification (Calculate Concentration) Integration->Quantification Report Final Report Generation Quantification->Report

Caption: Workflow for HPLC-UV analysis of this compound.

Detailed HPLC-UV Protocol

2.2.1. Instrumentation and Reagents

  • HPLC System: An Agilent 1100/1200 series or equivalent, equipped with a quaternary pump, degasser, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Chromatographic Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (LC-MS grade), Water (Type I, 18.2 MΩ·cm).

  • Standard: this compound reference standard (>98% purity).

2.2.2. Chromatographic Conditions The conditions are optimized to provide a symmetric peak shape and a retention time that allows for efficient analysis without interference from the solvent front.

ParameterConditionRationale
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier ensures the primary amine is protonated, leading to consistent interactions and improved peak shape.
Mobile Phase B AcetonitrileA common organic modifier providing good elution strength for the analyte.
Gradient Isocratic: 60% A, 40% BAn isocratic method is simpler, more robust, and sufficient for analyzing the pure substance or simple mixtures.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical volume to balance sensitivity and peak broadening.
Detection Wavelength 245 nmSelected based on the UV absorbance maximum of the benzamide chromophore.
Run Time 10 minutesSufficient to allow for elution of the analyte and any minor impurities.

2.2.3. Preparation of Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Methanol and Water.

  • Working Standard Solutions (1-100 µg/mL): Prepare a series of at least five calibration standards by serial dilution of the stock solution with the mobile phase.

  • Sample Solution: Accurately weigh a known amount of the sample, dissolve in the diluent (50:50 Methanol/Water), and dilute to a final concentration within the calibration range (e.g., 20 µg/mL). Filter through a 0.45 µm syringe filter before injection.

2.2.4. System Suitability and Validation Before sample analysis, the system's performance must be verified. This protocol should be validated according to ICH Q2(R1) guidelines.[4][6]

Validation ParameterTypical Acceptance Criteria
System Suitability Tailing Factor ≤ 2.0; RSD of 6 injections < 2.0%
Specificity Peak is resolved from diluent and potential impurities.
Linearity Correlation coefficient (r²) ≥ 0.999 for the calibration curve.
Accuracy 98.0% - 102.0% recovery from spiked matrix.
Precision (RSD) Repeatability ≤ 1.0%; Intermediate Precision ≤ 2.0%.
LOQ Signal-to-Noise ratio ≥ 10.

Method 2: Confirmatory Analysis by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) offers superior specificity and sensitivity compared to HPLC-UV. It is the preferred method for confirming the identity of the analyte, especially in complex matrices, and for trace-level quantification. The analyte's volatility and thermal stability are sufficient for direct GC analysis without derivatization, which simplifies the sample preparation process.[2] Electron Ionization (EI) is used to generate a reproducible fragmentation pattern that serves as a chemical fingerprint for identification.

GC-MS Experimental Workflow

The workflow for GC-MS is similar to HPLC but involves different instrumentation and data analysis focused on both retention time and mass spectral data.

GCMS_Workflow cluster_prep_gc Preparation cluster_analysis_gc Analysis cluster_data_gc Data Processing Standard_Prep_GC Standard Preparation (In volatile solvent) Acquisition Data Acquisition (Inject Standards & Samples) Standard_Prep_GC->Acquisition Sample_Prep_GC Sample Preparation (Extraction/Dissolution) Sample_Prep_GC->Acquisition GCMS_Tune MS Tuning & Calibration GCMS_Tune->Acquisition If Pass Identification Identification (Retention Time + Mass Spectrum) Acquisition->Identification Quantification_GC Quantification (Extracted Ion Chromatogram) Identification->Quantification_GC Report_GC Final Report Generation Quantification_GC->Report_GC

Caption: Workflow for GC-MS analysis of this compound.

Detailed GC-MS Protocol

3.2.1. Instrumentation and Reagents

  • GC-MS System: An Agilent 7890/5977 GC/MSD or equivalent, equipped with a split/splitless inlet and an electron ionization (EI) source.

  • GC Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent low-bleed 5% phenyl-methylpolysiloxane column.

  • Reagents: Ethyl Acetate (GC grade), Methanol (GC grade).

  • Standard: this compound reference standard (>98% purity).

3.2.2. GC-MS Conditions The oven temperature program is designed to ensure the analyte is well-focused on the column and elutes as a sharp, symmetrical peak.

ParameterConditionRationale
Inlet Temperature 250 °CEnsures rapid and complete volatilization of the analyte.
Injection Mode Splitless (1 min purge delay)Maximizes analyte transfer to the column for trace-level sensitivity.
Injection Volume 1 µL
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 100 °C (hold 1 min), ramp to 280 °C @ 20 °C/min, hold 5 minThe program provides good separation from solvent and potential impurities.
Transfer Line Temp. 280 °CPrevents condensation of the analyte between the GC and MS.
Ion Source Temp. 230 °CStandard temperature for robust ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard energy for producing reproducible, library-searchable mass spectra.
Acquisition Mode Full Scan (m/z 50-300) and/or SIMFull scan for identification; Selected Ion Monitoring (SIM) for enhanced sensitivity.
SIM Ions Quantifier: m/z 120, Qualifiers: m/z 92, 178Based on the dominant fragments in the EI mass spectrum. The m/z 120 fragment corresponds to the loss of the isopropyl amide group.[2]

3.2.3. Preparation of Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol.

  • Working Standard Solutions (0.1-10 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with Ethyl Acetate.

  • Sample Solution: Prepare the sample by dissolving or extracting with a suitable solvent (e.g., Ethyl Acetate) to a final concentration within the calibration range.

3.2.4. Data Analysis and Validation

  • Identification: Confirmed by a match in retention time (±0.1 min) with a reference standard and by comparing the acquired mass spectrum with a reference spectrum. The ratio of qualifier ions to the quantifier ion should be within ±20% of the standard.

  • Quantification: Performed by integrating the peak area of the quantifier ion (m/z 120) and calculating the concentration using the calibration curve.

Comparison of Methods and Final Remarks

Both HPLC-UV and GC-MS are robust and reliable methods for the analysis of this compound. The choice of method depends on the analytical objective.

FeatureHPLC-UVGC-MS
Principle Liquid-phase separation with UV absorbance detection.Gas-phase separation with mass-based detection.
Primary Use Routine QC, Assay, PurityConfirmatory ID, Trace Analysis, Impurity Profiling
Specificity Moderate (based on retention time and UV spectrum)Very High (based on retention time and mass fragmentation)
Sensitivity Good (µg/mL range)Excellent (ng/mL to pg/mL range)
Sample Prep Simple dissolution and filtration.May require extraction; solvent must be volatile.
Throughput HighModerate

References

The Exploratory Application of 2-Amino-N-isopropylbenzamide in Agrochemical Research: A Conceptual Framework

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-N-isopropylbenzamide is a chemical compound belonging to the benzamide class. While its direct and widespread application in commercial agriculture is not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules, suggesting potential for exploration in agrochemical research. This guide provides a conceptual framework and a series of detailed, hypothetical protocols for the initial screening and evaluation of this compound as a potential herbicide, fungicide, or plant growth regulator. The methodologies outlined below are based on established principles in agrochemical discovery and are intended to serve as a starting point for researchers.

Part 1: Preliminary Screening for Herbicidal Activity

The initial step in evaluating a novel compound for agrochemical potential is a broad-spectrum screen against representative plant species. This allows for the identification of any phytotoxic effects and helps to determine the compound's selectivity.

Protocol 1.1: Pre-emergence Herbicidal Activity Assay

This protocol assesses the compound's ability to inhibit seed germination and early growth when applied to the soil before weed emergence.

Materials:

  • This compound

  • Technical grade acetone

  • Tween® 20 (or other suitable surfactant)

  • Deionized water

  • Seeds of monocotyledonous (e.g., Echinochloa crus-galli - barnyard grass) and dicotyledonous (e.g., Amaranthus retroflexus - redroot pigweed) weed species

  • Sandy loam soil, sterilized

  • Plastic pots (5 cm diameter)

  • Growth chamber with controlled temperature, humidity, and light cycles

Procedure:

  • Stock Solution Preparation: Prepare a 10,000 ppm stock solution of this compound in acetone.

  • Test Solution Preparation: Create a series of dilutions (e.g., 1000, 500, 250, 100, and 50 ppm) from the stock solution. The final application solution should contain 0.5% (v/v) Tween® 20 as a surfactant. An equivalent solution without the test compound will serve as the negative control.

  • Potting and Sowing: Fill the pots with the sterilized sandy loam soil. Sow 10-15 seeds of each test species per pot at a depth of 1 cm.

  • Application: Apply 5 mL of each test solution evenly to the soil surface of the respective pots.

  • Incubation: Place the pots in a growth chamber maintained at 25°C with a 16-hour light/8-hour dark photoperiod.

  • Evaluation: After 14 days, assess the germination rate and visually score the herbicidal effect on a scale of 0 (no effect) to 100 (complete kill) compared to the negative control.

Protocol 1.2: Post-emergence Herbicidal Activity Assay

This protocol evaluates the compound's effectiveness when applied directly to the foliage of emerged weeds.

Materials:

  • Same as Protocol 1.1, with the addition of a laboratory spray chamber.

Procedure:

  • Plant Cultivation: Sow seeds of the test species in pots and grow them in the growth chamber until they reach the 2-3 leaf stage.

  • Test Solution Preparation: Prepare test solutions as described in Protocol 1.1.

  • Application: Spray the foliage of the seedlings with the test solutions until runoff, using a laboratory spray chamber to ensure even application.

  • Incubation: Return the pots to the growth chamber.

  • Evaluation: After 14 days, visually assess the phytotoxicity on a scale of 0 to 100. Record symptoms such as chlorosis, necrosis, and growth inhibition.

Workflow for Herbicidal Screening```dot

G cluster_prep Preparation cluster_pre Pre-Emergence Assay cluster_post Post-Emergence Assay A Prepare Stock & Test Solutions of this compound C Apply Test Solutions to Soil Surface A->C G Spray Foliage with Test Solutions A->G B Sow Weed Seeds in Pots B->C D Incubate in Growth Chamber C->D E Assess Germination & Phytotoxicity D->E F Grow Weeds to 2-3 Leaf Stage F->G H Incubate in Growth Chamber G->H I Assess Phytotoxicity & Symptoms H->I

Caption: Hypothetical signaling pathway for a PGR effect.

Conclusion

The protocols and conceptual frameworks presented here provide a structured approach for the initial, exploratory investigation of this compound in an agrochemical research context. Positive results in these preliminary screens would warrant further, more detailed studies to determine the mode of action, spectrum of activity, and potential for practical application. It is crucial to accompany these experimental stages with thorough literature and patent searches to ensure the novelty and viability of the research direction.

Solubility of 2-Amino-n-isopropylbenzamide in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Solubility of 2-Amino-n-isopropylbenzamide

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on determining and understanding the solubility of this compound (CAS: 30391-89-0). Due to the limited availability of consolidated public data, this guide focuses on establishing robust methodologies for empirical solubility determination. It outlines detailed protocols for measuring both thermodynamic and kinetic solubility, discusses the critical physicochemical properties influencing solubility, and offers expert insights into the impact of solvent choice and pH. The included protocols are designed as self-validating systems to ensure data integrity and reproducibility, empowering researchers to generate high-quality solubility profiles for formulation, screening, and development activities.

Introduction and Scientific Context

This compound is an organic compound recognized primarily as a key metabolite of the herbicide Bentazone and as a versatile intermediate in pharmaceutical synthesis.[1] Understanding its solubility is a cornerstone for any application, from designing efficient synthetic workups and purification schemes to developing stable formulations for biological assays or final products. Low aqueous solubility, in particular, can be a significant obstacle in drug discovery, leading to unreliable bioassay results, poor bioavailability, and underestimated toxicity.[2][3]

This application note moves beyond a simple data sheet to provide the foundational knowledge and practical, step-by-step protocols necessary for a research team to accurately characterize the solubility profile of this compound. We will cover the two principal types of solubility measurements relevant to the research and development pipeline:

  • Thermodynamic Solubility: The true equilibrium solubility of a compound in a given solvent at a specific temperature. This value is critical for formulation science and late-stage development.[4][5]

  • Kinetic Solubility: An apparent solubility measured under non-equilibrium conditions, typically by precipitating a compound from a DMSO stock solution into an aqueous buffer. It is a high-throughput method essential for early-stage drug discovery to quickly assess and rank compounds.[6][7][8]

Physicochemical Properties Influencing Solubility

The molecular structure of this compound dictates its interactions with different solvents. Understanding these properties is key to predicting its behavior and designing effective experimental protocols.

PropertyValue / StructureSource / Comment
IUPAC Name 2-amino-N-propan-2-ylbenzamide[9]
CAS Number 30391-89-0[1][9]
Molecular Formula C₁₀H₁₄N₂O[1][9]
Molecular Weight 178.23 g/mol [9]
Appearance Off-White to Light Brown Solid[1]
Melting Point 147 °C[1]
Predicted pKa 14.43 ± 0.46[1] (This predicted value pertains to the amide N-H; the aromatic amine pKa is more relevant for pH-dependent aqueous solubility and is expected to be in the 2-5 range).
Calculated logP 1.4[9] (Indicates moderate lipophilicity).
Structure
alt text
PubChem CID: 94411

Expert Analysis of Structure:

  • The aromatic primary amine (-NH₂) group is a weak base. At pH values significantly below its pKa (typically 2-5 for aromatic amines), this group will be protonated to form a cationic ammonium salt (-NH₃⁺), which dramatically increases aqueous solubility.[10][11]

  • The secondary amide (-C(=O)NH-) group is polar and can participate in hydrogen bonding as both a donor and an acceptor.

  • The isopropyl group (-CH(CH₃)₂) and the benzene ring are nonpolar, contributing to the compound's lipophilicity and enhancing its solubility in organic solvents.

  • The molecule's overall solubility will be a balance between these polar and nonpolar features. It is expected to have limited solubility in neutral aqueous media but good solubility in many organic solvents. One supplier notes slight solubility in chloroform and methanol.[1]

Protocol: Thermodynamic Equilibrium Solubility Determination

Thermodynamic solubility is the gold standard, measured by allowing excess solid to equilibrate with the solvent. The shake-flask method is the most reliable technique for this determination.[12]

Principle

An excess amount of the solid compound is agitated in the solvent of interest for an extended period (typically 24-48 hours) to ensure the solution reaches equilibrium saturation. The resulting suspension is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the clear filtrate is quantified, typically by HPLC-UV or LC-MS.[3][4]

Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_proc Processing & Analysis prep1 Weigh excess solid (e.g., 2-5 mg) prep2 Add precise volume of solvent (e.g., 1 mL) to vial prep1->prep2 equil1 Seal vial and place on shaker/rotator prep2->equil1 equil2 Agitate at constant temp. (e.g., 25°C) for 24-48h equil1->equil2 proc1 Filter sample through 0.22 µm PVDF/PTFE filter equil2->proc1 proc2 Dilute filtrate with mobile phase as needed proc1->proc2 proc3 Analyze by validated HPLC-UV or LC-MS method proc2->proc3 result Calculate Solubility (mg/mL or µM) proc3->result

Caption: Workflow for Thermodynamic Solubility via Shake-Flask Method.

Step-by-Step Methodology
  • Preparation of Calibration Standards:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent where it is freely soluble (e.g., Methanol or Acetonitrile).

    • Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Analyze these standards using a developed HPLC-UV method to generate a calibration curve (Peak Area vs. Concentration). An R² value > 0.995 is required.

  • Sample Preparation:

    • Add an excess of solid this compound (approx. 2-5 mg) to a 2 mL glass vial. The exact amount should be recorded, but it must be enough to ensure solid is present after equilibration.

    • Accurately pipette 1.0 mL of the desired test solvent (e.g., Water, PBS pH 7.4, Ethanol, Acetone) into the vial.

  • Equilibration:

    • Securely cap the vial.

    • Place the vial on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached (i.e., the concentration does not increase between 24 and 48 hours).

  • Sample Processing:

    • Allow the vials to stand for 30 minutes for coarse particles to settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Filter the aliquot through a chemical-resistant 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove all undissolved solid. Causality: This step is critical; any particulate matter will lead to an overestimation of solubility.

    • Dilute the clear filtrate with the HPLC mobile phase to bring the concentration within the range of the calibration curve. A 1:10 and 1:100 dilution are good starting points.

  • Quantification:

    • Inject the diluted filtrate into the HPLC system.

    • Determine the concentration of the diluted sample using the calibration curve.

    • Calculate the original solubility in the solvent, accounting for the dilution factor.

    Solubility (mg/mL) = Concentration from Curve (µg/mL) × Dilution Factor / 1000

Protocol: High-Throughput Kinetic Solubility Assay

Kinetic solubility is determined by adding a concentrated DMSO stock of the compound to an aqueous buffer, measuring the concentration before it has had time to equilibrate.[6][7] This method is rapid and mimics conditions in early-stage biological assays.[4][8]

Principle

A small volume of a high-concentration DMSO stock solution is added to an aqueous buffer. Any compound that immediately precipitates out is removed by filtration. The concentration of the remaining dissolved compound is then measured. This is often called an "apparent" solubility as it can be influenced by the rate of precipitation.[12]

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Plate Preparation:

    • Dispense 198 µL of the test buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) into the wells of a 96-well microplate.

    • Add 2 µL of the 10 mM DMSO stock solution to the buffer in each well. This results in a final DMSO concentration of 1% and a nominal compound concentration of 100 µM. Expert Insight: Keeping the final DMSO concentration low (≤1%) is crucial to minimize co-solvent effects that can artificially inflate solubility.

    • Seal the plate and shake for 1-2 hours at room temperature.[13]

  • Precipitate Removal:

    • Place the assay plate onto a 96-well filter plate (e.g., Millipore MultiScreen® with 0.45 µm pores).

    • Filter the samples into a clean 96-well collection plate via vacuum or centrifugation.[2][8]

  • Quantification:

    • The concentration in the filtrate can be determined by several methods:

      • HPLC-UV/LC-MS (Gold Standard): Transfer aliquots from the collection plate, dilute as necessary, and analyze against a calibration curve as described in the thermodynamic protocol.

      • Direct UV Plate Reader: If the compound has a strong chromophore and no interfering components are present, absorbance can be read directly in a UV-compatible 96-well plate. A calibration curve prepared in the assay buffer with 1% DMSO is required.

Influence of pH on Aqueous Solubility

For an ionizable compound like this compound, pH is the most critical factor governing aqueous solubility.

G Neutral R-NH₂ (Neutral Form) Low Aqueous Solubility Protonated R-NH₃⁺ (Protonated Salt) High Aqueous Solubility Neutral->Protonated + H⁺ (Low pH) Protonated->Neutral - H⁺ (High pH)

Caption: pH-dependent equilibrium of this compound.

As an aromatic amine, the -NH₂ group is basic. Decreasing the pH of the aqueous solution will push the equilibrium towards the protonated, cationic form (R-NH₃⁺). This charged species is significantly more polar and will exhibit much higher solubility in water than the neutral form.[10][11]

Practical Implications:

  • Formulation: To create an aqueous formulation with a higher concentration, the pH should be adjusted to be at least 2 units below the pKa of the amino group. For example, using a buffer at pH 2.0 would ensure the compound is almost entirely in its soluble, protonated form.

  • Extraction: The difference in solubility can be exploited for purification. The compound can be dissolved in an organic solvent and washed with an acidic aqueous solution to pull the protonated form into the aqueous layer, separating it from non-basic impurities.

Expected Solubility Profile & Data Summary (Template)

While comprehensive data is not publicly available, a qualitative profile can be predicted. Researchers should use the protocols above to populate a quantitative data table like the one below.

SolventSolvent TypeExpected SolubilityMeasured Solubility (mg/mL)Measured Solubility (mM)
Water (pH ~6-7)Polar ProticVery LowEnter experimental dataEnter experimental data
PBS (pH 7.4)Aqueous BufferLowEnter experimental dataEnter experimental data
0.1 M HCl (pH 1.0)Acidic AqueousHighEnter experimental dataEnter experimental data
MethanolPolar ProticSolubleEnter experimental dataEnter experimental data
EthanolPolar ProticSolubleEnter experimental dataEnter experimental data
DMSOPolar AproticFreely SolubleEnter experimental dataEnter experimental data
AcetonitrilePolar AproticSolubleEnter experimental dataEnter experimental data
AcetonePolar AproticSolubleEnter experimental dataEnter experimental data
ChloroformNonpolarSlightly SolubleEnter experimental dataEnter experimental data
TolueneNonpolarPoorly SolubleEnter experimental dataEnter experimental data

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Amino-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-N-isopropylbenzamide. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and enhance the yield and purity of this important intermediate. Drawing from established literature and practical insights, we provide a structured approach to troubleshooting and process optimization.

Troubleshooting Guide

This section addresses specific, common issues encountered during the synthesis of this compound, which is typically prepared via the reaction of isatoic anhydride with isopropylamine.

Issue 1: Low or Inconsistent Product Yield

  • Question: My reaction is resulting in a significantly lower yield than reported in the literature, or the yield varies drastically between batches. What are the likely causes and how can I fix this?

  • Answer: Low and inconsistent yields are often traced back to a few critical reaction parameters. The primary culprits are typically moisture, improper temperature control, and incomplete reactions.

    • Causality & Solution - Moisture Contamination: Isatoic anhydride is highly susceptible to hydrolysis, which opens the anhydride ring to form anthranilic acid.[1] This side reaction consumes your starting material and introduces an acidic impurity that can complicate purification.

      • Preventative Protocol: Ensure all glassware is oven-dried before use. Use anhydrous solvents. While some industrial patents suggest that small amounts of water in the starting material or solvent can be tolerated under specific conditions, for laboratory-scale synthesis aiming for high purity, it is best practice to minimize water content.[2] A nitrogen or argon atmosphere is highly recommended to create an inert environment.

    • Causality & Solution - Temperature Control: The reaction between isatoic anhydride and isopropylamine is exothermic. An uncontrolled temperature increase can lead to the formation of undesired by-products. Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.

      • Optimized Protocol: Maintain a steady reaction temperature between 50-60 °C.[2] This range provides a balance between a reasonable reaction rate and minimizing side reactions. Use an oil bath and a temperature controller for precise regulation. Add the isopropylamine solution dropwise to the isatoic anhydride solution to manage the exotherm.[2]

    • Causality & Solution - Reaction Monitoring: Assuming the reaction has gone to completion based on time alone can be misleading.

      • Validation Protocol: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexane. The disappearance of the isatoic anhydride spot indicates the reaction is complete. You can also observe the cessation of carbon dioxide evolution, a key byproduct of the ring-opening reaction.[1][3]

Issue 2: Product is Impure or Difficult to Purify

  • Question: After the work-up, my crude product contains significant impurities, particularly a polar, acidic compound. How can I improve the purification process?

  • Answer: The most common impurity is anthranilic acid, resulting from the hydrolysis of isatoic anhydride as mentioned above.[1] Unreacted starting materials can also be present. A targeted work-up and purification strategy is essential.

    • Causality & Solution - Acidic Impurities: Anthranilic acid is acidic due to its carboxylic acid group, while your desired product, this compound, is basic. This difference in chemical properties is key to their separation.

      • Purification Protocol: During the work-up, wash the organic layer (e.g., dichloroethane or ethyl acetate) with a mild aqueous base solution, such as saturated sodium bicarbonate or sodium carbonate.[4] This will deprotonate the acidic anthranilic acid, forming a salt that is soluble in the aqueous layer and can be easily separated. Follow this with a brine wash to remove residual water before drying the organic layer.

    • Causality & Solution - Final Purification: For high-purity material required for downstream applications, a final purification step is often necessary.

      • Recommended Protocol: Recrystallization is a highly effective method. After the initial work-up and solvent evaporation, perform small-scale solubility tests to find a suitable recrystallization solvent or solvent system. Common choices include ethanol, isopropanol, or mixtures like ethyl acetate/hexane. The ideal solvent will dissolve the crude product when hot but have low solubility for it when cold, allowing for the formation of pure crystals upon cooling.[5][6]

Frequently Asked Questions (FAQs)

  • Q1: What is the underlying mechanism for the synthesis of this compound from isatoic anhydride?

    • A1: The reaction proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom of isopropylamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the isatoic anhydride ring. This leads to the opening of the anhydride ring to form an unstable carbamic acid intermediate, which then readily undergoes decarboxylation (loss of CO₂) to yield the final this compound product.[1][3]

  • Q2: What is the optimal solvent for this reaction?

    • A2: Dichloroethane is frequently cited in patents and literature as an effective solvent.[2][4] Other aprotic solvents like dimethylformamide (DMF) can also be used.[3] The choice of solvent should be based on its ability to dissolve the starting materials and its inertness under the reaction conditions.

  • Q3: Is it necessary to use an excess of isopropylamine?

    • A3: Using a slight molar excess of isopropylamine (e.g., 1.1 to 1.2 equivalents) can help ensure the complete consumption of the isatoic anhydride, which can be beneficial for driving the reaction to completion and simplifying purification. However, a large excess should be avoided as it can complicate the removal of unreacted amine during work-up.

  • Q4: What are the primary safety concerns for this synthesis?

    • A4: Isopropylamine is a volatile and flammable liquid with a strong odor; it should be handled in a well-ventilated fume hood. The product, this compound, is classified as harmful if swallowed and causes skin and eye irritation.[7] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

Data & Protocols

Table 1: Impact of Reaction Parameters on Yield
ParameterCondition A (Sub-Optimal)Condition B (Optimized)Expected Outcome & Rationale
Moisture Anhydrous conditions not enforcedAnhydrous solvent & inert atmosphereHigher Yield in B. Prevents hydrolysis of isatoic anhydride to anthranilic acid, preserving starting material.[1]
Temperature Uncontrolled (reflux)50-60 °C (controlled)Higher Purity in B. Avoids side reactions that can occur at higher, uncontrolled temperatures.[2]
Amine Addition All at onceSlow, dropwise additionBetter Control & Safety in B. Manages the exothermic nature of the reaction, preventing temperature spikes and side product formation.[2]
Work-up Wash Water wash onlyWash with aq. NaHCO₃Higher Purity in B. Selectively removes acidic impurity (anthranilic acid) into the aqueous layer.[4]
Optimized Experimental Protocol

Materials:

  • Isatoic Anhydride (1.0 eq)

  • Isopropylamine (1.1 eq)

  • Anhydrous Dichloroethane (or Ethyl Acetate)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, dropping funnel, magnetic stirrer, oil bath with temperature controller

Procedure:

  • Setup: Assemble an oven-dried round-bottom flask with a magnetic stir bar, condenser, and a dropping funnel under a nitrogen or argon atmosphere.

  • Reagent Preparation: In the flask, dissolve isatoic anhydride (1.0 eq) in anhydrous dichloroethane. In the dropping funnel, prepare a solution of isopropylamine (1.1 eq) in anhydrous dichloroethane.

  • Reaction: Heat the isatoic anhydride solution to 50-60 °C using the oil bath.

  • Addition: Add the isopropylamine solution dropwise from the dropping funnel to the stirred isatoic anhydride solution over approximately 1 hour. Effervescence (CO₂ evolution) should be observed.

  • Reaction Completion: After the addition is complete, maintain the reaction mixture at 50-60 °C for an additional 1-2 hours, or until TLC analysis confirms the disappearance of the starting material.

  • Cooling: Remove the heat source and allow the reaction mixture to cool to room temperature.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and then with brine (1x).

  • Drying & Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., isopropanol) to yield pure this compound.

Visualizations

Reaction Mechanism

Reaction_Mechanism Figure 1: Reaction Mechanism cluster_reactants Reactants ISA Isatoic Anhydride Attack Nucleophilic Attack ISA->Attack IPA Isopropylamine (Nucleophile) IPA->Attack 1 Intermediate Ring-Opened Intermediate (Carbamic Acid) Attack->Intermediate 2 Decarboxylation Decarboxylation (-CO₂) Intermediate->Decarboxylation 3 Product This compound Decarboxylation->Product 4

Caption: Figure 1: Reaction of Isatoic Anhydride with Isopropylamine.

Troubleshooting Workflow

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow Start Start Synthesis CheckYield Is Yield > 85%? Start->CheckYield GoodYield Synthesis Successful CheckYield->GoodYield Yes LowYield Low Yield Issue CheckYield->LowYield No CheckMoisture Were anhydrous conditions used? LowYield->CheckMoisture FixMoisture Implement Dry Solvents & Inert Atmosphere CheckMoisture->FixMoisture No CheckTemp Was temperature controlled (50-60°C)? CheckMoisture->CheckTemp Yes Rerun Rerun Reaction FixMoisture->Rerun FixTemp Use Temp Controller & Slow Addition CheckTemp->FixTemp No CheckPurity Check Purity (TLC/NMR) CheckTemp->CheckPurity Yes FixTemp->Rerun CheckPurity->GoodYield Pure Impure Impurity Issue CheckPurity->Impure Impure FixPurity Optimize Work-up: - Use NaHCO₃ wash - Recrystallize Impure->FixPurity FixPurity->Rerun Rerun->Start

Caption: Figure 2: A guide to diagnosing and solving yield issues.

References

Technical Support Center: Purification of 2-Amino-n-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 2-Amino-n-isopropylbenzamide (CAS: 30391-89-0). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your results.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile depends heavily on the synthetic route. A common synthesis involves the reaction of isatoic anhydride with isopropylamine.[1][2] Based on this and general principles of amide synthesis, you can anticipate the following impurities:

  • Unreacted Starting Materials: Residual isatoic anhydride or isopropylamine.

  • Ring-Opened Byproducts: Uncyclized intermediates from the reaction with isatoic anhydride.

  • Solvent Residues: Dichloroethane is mentioned as a reaction solvent in some procedures.[1][2]

  • Degradation Products: As a pesticide degradation product, this compound itself can be subject to further degradation, especially if exposed to harsh pH or oxidative conditions.[3] The free aniline group (-NH2) is particularly susceptible to oxidation, which can lead to colored impurities.

Q2: My crude product is an off-white or brownish solid. Is this normal, and how can I remove the color?

A2: It is common for crude products containing an aniline moiety to be colored due to the presence of minor, highly colored oxidation byproducts. For many applications, this discoloration must be removed.

  • Activated Charcoal: During recrystallization, adding a small amount of activated charcoal to the hot, dissolved solution can effectively adsorb these colored impurities.[4] Be cautious not to add too much, as it can also adsorb your product and reduce yield.

  • Column Chromatography: If recrystallization is insufficient, silica gel chromatography can separate the colored impurities from the desired product.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: A multi-technique approach is always best for robust purity assessment. The choice depends on the available instrumentation and the required level of accuracy.

Technique Purpose Key Considerations
Thin Layer Chromatography (TLC) Rapid, qualitative assessment of purity and reaction progress. Excellent for developing a solvent system for column chromatography.The amino group may cause streaking on standard silica plates. Adding 1% triethylamine to the mobile phase can often resolve this.
High-Performance Liquid Chromatography (HPLC) Quantitative purity analysis. Can be adapted to separate closely related impurities.Both normal-phase and reverse-phase methods can be developed. A UV detector set around 254 nm should provide a good response.[5]
Gas Chromatography-Mass Spectrometry (GC-MS) Purity assessment and identification of volatile impurities.The compound has a predicted boiling point of 355.7 °C, making it suitable for GC analysis. PubChem lists available GC-MS data for this compound.[3][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and purity assessment. Can detect impurities with different proton/carbon environments.Provides definitive structural information. Integration of peaks can be used for quantitative analysis against a known standard.
Melting Point A sharp melting point range close to the literature value (147 °C) is a good indicator of high purity.[1][6]A broad or depressed melting point suggests the presence of impurities.

Troubleshooting Guide: Recrystallization

Recrystallization is often the most effective and scalable first-pass purification technique for solid compounds like this compound.

Workflow for Recrystallization Troubleshooting

start Crude Solid solubility_test Perform Small-Scale Solubility Tests start->solubility_test dissolve Dissolve in Minimum Hot Solvent solubility_test->dissolve cool Cool Slowly to Room Temperature dissolve->cool crystals_form Crystals Form? cool->crystals_form collect Collect, Wash (Cold Solvent), & Dry Crystals crystals_form->collect Yes troubleshoot Troubleshoot crystals_form->troubleshoot No oiling_out Problem: 'Oiling Out' troubleshoot->oiling_out Liquid separation no_crystals Problem: No Crystals Form troubleshoot->no_crystals Solution remains clear sol1 Re-heat & Add More Solvent oiling_out->sol1 sol2 Switch to Lower Boiling Point Solvent oiling_out->sol2 sol3 Scratch Flask with Glass Rod no_crystals->sol3 sol4 Add a Seed Crystal no_crystals->sol4 sol5 Evaporate Some Solvent & Re-cool no_crystals->sol5 sol6 Place in Ice Bath / Refrigerator no_crystals->sol6

Caption: Troubleshooting workflow for recrystallization.

Q4: My compound "oils out" instead of crystallizing. What's happening and how do I fix it?

A4: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point. The result is a liquid phase (the "oil") instead of solid crystals.

  • Causality: The boiling point of your chosen solvent is likely too high, and/or your solution is too concentrated. The solution becomes saturated while it is still hotter than the compound's melting point (147 °C).[1]

  • Solutions:

    • Add More Solvent: Re-heat the mixture until the oil redissolves, then add more hot solvent to lower the saturation temperature. Allow it to cool slowly again.[4]

    • Change Solvents: Select a solvent with a lower boiling point. For example, if you are using toluene (BP 111 °C), consider switching to ethyl acetate (BP 77 °C) or a mixture.

    • Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimum amount of a good solvent (e.g., methanol) at room temperature. Then, slowly add a miscible "anti-solvent" (a liquid in which the compound is insoluble, e.g., water or hexane) until the solution becomes persistently cloudy. Gently warm until it is clear again, then allow to cool slowly.

Q5: I'm getting very low recovery after recrystallization. What are the common causes?

A5: Low recovery is a frequent issue that can often be resolved with procedural adjustments.

  • Excessive Solvent: Using too much solvent to dissolve the crude product is the most common cause. The solution never becomes sufficiently saturated upon cooling for full precipitation. Always use the minimum amount of hot solvent required for complete dissolution.[4]

  • Premature Crystallization: If crystals form during a hot filtration step (used to remove insoluble impurities), you will lose product. Use a pre-warmed funnel and flask to prevent this.

  • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which the product is highly soluble will dissolve your product away. Always wash with a small amount of ice-cold recrystallization solvent.

  • Inherent Solubility: The compound may have significant solubility in the chosen solvent even at low temperatures. If recovery is still low after optimization, a different solvent system is required.

Protocol 1: Recrystallization from a Single Solvent
  • Solvent Selection: Perform small-scale tests to find a suitable solvent. A good solvent will dissolve this compound when hot but not when cold. Given its structure (polar amine/amide, non-polar aromatic/alkyl groups), solvents like ethanol, isopropanol, ethyl acetate, or mixtures like ethanol/water or toluene/hexane are good starting points. The compound is slightly soluble in methanol and chloroform.[6][7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and heat the mixture to a gentle boil with stirring.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid has just completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat to boiling for 2-3 minutes.

  • Hot Filtration (Optional): To remove the charcoal or any insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this process. Slow cooling encourages the formation of larger, purer crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize precipitation.

  • Collection and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small portion of ice-cold solvent. Dry the crystals under vacuum.

Troubleshooting Guide: Column Chromatography

When recrystallization is insufficient to achieve the desired purity, silica gel column chromatography is the next logical step.

Workflow for Chromatography Method Development

cluster_troubleshooting Common Issues start Impure Product tlc Develop TLC Method start->tlc rf_check Is Product Rf ~0.3 and well-separated? tlc->rf_check pack_column Pack Column with Silica Gel in Starting Eluent rf_check->pack_column Yes adjust_polarity Adjust Solvent Polarity rf_check->adjust_polarity No load_sample Load Sample (Dry or Minimal Solvent) pack_column->load_sample elute Elute Column & Collect Fractions load_sample->elute analyze Analyze Fractions by TLC elute->analyze combine Combine Pure Fractions & Evaporate Solvent analyze->combine adjust_polarity->tlc add_modifier Consider Modifier (e.g., Triethylamine) add_modifier->tlc streaking Streaking on TLC? streaking->rf_check No streaking->add_modifier Yes

Caption: Logical flow for developing a column chromatography method.

Q6: My compound is streaking on the TLC plate and giving poor separation on the column. Why?

A6: This is a classic problem when purifying compounds with basic functional groups, like the primary amine in this compound, on standard silica gel.

  • Causality: Silica gel is weakly acidic due to surface silanol (Si-OH) groups. These acidic sites can strongly and irreversibly interact with basic compounds, leading to tailing, streaking, and even product loss on the column.[8]

  • Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent. Triethylamine (TEA) at a concentration of 0.5-1% (v/v) is most common.[8] This TEA will preferentially bind to the acidic sites on the silica, allowing your basic compound to travel through the column more cleanly, resulting in sharper bands and better separation.

Q7: I'm not getting good separation between my product and a persistent impurity. What should I do?

A7: Co-elution of impurities is a common challenge that requires systematic optimization of the mobile phase.

  • Optimize Solvent System: If you are using a standard system like hexane/ethyl acetate and separation is poor, you need to alter the selectivity.

    • Change Solvent Composition: Instead of hexane/ethyl acetate, try a system with different solvent properties, such as dichloromethane/methanol or toluene/acetone.[8] These solvents interact differently with your compounds and the silica gel, which can dramatically alter the separation profile.

    • Use a Gradient Elution: Start with a low-polarity mobile phase to elute non-polar impurities. Then, gradually and slowly increase the percentage of the more polar solvent. This will move the compounds down the column at different rates, often resolving closely eluting spots.[9]

Protocol 2: Silica Gel Column Chromatography
  • TLC Analysis: Develop a solvent system using TLC that gives your product an Rf value of approximately 0.25-0.35 and provides good separation from impurities. A common starting point is a mixture of hexane and ethyl acetate. If streaking is observed, add 1% triethylamine to the eluent.

  • Column Packing: Prepare a slurry of silica gel in your starting eluent. Pour the slurry into a vertical chromatography column and use gentle air pressure or gravity to pack the bed, ensuring there are no cracks or air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This is called "dry loading" and typically gives the best results. Carefully add this powder to the top of your packed column.

  • Elution: Carefully add the eluent to the top of the column and begin elution, collecting the solvent that passes through in fractions (e.g., in test tubes). Maintain a constant level of solvent above the silica bed to prevent the column from running dry.

  • Fraction Analysis: Spot each collected fraction onto a TLC plate and develop it to determine which fractions contain your pure product.

  • Combine and Evaporate: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.

References

Storage conditions for 2-Amino-n-isopropylbenzamide to prevent degradation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Amino-n-isopropylbenzamide

A Guide to Optimal Storage and Troubleshooting for Researchers

Welcome to the technical support guide for this compound (CAS: 30391-89-0). As Senior Application Scientists, we understand that the integrity of your starting materials is paramount to achieving reproducible and reliable experimental outcomes. This guide provides in-depth, field-proven insights into the proper storage conditions required to prevent the degradation of this compound, along with troubleshooting advice for common issues that may arise from improper handling.

Frequently Asked Questions (FAQs) on Storage & Handling

This section addresses the most common questions regarding the day-to-day storage and handling of this compound.

Question 1: What is the ideal storage temperature for this compound to ensure long-term stability?

Answer: To maximize shelf-life and prevent thermal degradation, this compound should be stored in a freezer at -20°C.[1][2] Some suppliers also indicate that storage at 2-8°C is acceptable for shorter periods.[3] The compound is a stable solid with a melting point of approximately 147°C, but maintaining it at sub-zero temperatures is a critical preventative measure against slow degradation pathways that can occur even at room temperature over extended periods.[1][2]

Question 2: Why is an "inert atmosphere" recommended for storage? What happens if the compound is exposed to air?

Answer: The recommendation for storage under an inert atmosphere (e.g., nitrogen or argon) stems from the chemical nature of the molecule.[1][2] this compound contains a primary aromatic amine group (-NH₂). Aromatic amines are susceptible to oxidation when exposed to atmospheric oxygen.[4][5] This oxidative process can lead to the formation of colored impurities, often causing the off-white or light brown powder to darken over time.[2] This is not merely a cosmetic change; it signifies the formation of new chemical species that can interfere with your experiments.

Question 3: How sensitive is this compound to light and moisture?

Answer: The compound should be protected from both light and moisture.[3]

  • Light Sensitivity: Aromatic compounds, in general, can be sensitive to UV light, which can provide the energy to initiate degradation reactions. Storing the compound in an amber vial or inside a dark cabinet/freezer is essential.

  • Moisture Sensitivity (Hygroscopicity): Like many amines, this compound can be hygroscopic, meaning it can absorb moisture from the air.[6] The presence of water introduces the risk of hydrolysis of the amide bond, which would break the molecule into 2-aminobenzoic acid and isopropylamine. Therefore, it is crucial to keep the container tightly sealed.[7][8]

Question 4: What type of container should I use for storing this compound?

Answer: Always store this compound in its original, well-sealed container. If you need to aliquot the material, use glass vials with tight-fitting caps, preferably with a PTFE liner to ensure an airtight seal. For larger quantities, high-density polyethylene (HDPE) containers can also be suitable.[6] The key is to ensure the container is securely sealed to prevent exposure to air and humidity.[8]

Summary of Recommended Storage Conditions
ParameterRecommended ConditionRationale
Temperature -20°C for long-term storage.[1][2]Minimizes thermal degradation and slows reaction kinetics.
Atmosphere Under an inert gas (Nitrogen or Argon).[1]Prevents oxidation of the aromatic amine group.
Light Protect from light (use amber vials or store in the dark).[3]Prevents light-induced decomposition.
Moisture Store in a dry environment with a tightly sealed container.[7]Prevents hydrolysis of the amide bond.
Container Tightly sealed glass or appropriate plastic (HDPE) containers.[6][8]Ensures protection from atmospheric contaminants.

Troubleshooting Guide: Identifying and Resolving Storage-Related Issues

Encountering unexpected results can be frustrating. This guide helps you diagnose if the degradation of this compound might be the root cause.

Issue 1: The compound's color has changed from off-white/light brown to a darker yellow or brown.

  • Probable Cause: This is a classic sign of oxidation. The primary aromatic amine functionality has likely reacted with oxygen from the air. This is more likely to occur if the container has been opened multiple times without being purged with an inert gas or if the seal is compromised.

  • Recommended Action:

    • Assess Purity: Do not assume the material is unusable. First, assess its purity using an appropriate analytical technique like HPLC or LC-MS (see Protocol 1 ).

    • Evaluate Impact: If the impurity level is low (<1-2%) and your application is not highly sensitive, you may be able to proceed. However, for applications requiring high purity, such as in drug development, the material should be purified or a new batch should be used.

    • Corrective Storage: For the remaining material, flush the headspace of the container with nitrogen or argon before sealing tightly and returning it to the -20°C freezer.

Issue 2: I'm observing unexpected peaks in my analytical results (e.g., HPLC, NMR, LC-MS).

  • Probable Cause: The appearance of new, unidentified peaks is a strong indicator of degradation.

    • Oxidation Products: As mentioned above, oxidation can create various byproducts.

    • Hydrolysis Products: If the material was exposed to moisture, you might see peaks corresponding to 2-aminobenzoic acid and isopropylamine.

  • Recommended Action:

    • Characterize Impurities: If possible, use mass spectrometry (LC-MS) to get a molecular weight for the impurity peaks. This can help confirm if they correspond to expected degradation products.

    • Review Handling Procedures: Was the compound left on the bench for an extended period? Was the container properly sealed? Identifying the source of the exposure is key to preventing future issues.

    • Use Fresh Stock: It is highly recommended to use a fresh, unopened vial of the compound to confirm if the issue is with the material itself or another experimental parameter.

Issue 3: My reaction yield is lower than expected or has failed completely.

  • Probable Cause: If this compound is a key reactant, its degradation means the effective concentration in your reaction is lower than calculated. Furthermore, the degradation byproducts could potentially inhibit or interfere with your reaction mechanism.

  • Recommended Action:

    • Purity Check: Before starting a critical experiment or a large-scale synthesis, always run a quick purity check (e.g., TLC or HPLC) on your starting materials, especially if the vial has been in storage for a long time.

    • Re-qualify Old Material: If you suspect an older batch of the compound is compromised, run a small-scale test reaction and compare the outcome with a reaction using a new, certified batch.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting issues potentially related to the degradation of this compound.

G start Observed Experimental Issue (e.g., Low Yield, Impurities) check_appearance 1. Check Physical Appearance of Reagent start->check_appearance color_change Color Change Observed? (Darkening, Yellowing) check_appearance->color_change cause_oxidation Probable Cause: Oxidation due to Air Exposure color_change->cause_oxidation Yes check_purity 2. Perform Analytical Purity Check (e.g., HPLC, LC-MS) color_change->check_purity No cause_oxidation->check_purity purity_fail Purity Below Specification? check_purity->purity_fail cause_degradation Probable Cause: Degradation (Oxidation/Hydrolysis) purity_fail->cause_degradation Yes no_issue No Obvious Issue purity_fail->no_issue No action_new_reagent 3. Action: Use New, Qualified Lot of Reagent cause_degradation->action_new_reagent action_review_storage 4. Corrective Action: Review and Implement Proper Storage Procedures action_new_reagent->action_review_storage end Problem Resolved / Root Cause Identified action_review_storage->end no_issue->end Investigate other experimental variables

Caption: Troubleshooting workflow for storage-related issues.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound. This method should be adapted and validated for your specific equipment and requirements.

Objective: To determine the purity of a this compound sample by quantifying the main peak area relative to the total peak area.

1. Materials and Reagents:

  • This compound sample

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic Acid (FA), HPLC grade

  • Volumetric flasks and pipettes

  • HPLC vials

2. Sample Preparation:

  • Prepare a stock solution by accurately weighing ~5 mg of the compound into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water. This gives a concentration of ~0.5 mg/mL.

  • Prepare a working solution by further diluting the stock solution 1:10 in the same solvent to a final concentration of ~0.05 mg/mL (50 µg/mL).

  • Transfer the working solution to an HPLC vial.

3. HPLC Conditions (Example Method):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-22 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detector: UV-Vis at 254 nm.

4. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

5. Interpretation:

  • A pure sample should show one major peak with a purity value >98%.

  • The presence of significant secondary peaks indicates impurities, which could be due to degradation. The retention times of these peaks can be monitored over time to track the stability of the compound.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Amino-n-isopropylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-n-isopropylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into optimizing this crucial amide bond formation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve robust, reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level issues encountered during the synthesis.

Q1: What are the primary synthetic routes to this compound?

There are two predominant, industrially relevant routes:

  • Route A: Amide Coupling. This classic approach involves coupling 2-aminobenzoic acid (anthranilic acid) with isopropylamine. This requires activation of the carboxylic acid using a coupling agent.

  • Route B: Isatoic Anhydride Ring-Opening. A more direct method where isatoic anhydride is reacted with isopropylamine. This reaction is often favored for its simplicity and atom economy, as the only byproduct is carbon dioxide.[1]

Q2: My reaction yield is consistently low. What are the most likely causes?

Low yields in amide synthesis are common and typically stem from a few core issues:

  • Incomplete Carboxylic Acid Activation: If using the amide coupling route, the activating agent may be inefficient, hydrolyzed, or used in insufficient quantity.[2]

  • Poor Amine Nucleophilicity: The amine (isopropylamine) can be protonated by the acidic starting material (anthranilic acid), forming a non-nucleophilic ammonium salt.[2][3]

  • Steric Hindrance: While less of an issue with isopropylamine, bulky groups on either reactant can physically impede the reaction.[4]

  • Hydrolysis of Intermediates: The presence of water can hydrolyze activated carboxylic acid intermediates, reverting them to the starting material. Using anhydrous solvents and reagents is critical.[2]

Q3: I'm observing a significant, difficult-to-remove byproduct in my final product. What could it be?

If you are using a carbodiimide coupling agent like DCC or EDC (Route A), the most common byproduct is the corresponding urea (dicyclohexylurea - DCU, or N-ethyl-N'-(3-dimethylaminopropyl)urea - EDU). DCU is notoriously difficult to remove due to its low solubility in most organic solvents.[3][5] EDU is water-soluble, making it easier to remove during an aqueous workup.[5]

Q4: How do I choose the right coupling agent for the 2-aminobenzoic acid route?

The choice is critical and depends on factors like scale, desired purity, and cost.

  • Carbodiimides (EDC, DCC): Cost-effective and widely used. EDC is preferred for solution-phase synthesis due to its water-soluble urea byproduct.[5] Additives like HOBt are often necessary to suppress side reactions and improve efficiency.[6]

  • Uronium/Aminium Salts (HATU, HBTU): Highly efficient and fast, often providing higher yields with fewer side reactions than carbodiimides.[6][7] They are generally more expensive but are excellent for difficult couplings.

  • Phosphonium Salts (PyBOP): Very reactive but can be expensive, and some byproducts are toxic.[8]

Section 2: In-Depth Troubleshooting Guides

This section provides a deeper dive into specific experimental problems and their solutions, structured by the observed issue.

Issue 1: Low or No Product Formation

Low conversion is the most frequent challenge. A systematic approach is required to diagnose the root cause.

start Low Yield Observed tlc Monitor by TLC/LC-MS Is starting material consumed? start->tlc sm_yes No tlc->sm_yes Starting Material Remains sm_no Yes tlc->sm_no Starting Material Consumed check_activation Problem: Incomplete Activation or Poor Nucleophilicity sm_yes->check_activation sol_reagents Strategy 1: Verify Reagent Quality - Use fresh coupling agents. - Ensure amine is not a salt. check_activation->sol_reagents sol_conditions Strategy 2: Optimize Conditions - Increase reaction time/temp. - Use a more potent coupling agent (e.g., HATU). - Add a non-nucleophilic base (DIPEA). sol_reagents->sol_conditions sol_anhydrous Strategy 3: Ensure Anhydrous Conditions - Use dry solvents (DMF, DCM). - Run under inert atmosphere (N2, Ar). sol_conditions->sol_anhydrous check_workup Problem: Product Loss During Workup or Purification sm_no->check_workup sol_extraction Strategy 1: Optimize Extraction - Adjust pH of aqueous phase to ensure product is neutral. - Use a different extraction solvent. check_workup->sol_extraction sol_purification Strategy 2: Re-evaluate Purification - Product may be adsorbing to silica gel. - Consider reverse-phase or recrystallization. sol_extraction->sol_purification

Caption: Decision tree for diagnosing the cause of low reaction yield.

  • Incomplete Activation of Carboxylic Acid (Route A):

    • Causality: The carbodiimide or other coupling agent is susceptible to hydrolysis. The O-acylisourea intermediate formed by carbodiimides can also rearrange into a non-reactive N-acylurea, halting the reaction.[6]

    • Solution:

      • Use fresh, high-purity coupling reagents.

      • Employ anhydrous solvents (e.g., DMF, DCM) and conduct the reaction under an inert atmosphere (N₂ or Argon) to prevent hydrolysis.[8]

      • Add an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt). HOBt traps the reactive O-acylisourea intermediate to form an HOBt-ester, which is less prone to side reactions but still highly reactive towards the amine.[9][10]

  • Deactivation of Isopropylamine:

    • Causality: 2-Aminobenzoic acid is amphoteric. A simple acid-base reaction between the carboxylic acid and isopropylamine can form an ammonium salt, which is not nucleophilic and will not attack the activated acid.[11]

    • Solution:

      • Add a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), to the reaction mixture.[7] This base will neutralize any generated acid (like HCl from EDC hydrochloride) and keep the isopropylamine in its free, nucleophilic state. Use 2-3 equivalents of the base.

  • Suboptimal Reaction Conditions (Route B):

    • Causality: The ring-opening of isatoic anhydride is temperature-dependent. Insufficient heat can lead to a sluggish or incomplete reaction.

    • Solution:

      • Maintain the reaction temperature between 50-60 °C.[12] The reaction typically proceeds to completion within 1-3 hours in a solvent like dichloroethane.[12][13]

Issue 2: Product Purification Challenges

Even with a high yield, isolating the pure product can be difficult.

  • Challenge: Dicyclohexylurea (DCU) from DCC is a waxy solid with poor solubility in many common solvents, making it difficult to remove via chromatography.[3]

  • Solutions:

    • Filtration: If using a solvent in which DCU is insoluble (like dichloromethane or ethyl acetate), much of it can be removed by simple filtration before the workup.

    • Switch to EDC: The urea byproduct from EDC is water-soluble and can be easily removed with an acidic aqueous wash (e.g., 1M HCl), followed by a basic wash (e.g., sat. NaHCO₃).[5]

    • Recrystallization: This can be an effective final purification step to remove trace amounts of urea. Perform small-scale solubility tests to find an optimal solvent system.[14]

  • Challenge: The free aniline (-NH₂) group on this compound is basic and can interact strongly with the acidic silica gel surface, leading to tailing, poor separation, and even irreversible adsorption.[14]

  • Solutions:

    • Deactivate the Silica: Add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to your eluent system (e.g., Hexane/Ethyl Acetate).[14] This neutralizes the acidic sites on the silica, improving elution.

    • Alternative Stationary Phases: Consider using neutral or basic alumina for chromatography, or switch to reverse-phase (C18) chromatography where such interactions are minimized.

    • Recrystallization: If the crude product is reasonably clean, recrystallization may be a better purification strategy than chromatography.[14]

Section 3: Recommended Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.

Protocol 1: Synthesis via Isatoic Anhydride (Route B)

This is often the most straightforward method.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add isatoic anhydride (1.0 eq) and dichloroethane (approx. 0.2 M concentration).

  • Heating: Begin stirring and heat the suspension to 55-60 °C.

  • Amine Addition: Slowly add isopropylamine (1.1 eq) dropwise over 30-60 minutes. Vigorous evolution of CO₂ gas will be observed.

  • Reaction: Maintain the temperature at 55-60 °C and stir for an additional 1-2 hours after the addition is complete.[12] Monitor progress by TLC or LC-MS until the isatoic anhydride is consumed.

  • Work-up: Cool the reaction to room temperature. Wash the organic mixture sequentially with water and saturated brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified if necessary.

Protocol 2: Synthesis via Amide Coupling (Route A using EDC/HOBt)

This method is a classic for amide bond formation.

  • Setup: Under an inert atmosphere (N₂), dissolve 2-aminobenzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF or DCM.[6]

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Activation: Add EDC hydrochloride (1.2 eq) to the solution and stir for 30 minutes at 0 °C to pre-activate the carboxylic acid.[6]

  • Amine Addition: Add DIPEA (2.5 eq) followed by isopropylamine (1.1 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor progress by TLC or LC-MS.[8]

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.[8]

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[8]

cluster_activation Activation Step cluster_coupling Coupling Step RCOOH 2-Aminobenzoic Acid (R-COOH) O_acyl O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_acyl + EDC EDC EDC HOBt_ester HOBt Ester (Stable Intermediate) O_acyl->HOBt_ester + HOBt N_acyl N-Acylurea (Side Product) O_acyl->N_acyl Rearrangement HOBt HOBt Product This compound (Product) HOBt_ester->Product + Amine Amine Isopropylamine (R'-NH2)

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Section 4: Data Summary Tables

Table 1: Comparison of Common Coupling Reagents for Route A

Coupling Agent SystemTypical Reaction TimeTypical Yield RangeKey Advantages & Disadvantages
EDC / HOBt 2 - 12 hours70 - 95%Cost-effective; water-soluble byproduct simplifies purification.[5][6]
DCC / HOBt 1 - 12 hours75 - 98%Highly effective but plagued by the insoluble DCU byproduct.[3][6]
HATU / DIPEA 15 - 60 minutes85 - 99%Very fast and efficient, low racemization; more expensive.[2][6]
PyBOP / DIPEA 30 - 120 minutes80 - 98%Highly reactive; byproducts can be difficult to remove.[8]

Section 5: References

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References

Technical Support Center: Synthesis of 2-Amino-n-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, medicinal chemists, and process development scientists involved in the synthesis of 2-Amino-n-isopropylbenzamide. Here, we address common challenges, particularly the formation of side products, and provide robust troubleshooting strategies to enhance yield, purity, and reproducibility.

Introduction

This compound is a key intermediate in the synthesis of various compounds, most notably the herbicide Bentazon.[1][2] Its synthesis, while seemingly straightforward, is prone to several side reactions that can complicate purification and significantly reduce yields. This document serves as a comprehensive technical resource, structured in a question-and-answer format to directly address issues encountered during laboratory and scale-up operations.

Primary Synthetic Routes

Two principal pathways are commonly employed for the synthesis of this compound:

  • The Isatoic Anhydride Route: This is a frequent industrial method involving the reaction of isatoic anhydride with isopropylamine.[1][3] This pathway is often favored for its atom economy, as the primary byproduct is carbon dioxide.

  • The Amide Coupling Route: This classic medicinal chemistry approach involves coupling 2-aminobenzoic acid (anthranilic acid) with isopropylamine using a coupling agent, such as a carbodiimide (e.g., DCC, EDC).[1][4]

Each route presents a unique profile of potential side reactions, which we will explore in the troubleshooting section below.

Troubleshooting Guide: Side Reactions & Mitigation

This section is organized by synthetic route to help you quickly diagnose and resolve issues specific to your experimental setup.

Route 1: Synthesis from Isatoic Anhydride

The reaction of isatoic anhydride with isopropylamine is an efficient process but requires careful control of reaction conditions to prevent byproduct formation.

Question 1: My reaction produced a significant amount of an insoluble, high-melting point solid that is not my desired product. What is it and how can I prevent it?

Answer:

  • Probable Cause: You are likely observing the formation of quinazolinone-based byproducts. Isatoic anhydride can undergo more complex cyclocondensation reactions, especially if contaminants like other aldehydes or ketones are present, or under certain pH and temperature conditions.[5][6] In some cases, the initially formed 2-aminobenzamide can react further.[7]

  • Mechanistic Insight: The amine attacks the anhydride, leading to the opening of the ring to form an intermediate carbamic acid, which then decarboxylates to yield the desired amide. However, alternative cyclization pathways can lead to stable heterocyclic systems like quinazolinones.

  • Mitigation Strategies:

    • Temperature Control: Maintain a moderate reaction temperature, typically between 40-60°C.[1][2][3] Overheating can promote side reactions.

    • Controlled Addition: Add the isopropylamine dropwise to the solution of isatoic anhydride.[2][3] This maintains a low concentration of the amine nucleophile, favoring the desired 1:1 reaction over more complex pathways.

    • Solvent Purity: Ensure the use of high-purity solvents, free from aldehyde or ketone contaminants that could participate in three-component reactions.[7]

    • pH Control: After the reaction, washing the organic phase with a mild base like a saturated sodium carbonate solution can help remove acidic impurities and unreacted starting materials.[2]

Question 2: My yield is consistently low, even though my starting materials seem to be consumed. What could be happening?

Answer:

  • Probable Cause: The primary issues are often related to incomplete reaction due to poor quality starting materials or the formation of soluble byproducts that are lost during workup. Specifically, the water content of the isatoic anhydride and the solvent can be critical.[3]

  • Mechanistic Insight: Isatoic anhydride can react with water to hydrolyze back to 2-aminobenzoic acid, which will not react under these conditions. Furthermore, the reaction between isatoic anhydride and another nucleophile can sometimes lead to the formation of byproducts like anthraniloylanthranilic acid through self-condensation.[8]

  • Mitigation Strategies:

    • Moisture Control: While some patented industrial processes are designed to tolerate water, traditional lab synthesis benefits from using dry solvents and starting materials to prevent hydrolysis of the anhydride.[3]

    • Reaction Time: Ensure the reaction is stirred for a sufficient duration after the addition of isopropylamine is complete (typically 0.5-2 hours) to drive it to completion.[3]

    • Stoichiometry: Use a slight excess of isopropylamine to ensure the complete consumption of the more valuable isatoic anhydride.

    • Workup Procedure: Be mindful during aqueous washes. The desired product has some water solubility, so minimizing the volume and number of washes can prevent yield loss.

Route 2: Synthesis via Amide Coupling (2-Aminobenzoic Acid + Isopropylamine)

This route is common in medicinal chemistry but is notorious for side reactions related to the coupling agents used.[4]

Question 3: I am using EDC/DCC as a coupling agent and I'm seeing a major byproduct with a similar polarity to my product, making it difficult to purify. What is this impurity?

Answer:

  • Probable Cause: This is the classic signature of N-acylurea formation. It is the most common and troublesome side reaction when using carbodiimide coupling agents.[9][10]

  • Mechanistic Insight: The carboxylic acid (2-aminobenzoic acid) first reacts with the carbodiimide (e.g., EDC) to form a highly reactive O-acylisourea intermediate. While this intermediate is supposed to react with isopropylamine, it can undergo an intramolecular, irreversible rearrangement to the stable, unreactive N-acylurea.[9][11]

  • Mitigation Strategies:

    • Use Additives (HOBt/HOAt): The most effective solution is to add a nucleophilic catalyst like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives react rapidly with the O-acylisourea intermediate to form an activated ester.[12] This new intermediate is less prone to rearrangement but still highly reactive towards the amine, thus minimizing N-acylurea formation.

    • Order of Addition: Add the coupling agent (EDC/DCC) to the mixture of carboxylic acid, amine, and HOBt. Pre-activating the carboxylic acid alone for an extended period before adding the amine increases the likelihood of N-acylurea formation.

    • Alternative Coupling Reagents: If the problem persists, switch to a phosphonium-based (e.g., PyBOP) or aminium/uronium-based (e.g., HBTU, HATU) coupling reagent. These reagents form the activated ester in situ and are less prone to this side reaction, though they are more expensive.[10][12]

Question 4: The reaction is sluggish and my yield is poor, with a lot of unreacted 2-aminobenzoic acid remaining. How can I improve the conversion?

Answer:

  • Probable Cause: Poor conversion in amide coupling reactions can stem from several factors: insufficient activation, steric hindrance, or suboptimal reaction conditions (solvent, temperature, base).

  • Mechanistic Insight: The formation of the amide bond requires the activation of the carboxylic acid's carbonyl group to make it sufficiently electrophilic for attack by the amine. If this activation is inefficient, the reaction will not proceed.

  • Mitigation Strategies:

    • Choice of Base: A non-nucleophilic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is often required, especially with aminium/uronium reagents, to deprotonate the amine and neutralize acidic byproducts.[10] Ensure at least two equivalents of base are used if you start with the amine salt.

    • Solvent: Use polar aprotic solvents like DMF, NMP, or DCM, which are effective at solvating the reaction components.[10]

    • Temperature: Most coupling reactions proceed well at room temperature. If the reaction is slow, gentle heating (40-50°C) can sometimes improve the rate, but be aware that this can also increase the rate of side reactions like racemization (not an issue here, but a general concern).[4]

    • Symmetric Anhydride Formation: The O-acylisourea intermediate can also react with another molecule of the carboxylic acid to form a symmetric anhydride.[9] While this anhydride can still react with the amine to form the product, it consumes an extra equivalent of the acid and can alter reaction kinetics. Using HOBt helps to prevent this pathway as well.

Visualizing the Reaction Pathways

To better understand the chemical transformations and potential pitfalls, the following diagrams illustrate the key reaction mechanisms.

G cluster_0 Route 1: Isatoic Anhydride Pathway Isatoic Anhydride Isatoic Anhydride Intermediate Carbamic Acid Intermediate Isatoic Anhydride->Intermediate + Isopropylamine Side_Product_1 Quinazolinone Byproduct Isatoic Anhydride->Side_Product_1 + Amine (Alternative Cyclization) Isopropylamine Isopropylamine Product This compound Intermediate->Product - CO2 (Desired)

Caption: Desired vs. side reaction in the isatoic anhydride route.

G cluster_1 Route 2: Carbodiimide Coupling Pathway 2-ABA 2-Aminobenzoic Acid O-Acylisourea O-Acylisourea (Active Intermediate) 2-ABA->O-Acylisourea + EDC EDC EDC/DCC N-Acylurea N-Acylurea (Side Product) O-Acylisourea->N-Acylurea Intramolecular Rearrangement (Undesired) Product This compound O-Acylisourea->Product + Isopropylamine (Desired) Isopropylamine Isopropylamine

Caption: N-acylurea formation in carbodiimide coupling.

Frequently Asked Questions (FAQs)

Q: Which synthetic route is better?

A: The "better" route depends on your specific needs.

  • For large-scale, cost-effective synthesis, the isatoic anhydride route is often preferred due to lower raw material costs and high atom economy.[3]

  • For medicinal chemistry or smaller-scale synthesis where substrate scope and mild conditions are critical, the amide coupling route offers more flexibility and predictability, despite the need for coupling agents.[4]

FeatureIsatoic Anhydride RouteAmide Coupling Route
Starting Materials Isatoic Anhydride, Isopropylamine2-Aminobenzoic Acid, Isopropylamine
Key Reagents None (thermal)Coupling Agent (EDC, HATU, etc.), Base
Primary Byproduct CO2Urea derivative, HOBt, etc.
Common Side Reaction Quinazolinone formationN-acylurea formation
Cost Generally lowerHigher due to coupling agents
Scalability ExcellentGood, but cost can be a factor

Q: How do I best purify the final product? I'm having trouble with oils and sticky solids.

A: this compound is a solid with a melting point around 147°C.[1] If you are obtaining an oil or sticky solid, it is likely due to residual solvent or impurities.

  • Recrystallization: This is the most effective method for purifying the final solid product. A mixed solvent system may be effective. Start by testing solubility in various solvents (e.g., ethyl acetate, isopropanol, toluene, water) to find a system where the compound is soluble when hot but sparingly soluble when cold.[13]

  • Column Chromatography: If recrystallization fails to remove a persistent impurity, column chromatography on silica gel is the next step.[14]

    • Symptom: The product is streaking or sticking to the column.

    • Cause: The free amino group can interact strongly with the acidic silica gel.

    • Solution: Use an eluent system containing a small amount of a basic modifier, such as 0.5-1% triethylamine or ammonia in methanol, to improve elution and peak shape.[15] A typical eluent system might be a gradient of ethyl acetate in hexanes or dichloromethane/methanol.[14]

Q: What is the best way to monitor the reaction and identify byproducts?

A: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): The quickest way to monitor reaction progress. Use a solvent system that gives your product an Rf value of ~0.3-0.4 for best resolution.

  • Mass Spectrometry (MS): Essential for identifying the molecular weights of your product and any unknown byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the final product and helps elucidate the structure of impurities.[16] The aromatic proton signals will be distinct for the desired product versus a quinazolinone or N-acylurea byproduct.

Experimental Protocol: Purification by Recrystallization

This general protocol can be adapted to purify crude this compound.

  • Solvent Selection: Perform small-scale solubility tests to identify a suitable solvent or solvent pair (e.g., ethyl acetate/hexane, isopropanol/water). The ideal solvent dissolves the crude product when hot but not when cold.[13]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the material.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for 2-5 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[13]

  • Collection & Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of ice-cold solvent to remove residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

G Start Crude Product Dissolve Dissolve in min. hot solvent Start->Dissolve Filter Hot Filtration (optional) Dissolve->Filter Cool Cool Slowly to Room Temp Filter->Cool Ice Cool in Ice Bath Cool->Ice Crystals Crystals Form? Ice->Crystals Induce Induce Crystallization (Scratch/Seed) Crystals->Induce No Collect Collect via Vacuum Filtration Crystals->Collect Yes Induce->Ice Wash Wash with Cold Solvent Collect->Wash Dry Dry Under Vacuum Wash->Dry End Pure Product Dry->End

Caption: General workflow for purification by recrystallization.

References

Technical Support Center: Safe Handling of 2-Amino-n-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Amino-n-isopropylbenzamide (CAS 30391-89-0). This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling of this compound in a laboratory setting. Adherence to these guidelines is critical for minimizing risk and ensuring the integrity of your experimental outcomes.

I. Hazard Identification and Risk Assessment

This compound is a chemical intermediate that requires careful handling due to its potential health hazards.[1][2] A thorough risk assessment should be conducted before any experiment.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute toxicity, Oral4H302: Harmful if swallowed[1][2]
Skin irritation2H315: Causes skin irritation[1][2]
Serious eye irritation2H319: Causes serious eye irritation[1][2]
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation[1][2]

Signal Word: Warning[1][2]

II. Frequently Asked Questions (FAQs)

Q1: What are the primary routes of exposure to this compound?

A1: The primary routes of exposure are inhalation of the powder, skin contact, eye contact, and ingestion.[1] It is crucial to use appropriate personal protective equipment (PPE) and engineering controls to minimize these risks.

Q2: What is the appropriate Personal Protective Equipment (PPE) for handling this compound?

A2: The minimum required PPE includes:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[1]

  • Hand Protection: Use chemical-resistant gloves such as nitrile rubber.[3] Always inspect gloves for integrity before use and dispose of contaminated gloves properly.

  • Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[1][3]

  • Respiratory Protection: If working with the powder outside of a fume hood or in a poorly ventilated area, a suitable respirator is recommended to avoid inhaling dust particles.[1][3]

Q3: How should I properly store this compound?

A3: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][4] It should be stored locked up and away from incompatible materials such as strong oxidizing agents.[1][5]

Q4: What are the physical and chemical properties I should be aware of?

A4: Key properties include:

  • Appearance: Powder[6]

  • Molecular Formula: C₁₀H₁₄N₂O[7][8]

  • Molecular Weight: 178.23 g/mol [7][8]

  • Melting Point: 147 °C[7][9]

III. Troubleshooting and Emergency Procedures

This section provides guidance on how to respond to specific issues you may encounter during your experiments.

Spill Management

Issue: I've spilled this compound powder on the bench.

Solution:

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.[10]

  • Assess the Spill: Determine the extent of the spill and if you can safely clean it up with the available spill kit.

  • Wear Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves. For larger spills, respiratory protection may be necessary.[10]

  • Clean-up Procedure:

    • Gently cover the spill with an absorbent material to avoid generating dust.

    • Use a wet cleaning method or a HEPA vacuum to clean the area.[11]

    • Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.[3][10]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[12]

First Aid Measures

Issue: What should I do in case of accidental exposure?

Solution:

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][12]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical attention.[1][12]
Eye Contact Immediately rinse the eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][13]

IV. Experimental Protocols: Best Practices

Weighing this compound

The primary hazard when weighing this compound is the inhalation of fine powder.

Workflow for Weighing Hazardous Powders:

cluster_prep Preparation cluster_weighing Weighing Process cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) prep_area Prepare weighing area in a chemical fume hood or ventilated enclosure prep_ppe->prep_area prep_sds Review Safety Data Sheet (SDS) prep_sds->prep_ppe weigh_tare Tare the balance with a weighing paper or container prep_area->weigh_tare weigh_transfer Carefully transfer the powder using a spatula weigh_tare->weigh_transfer weigh_close Keep the main container closed as much as possible weigh_transfer->weigh_close weigh_record Record the final weight weigh_close->weigh_record cleanup_seal Securely seal the stock container weigh_record->cleanup_seal cleanup_decon Decontaminate the spatula and weighing area cleanup_seal->cleanup_decon cleanup_dispose Dispose of contaminated materials in a labeled waste container cleanup_decon->cleanup_dispose cleanup_wash Wash hands thoroughly cleanup_dispose->cleanup_wash

Caption: Workflow for Safely Weighing this compound.

Disposal of this compound Waste

All waste containing this compound must be treated as hazardous.

Waste Disposal Decision Tree:

start Waste Generated is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste (e.g., contaminated gloves, paper) is_solid->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) is_solid->liquid_waste Liquid collect_solid Collect in a designated, sealed, and labeled solid hazardous waste container solid_waste->collect_solid collect_liquid Collect in a designated, sealed, and labeled liquid hazardous waste container liquid_waste->collect_liquid storage Store waste container in a secondary containment in a designated satellite accumulation area collect_solid->storage collect_liquid->storage disposal Arrange for pickup by the Environmental Health and Safety (EHS) department storage->disposal

Caption: Decision Tree for Proper Waste Disposal.

V. References

  • This compound SDS, 30391-89-0 Safety Data Sheets - ECHEMI. (n.d.). Retrieved from --INVALID-LINK--

  • 2-AMINO-N-ISOPROPYL BENZAMIDE - ChemBK. (2024-04-09). Retrieved from --INVALID-LINK--

  • This compound | C10H14N2O | CID 94411 - PubChem. (n.d.). Retrieved from --INVALID-LINK--

  • Weighing Hazardous Powders in the Laboratory - Environment, Health & Safety. (n.d.). Retrieved from --INVALID-LINK--

  • SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-06). Retrieved from --INVALID-LINK--

  • Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. (2025-05-26). Retrieved from --INVALID-LINK--

  • First Aid Procedures for Chemical Hazards | NIOSH - CDC. (n.d.). Retrieved from --INVALID-LINK--

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025-11-06). Retrieved from --INVALID-LINK--

  • This compound - LGC Standards. (n.d.). Retrieved from --INVALID-LINK--

  • This compound | 30391-89-0 - Coompo. (n.d.). Retrieved from --INVALID-LINK--

  • 3-Amino-N-isopropylbenzamide - CymitQuimica. (2023-07-31). Retrieved from --INVALID-LINK--

  • This compound - LookChem. (n.d.). Retrieved from --INVALID-LINK--

  • This compound - AERU. (n.d.). Retrieved from --INVALID-LINK--

  • Safety Rules in Chemical Laboratories: A Practical Guide | US - SDS Management Software. (2025-10-07). Retrieved from --INVALID-LINK--

  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. (n.d.). Retrieved from --INVALID-LINK--

  • 5 - SAFETY DATA SHEET. (n.d.). Retrieved from --INVALID-LINK--

  • SAFETY DATA SHEET - Merck Millipore. (2025-08-29). Retrieved from --INVALID-LINK--

  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. (n.d.). Retrieved from --INVALID-LINK--

  • p-amino benzamide - msds cas - Oxford Lab Fine Chem LLP. (n.d.). Retrieved from --INVALID-LINK--

  • N-Isopropylbenzamide | C10H13NO | CID 79503 - PubChem. (n.d.). Retrieved from --INVALID-LINK--

  • 2-Amino-N-isopropyl-benzamide | 30391-89-0 | Manchester Organics. (n.d.). Retrieved from --INVALID-LINK--

  • 2-AMINO-N-METHYLBENZAMIDE SDS, 4141-08-6 Safety Data Sheets - ECHEMI. (n.d.). Retrieved from --INVALID-LINK--

  • Essential Procedures for the Safe Disposal of 4-amino-N-(2-chlorophenyl)benzamide - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

  • This compound | CAS 30391-89-0 | SCBT. (n.d.). Retrieved from --INVALID-LINK--

References

Technical Support Center: Resolving Solubility Challenges with 2-Amino-n-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility issues with 2-Amino-n-isopropylbenzamide (CAS: 30391-89-0). Our goal is to move beyond simple protocols by explaining the underlying chemical principles, enabling you to make informed decisions and troubleshoot effectively during your experiments.

Part 1: Physicochemical Profile of this compound

A thorough understanding of a compound's physicochemical properties is the foundation for resolving solubility challenges. These parameters dictate its behavior in various solvent systems.

Q1: What are the key physicochemical properties of this compound?

The properties of this compound are summarized in the table below. The molecule's structure, featuring a hydrophobic benzamide core and functional groups capable of hydrogen bonding, results in limited aqueous solubility.

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂O[1][2]
Molecular Weight 178.23 g/mol [1][2]
Appearance Off-White to Light Brown Solid[1]
Melting Point 147 °C[1][3]
Predicted pKa 14.43 ± 0.46 (Amide N-H)[1][3]
Predicted XLogP3 1.4[2][3]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 2[3]
Known Solubility Slightly soluble in Chloroform and Methanol[1][3]

Note: The predicted pKa likely refers to the amide proton, which is not readily ionizable under typical experimental conditions. The primary amino group (at position 2) is basic and is the key to pH-dependent solubility manipulation.

Part 2: Foundational Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of this compound.

Q2: Why is this compound poorly soluble in aqueous solutions?

The low aqueous solubility is a direct result of its molecular structure. The benzene ring and the isopropyl group are nonpolar (hydrophobic), which limits favorable interactions with polar water molecules. While the amino and amide groups can participate in hydrogen bonding, the overall hydrophobic character of the molecule dominates, making it sparingly soluble in water.

Q3: What are the recommended starting solvents for this compound?

Based on available data and the compound's structure, the following solvents are recommended for initial trials:

  • Organic Solvents: For creating concentrated stock solutions, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are excellent starting points. Alcohols such as methanol or ethanol can also be used, though the compound is only slightly soluble in them.[1][3]

  • Aqueous Buffers: Direct dissolution in neutral aqueous buffers will likely result in very low concentrations. Acidic buffers are required to achieve significant aqueous solubility.

Q4: What general strategies can be used to improve the solubility of a compound like this?

Improving the solubility of poorly soluble drugs is a common challenge in pharmaceutical development.[4] The primary strategies, which we will detail in this guide, fall into several categories:

  • Chemical Modification: Adjusting the pH to form a more soluble salt.[5][6]

  • Physical Modification: Reducing particle size through micronization or nanonization to increase the surface area available for dissolution.[5][7][8]

  • Formulation Approaches:

    • Co-solvency: Using a mixture of water and a miscible organic solvent to create a more favorable solvation environment.[9][10][11]

    • Complexation: Using agents like cyclodextrins to form inclusion complexes that have a hydrophilic exterior.[12][13]

    • Use of Surfactants: Forming micelles that can encapsulate the hydrophobic compound.[5][13][14]

    • Solid Dispersions: Dispersing the drug within a hydrophilic polymer matrix.[15][16]

Part 3: Advanced Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments. The following workflow diagram provides a logical path for troubleshooting.

G start Solubility Issue with This compound q_solvent What is your target solvent system? start->q_solvent organic_stock Organic Stock (e.g., DMSO) q_solvent->organic_stock  Organic Stock aqueous_direct Direct Aqueous Dissolution q_solvent->aqueous_direct Aqueous Buffer   precip Precipitation upon dilution in aqueous buffer? organic_stock->precip sol_ph Adjust pH of Aqueous Buffer (See Protocol 1) precip->sol_ph Yes sol_cosolvent Use a Co-solvent System (See Protocol 2) precip->sol_cosolvent Yes success Successful Solubilization precip->success No low_conc Is concentration too low? aqueous_direct->low_conc low_conc->sol_ph Yes sol_sonicate Apply Gentle Heat (e.g., 37°C) & Sonication low_conc->sol_sonicate Yes sol_complex Consider Advanced Formulation (e.g., Cyclodextrin Complexation) low_conc->sol_complex If still too low low_conc->success No sol_ph->sol_cosolvent

Caption: Troubleshooting workflow for this compound solubility.

Q5: I dissolved the compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture media or buffer. What should I do?

This is a common issue known as "crashing out." It occurs because the compound is highly soluble in the organic stock solvent but insoluble in the final aqueous system.

  • Causality: The final concentration of DMSO (or other organic solvent) in your aqueous medium is too low to keep the compound dissolved.

  • Solution 1: pH Adjustment: The most effective solution is to lower the pH of your final aqueous buffer before adding the compound stock. The basic 2-amino group will become protonated, forming a positively charged ammonium salt. This salt is significantly more polar and thus more water-soluble. A pH of 4-6 is a good starting point.[17] See Protocol 1 for a detailed method.

  • Solution 2: Reduce Final Concentration: The simplest, though not always feasible, solution is to work at a lower final concentration of the compound.

  • Solution 3: Use Co-solvents: Incorporate a small percentage of a water-miscible co-solvent into your final aqueous solution.[9][10] This makes the final solvent system slightly less polar, which can be enough to keep the compound in solution. See Protocol 2 .

Q6: I need to dissolve the compound directly in an aqueous buffer without using organic solvents. How can I achieve the highest possible concentration?

Directly dissolving this compound in neutral water or PBS will be very difficult. The key is to leverage the basicity of the 2-amino group.

  • Causality: In neutral water (pH ~7), the 2-amino group is largely in its neutral, uncharged state, making the molecule hydrophobic.

  • Solution: Acidification: Prepare a range of acidic buffers (e.g., citrate or acetate buffers) with pH values from 4.0 to 6.5. Systematically test the solubility at each pH to find the optimal point where the compound is sufficiently protonated to dissolve but the pH is still compatible with your experimental system. Gentle heating (to 37-40°C) and sonication can help accelerate the dissolution process.[8]

Part 4: Standard Operating Protocols

These protocols provide validated, step-by-step methods for common solubilization workflows.

Protocol 1: Solubility Enhancement via pH Adjustment

This protocol details how to determine the optimal pH for aqueous solubilization by creating a soluble salt in situ.

G cluster_0 Mechanism: pH-Dependent Ionization struct1 This compound (Neutral) Poorly Water-Soluble struct2 Protonated Form (Salt) Highly Water-Soluble struct1->struct2 + H⁺ (Low pH) struct2->struct1 - H⁺ (High pH)

Caption: Protonation of the amino group at low pH increases water solubility.

Methodology:

  • Preparation: Weigh out a precise amount of this compound (e.g., 5 mg) into several separate glass vials.

  • Buffer Addition: To each vial, add a defined volume (e.g., 1 mL) of a different acidic buffer. Recommended starting buffers:

    • 0.1 M Citrate buffer, pH 4.0

    • 0.1 M Citrate buffer, pH 5.0

    • 0.1 M Acetate buffer, pH 5.5

    • 0.1 M MES buffer, pH 6.0

  • Dissolution:

    • Vortex each vial vigorously for 1-2 minutes.

    • Place the vials in a sonicator bath for 15-30 minutes.

    • If necessary, gently warm the vials to 37°C in a water bath while stirring. Avoid excessive heat, which could cause degradation.

  • Observation & Quantification:

    • Visually inspect each vial for undissolved material.

    • For clear solutions, you have successfully dissolved the compound at that concentration and pH.

    • For vials with remaining solid, centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved compound.

    • Carefully remove the supernatant and measure its concentration using a validated analytical method (e.g., HPLC-UV) to determine the saturation solubility at that specific pH.

  • Selection: Choose the buffer with the highest pH that provides your desired concentration, as this will be least disruptive to most biological systems.

Protocol 2: Using a Co-solvent System for Formulation

This protocol is for preparing a concentrated stock solution and diluting it into an aqueous medium using a co-solvent to prevent precipitation.[11][18]

Methodology:

  • Stock Solution Preparation:

    • Dissolve this compound in 100% DMSO to a high concentration (e.g., 50-100 mM). Ensure it is fully dissolved. This is your primary stock.

  • Co-solvent Selection: Common biocompatible co-solvents include polyethylene glycol (PEG 300/400), propylene glycol, and ethanol.[10]

  • Formulation Preparation (Example using PEG 400):

    • Create a series of co-solvent/aqueous blends. For example:

      • Formulation A: 10% PEG 400, 90% Saline/PBS

      • Formulation B: 20% PEG 400, 80% Saline/PBS

  • Testing the Formulation:

    • Take a small aliquot of your DMSO primary stock.

    • Add it to each of the co-solvent formulations (A and B) to achieve your target final concentration.

    • Vortex immediately and observe for any signs of precipitation over time (e.g., 1 hour at room temperature).

  • Optimization: If precipitation still occurs, you may need to increase the percentage of the co-solvent or combine this method with pH adjustment (e.g., using an acidic buffer instead of neutral saline).

Part 5: Safety & Handling

All laboratory work should be conducted with appropriate personal protective equipment (PPE) and adherence to safety guidelines.

  • Hazard Identification: this compound is harmful if swallowed and causes skin, eye, and respiratory irritation.[1][2]

  • Handling:

    • Wear safety glasses, a lab coat, and chemical-resistant gloves.[19][20]

    • Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[19]

    • In case of contact with eyes, rinse immediately and cautiously with plenty of water for several minutes.[1][19]

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, keeping it at -20°C under an inert atmosphere is recommended.[1][3]

References

Validation & Comparative

A Senior Scientist’s Comparative Guide to the Purity Assessment of 2-Amino-n-isopropylbenzamide by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

The Imperative of Purity in Pharmaceutical Intermediates

In pharmaceutical manufacturing, an intermediate like 2-Amino-n-isopropylbenzamide is not just a precursor; it is a foundational component whose quality dictates the quality of the final product. Even trace impurities can lead to unwanted side-reactions, lower yields, and introduce potentially toxic components into the API. Therefore, employing a precise, accurate, and reliable analytical method for purity assessment is not merely a quality control step—it is a fundamental requirement for regulatory compliance and patient safety.

This guide focuses on liquid chromatography as the premier technique for this purpose due to its high resolving power for non-volatile and thermally sensitive molecules like aromatic amides.[1]

Primary Method: Reversed-Phase HPLC with UV Detection (HPLC-UV)

Reversed-Phase HPLC (RP-HPLC) is the workhorse of pharmaceutical analysis for its robustness, reproducibility, and cost-effectiveness. The separation is based on the partitioning of the analyte and its impurities between a nonpolar stationary phase (typically alkyl-bonded silica) and a polar mobile phase.[1][2]

Expertise & Rationale: Designing the HPLC-UV Method
  • Stationary Phase Selection: A C18 or a more polar RP-Amide C16 column is an excellent starting point.[2] The embedded amide group in the RP-Amide phase can offer alternative selectivity for polar compounds compared to a standard C18, which is beneficial for resolving closely related impurities. For this guide, we select a C18 column for its versatility and wide availability.

  • Mobile Phase Composition: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is standard. Acetonitrile is often preferred for its lower UV cutoff and viscosity. A phosphate or acetate buffer is used to control the pH, which is critical for ensuring the consistent ionization state of the primary amine group on the analyte, thereby achieving reproducible retention times. A slightly acidic pH (e.g., pH 3.0) will ensure the amine is protonated, which can improve peak shape.

  • Detection Wavelength: As an aromatic compound, this compound is expected to have strong UV absorbance. Based on the UV spectra of similar aromatic amines like 2-aminobenzimidazole, a detection wavelength in the range of 230-260 nm is appropriate for sensitive detection of the main component and potential aromatic impurities.[4] We will select 254 nm, a common wavelength for aromatic compounds.

Experimental Protocol: HPLC-UV

1. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.
  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
  • Mobile Phase B: Acetonitrile.
  • Gradient: | Time (min) | %A | %B | |------------|----|----| | 0 | 90 | 10 | | 15 | 10 | 90 | | 20 | 10 | 90 | | 22 | 90 | 10 | | 25 | 90 | 10 |
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection Wavelength: 254 nm.
  • Injection Volume: 10 µL.

3. Reagent and Sample Preparation:

  • Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v).
  • Standard Preparation: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a final concentration of 0.1 mg/mL.
  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard using the same procedure.

4. Data Analysis:

  • Inject the standard and sample solutions.
  • Calculate the purity of the sample using the area percent method, assuming all impurities have a similar response factor at 254 nm.
  • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow Visualization: HPLC-UV Purity Assessment

Caption: Workflow for purity assessment using HPLC-UV.

Alternative Method: UPLC-Mass Spectrometry (UPLC-MS)

For a more comprehensive impurity profile, particularly during drug development and forced degradation studies, UPLC-MS offers significant advantages. UPLC (or UHPLC) systems use columns with smaller particles (<2 µm), leading to faster analysis times and superior resolution. Coupling this with a mass spectrometer provides mass information, enabling the identification of unknown impurities.[5][6]

Expertise & Rationale: Why Choose UPLC-MS?
  • Superior Resolution & Speed: UPLC can better separate co-eluting or structurally similar impurities that might appear as a single peak in a standard HPLC run.[6]

  • Enhanced Sensitivity: Mass spectrometers, especially when operating in selected ion monitoring (SIM) mode, can detect impurities at much lower levels than UV detectors.[7][8]

  • Impurity Identification: This is the key advantage. MS provides the mass-to-charge ratio (m/z) of the parent molecule and its fragments. This data is invaluable for proposing structures of unknown impurities, which is a critical step in understanding degradation pathways and meeting regulatory requirements. LC-MS data for this compound is publicly available, confirming its suitability for this technique.[9]

Experimental Protocol: UPLC-MS

1. Instrumentation:

  • UPLC system coupled to a Single Quadrupole or Time-of-Flight (TOF) Mass Spectrometer with an Electrospray Ionization (ESI) source.

2. Chromatographic and MS Conditions:

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: A much faster gradient, e.g., 5% to 95% B over 5 minutes.
  • Flow Rate: 0.5 mL/min.
  • Column Temperature: 40 °C.
  • MS Source: ESI in positive mode (ESI+).
  • Scan Range: m/z 50-500.
  • Key Ion: The protonated molecule [M+H]⁺ for this compound is expected at m/z 179.12.[9]

Workflow Visualization: UPLC-MS Impurity Profiling

UPLCMS_Workflow cluster_prep_ms Phase 1: Preparation cluster_analysis_ms Phase 2: Analysis cluster_data_ms Phase 3: Data Processing Sample_MS Prepare Sample (e.g., 0.05 mg/mL) UPLC UPLC System (High-res Separation) Sample_MS->UPLC Inject MobilePhase_MS Prepare Acidified Mobile Phase MobilePhase_MS->UPLC ESI Electrospray Ionization (ESI+) UPLC->ESI Eluent MS Mass Spectrometer (m/z Scan) ESI->MS Ions TIC Total Ion Chromatogram MS->TIC MassSpec Extract Mass Spectra TIC->MassSpec Peak-specific ID Quantify Purity & Identify Impurities MassSpec->ID

Caption: Workflow for impurity profiling using UPLC-MS.

Head-to-Head Comparison: HPLC-UV vs. UPLC-MS

The choice between these two powerful techniques depends on the specific goal of the analysis, the stage of drug development, and available resources.

ParameterHPLC-UVUPLC-MSRationale & Justification
Primary Function Quantitative Purity (Assay)Quantitative Purity & Qualitative IdentificationHPLC-UV is excellent for routine QC and release testing. UPLC-MS is a research and development tool for characterization.[5][7]
Resolution GoodExcellentSmaller particle size columns in UPLC provide higher separation efficiency, resolving more components in less time.[6]
Sensitivity Moderate (LOD ~0.05%)High to Very High (LOD <0.01%)MS detectors are inherently more sensitive than UV detectors, especially in SIM mode.
Specificity Relies on retention timeRelies on retention time and mass-to-charge ratioMS adds a dimension of certainty, confirming the identity of peaks and distinguishing between isomers with different masses.[5]
Analysis Time ~25 minutes~5-10 minutesHigher pressure limits of UPLC allow for faster flow rates and shorter columns, significantly reducing run times.[6]
Cost & Complexity LowerHigherMS detectors are a significant capital investment and require more specialized training and maintenance.
Method Robustness HighModerateHPLC methods are generally considered more rugged and easily transferable between labs for routine use.
Trustworthiness: The Role of Method Validation

Regardless of the chosen technique, the analytical method must be validated to be considered trustworthy and reliable. This process is governed by the International Council for Harmonisation (ICH) guideline Q2(R1).[10][11][12] A validated method provides documented evidence that the procedure is suitable for its intended purpose.

Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradants).

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration over a given range.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Adherence to these principles ensures that the purity data generated is scientifically sound and defensible for regulatory submissions.[13]

Conclusion and Recommendations

Both HPLC-UV and UPLC-MS are powerful tools for the purity assessment of this compound. The optimal choice is dictated by the analytical objective.

  • For routine quality control, batch release, and stability testing where the impurity profile is already well-characterized, the proposed HPLC-UV method is robust, cost-effective, and provides accurate quantitative data. Its simplicity and high robustness make it ideal for widespread implementation.

  • For drug development, impurity identification, forced degradation studies, and troubleshooting out-of-specification results, UPLC-MS is the superior choice. Its ability to provide mass information is indispensable for characterizing unknown peaks and building a comprehensive understanding of the molecule's stability and degradation pathways.

Ultimately, a combined approach is often used throughout the drug development lifecycle: UPLC-MS is employed in the early stages to identify and characterize impurities, while a validated, robust HPLC-UV method is developed and transferred to QC labs for routine analysis of the commercial product.

References

A Senior Application Scientist's Guide to the Structural Elucidation of 2-Amino-n-isopropylbenzamide: An NMR-Centric Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of analytical methodologies for the characterization of 2-Amino-n-isopropylbenzamide, a molecule relevant in various chemical and pharmaceutical contexts, including as a known transformation product of the herbicide bentazone.[1] Our focus is on the central role of Nuclear Magnetic Resonance (NMR) spectroscopy as the definitive tool for structural elucidation, contextualized by the complementary roles of Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical strategies for small organic molecules.

The Imperative of Unambiguous Characterization

In the fields of chemical synthesis and pharmaceutical development, the precise structural confirmation of a molecule is non-negotiable. An error in structural assignment can compromise research findings, invalidate biological data, and lead to significant delays and financial loss. This compound (C₁₀H₁₄N₂O, Mol. Wt.: 178.23 g/mol ) possesses several key structural features—a substituted aromatic ring, a primary amine, and a secondary amide—each requiring definitive analytical confirmation.[1] While several techniques can provide pieces of the puzzle, NMR spectroscopy stands alone in its ability to map the complete atomic connectivity and stereochemistry of a molecule in solution.[2][3]

The Primary Tool: A Deep Dive into NMR Spectroscopy

NMR spectroscopy is the gold standard for the structural analysis of organic compounds because it provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) and their relationships to one another.[4]

¹H NMR Analysis: Mapping the Proton Framework

The ¹H NMR spectrum provides the most immediate and information-rich fingerprint of a molecule. For this compound, we can predict the following signals. The causality behind these predictions lies in the electronic environment of each proton: electronegative atoms (O, N) and aromatic systems withdraw electron density, "deshielding" nearby protons and shifting their signals downfield.

  • Aromatic Protons (4H): These protons on the benzene ring will appear in the downfield region, typically between δ 6.5-7.5 ppm . Their exact shifts and multiplicities are complex due to the electronic effects of both the activating amino (-NH₂) group and the deactivating amide (-C(O)NH-) group. They will likely appear as a series of multiplets (m) or distinct doublets and triplets.

  • Amide Proton (1H): The N-H proton of the secondary amide is expected to be a broad signal, often a triplet if coupling to the isopropyl C-H is resolved, in the range of δ 8.0-8.5 ppm . Its broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange.

  • Isopropyl Methine Proton (1H): The single C-H proton of the isopropyl group is adjacent to both the amide nitrogen and two methyl groups. This will result in a complex multiplet, likely a septet of doublets (or simply a multiplet), shifted downfield by the adjacent nitrogen, appearing around δ 4.2-4.4 ppm .[5][6]

  • Primary Amine Protons (2H): The -NH₂ protons typically appear as a broad singlet (br s ) due to exchange and quadrupolar effects. Their chemical shift can vary significantly based on solvent, concentration, and temperature, but a range of δ 4.0-5.0 ppm is expected.

  • Isopropyl Methyl Protons (6H): The six equivalent protons of the two methyl groups are coupled only to the single methine proton, resulting in a clean doublet (d ) in the aliphatic region, expected around δ 1.2-1.3 ppm .[5][6]

¹³C NMR Analysis: The Carbon Skeleton

A proton-decoupled ¹³C NMR spectrum reveals each unique carbon environment in the molecule. Based on the structure of this compound, we expect to see 8 distinct signals (the two isopropyl methyl carbons are equivalent, and the four aromatic C-H carbons are likely non-equivalent).

  • Amide Carbonyl (C=O): This is the most deshielded carbon and will appear furthest downfield, typically in the δ 165-170 ppm range.

  • Aromatic Carbons (C1-C6): These six carbons will resonate between δ 115-150 ppm . The carbon bearing the amino group (C2) will be shifted upfield relative to the others due to its electron-donating nature, while the carbon attached to the amide group (C1) will be shifted downfield.

  • Isopropyl Methine Carbon (-CH-): This aliphatic carbon, directly attached to nitrogen, will appear around δ 42-45 ppm .[6][7]

  • Isopropyl Methyl Carbons (-CH₃): The two equivalent methyl carbons will give a single signal in the highly shielded, upfield region, around δ 22-24 ppm .[6][7]

Comparative Analysis: Alternative & Complementary Techniques

While NMR is paramount for structure elucidation, other techniques are indispensable for confirmation and purity analysis. A multi-technique approach ensures the highest level of trustworthiness in a characterization workflow.

TechniquePrincipleInformation ProvidedSample AmountPrimary Application
NMR Spectroscopy Nuclear spin alignment in a magnetic fieldComplete molecular structure, connectivity, stereochemistryHigh (mg)Unambiguous structural elucidation
Mass Spectrometry (MS) Ionization and separation of molecules by mass-to-charge ratioMolecular weight, elemental formula, fragmentation patternsVery Low (ng-µg)Molecular weight confirmation & Purity
FTIR Spectroscopy Absorption of infrared radiation by molecular vibrationsPresence of specific functional groupsLow (µg-mg)Rapid functional group identification
Mass Spectrometry (MS)

MS provides the exact molecular weight, which is a critical piece of data for confirming the molecular formula. For this compound, high-resolution MS (HRMS) would detect a molecular ion peak [M+H]⁺ at m/z 179.1179, confirming the elemental composition of C₁₀H₁₅N₂O⁺.[1] This technique is orthogonal to NMR; it confirms the mass, while NMR confirms the arrangement. MS is also highly sensitive, making it ideal for detecting low-level impurities that might be invisible in a standard NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique perfect for quickly verifying the presence of key functional groups.[8] For our target molecule, the FTIR spectrum would be expected to show characteristic absorption bands:

  • ~3400-3200 cm⁻¹: Two distinct N-H stretching bands for the primary amine (-NH₂) and a separate band for the secondary amide (N-H).

  • ~1630-1660 cm⁻¹: A strong C=O stretching band (Amide I band).

  • ~1600-1450 cm⁻¹: C=C stretching bands characteristic of the aromatic ring.

  • ~1550 cm⁻¹: N-H bending vibration (Amide II band).

The presence of these bands provides strong, corroborating evidence for the structure determined by NMR, but it cannot establish the connectivity of the atoms.

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to generate high-quality, reproducible data for the comprehensive characterization of this compound.

Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation Sample This compound (Solid) NMR_Prep Dissolve ~10 mg in 0.6 mL CDCl3/DMSO-d6 Sample->NMR_Prep MS_Prep Dissolve ~1 mg in 1 mL MeOH/ACN + 0.1% FA Sample->MS_Prep FTIR_Prep Place small amount on ATR crystal Sample->FTIR_Prep NMR_Acq Acquire 1H, 13C, COSY, HSQC Spectra (e.g., 400 MHz Spectrometer) NMR_Prep->NMR_Acq MS_Acq Acquire ESI-MS Spectrum (e.g., Q-TOF Mass Spec) MS_Prep->MS_Acq FTIR_Acq Acquire Spectrum (4000-400 cm-1) FTIR_Prep->FTIR_Acq Analysis Process & Interpret Spectra: - Assign NMR peaks - Confirm MW from MS - Identify functional groups from FTIR NMR_Acq->Analysis MS_Acq->Analysis FTIR_Acq->Analysis Validation Cross-Validate Data Analysis->Validation Structure Final Structure Confirmed Validation->Structure

Caption: Comprehensive workflow for the spectroscopic characterization of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

  • Solvent Selection: Add approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice.[5] If the compound shows poor solubility or if exchangeable protons (NH, NH₂) are of particular interest and overlap with solvent residuals, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.

  • Homogenization: Gently vortex or sonicate the tube until the sample is fully dissolved.

  • Instrument Setup: Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher). Perform standard instrument tuning, locking, and shimming procedures to ensure high resolution.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more, as ¹³C is much less sensitive than ¹H.

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum (e.g., CDCl₃ at 77.16 ppm). Integrate the ¹H signals and pick peaks for both spectra.

Mass Spectrometry (ESI-MS) Protocol
  • Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent like methanol or acetonitrile. Dilute this solution to a final concentration of 1-10 µg/mL in a solvent containing 0.1% formic acid to promote protonation.

  • Acquisition: Infuse the sample directly into an Electrospray Ionization (ESI) source of a mass spectrometer (e.g., a Quadrupole Time-of-Flight (Q-TOF) instrument). Acquire data in positive ion mode over a mass range of m/z 50-500.

FTIR-ATR Protocol
  • Background Collection: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum.

  • Sample Application: Place a small, representative amount of the solid this compound powder directly onto the ATR crystal.[9]

  • Acquisition: Apply pressure with the instrument's anvil to ensure good contact. Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[9]

Conclusion

The comprehensive characterization of this compound relies on a synergistic analytical approach. While FTIR provides rapid confirmation of essential functional groups and MS definitively verifies the molecular weight and formula, NMR spectroscopy is the sole technique that delivers an unambiguous, detailed map of the molecular structure. By elucidating the precise connectivity and chemical environment of every proton and carbon atom, NMR provides the highest level of confidence required in research and development. The adoption of the integrated workflow presented in this guide ensures a robust, self-validating characterization that meets the rigorous standards of modern chemical science.

References

The Isotopic Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Amino-n-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and analytical chemistry, the precise structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique in this endeavor, offering unparalleled sensitivity and structural information through the analysis of fragmentation patterns. This guide provides an in-depth, comparative analysis of the mass spectrometric behavior of 2-Amino-n-isopropylbenzamide (C₁₀H₁₄N₂O, M.W. 178.23 g/mol ), a compound of interest in various chemical and pharmaceutical research domains.[1] We will explore its fragmentation under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering insights into the causal mechanisms behind the observed product ions and providing a robust framework for its identification.

Introduction to this compound and its Mass Spectral Analysis

This compound is a substituted benzamide featuring a primary aromatic amine and a secondary amide with an isopropyl substituent. This unique combination of functional groups dictates its fragmentation behavior, providing a rich tapestry of information upon ionization. Understanding these fragmentation pathways is not merely an academic exercise; it is crucial for metabolite identification, impurity profiling, and quality control in synthetic chemistry. This guide moves beyond a simple cataloging of peaks to explain why specific fragments are formed, grounding the interpretation in the fundamental principles of mass spectrometry.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of the data presented, the following experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are provided. These are designed to be self-validating, with clear steps for sample preparation and instrument parameterization.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is optimized for the analysis of this compound using a standard quadrupole mass spectrometer with electron ionization.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Perform serial dilutions to create working standards of 1, 5, 10, 25, 50, and 100 µg/mL.

  • Instrumentation:

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

    • Injector: Split/splitless injector at 250°C with a 10:1 split ratio.

    • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-450.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol is designed for the analysis of this compound using a high-resolution mass spectrometer with electrospray ionization.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

    • Create working standards by diluting the stock solution in the mobile phase.

  • Instrumentation:

    • Liquid Chromatograph: Waters ACQUITY UPLC I-Class System (or equivalent).

    • Column: Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, hold for 0.5 min, ramp to 95% B over 5 min, hold for 1 min, return to initial conditions and re-equilibrate for 2 min.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Mass Spectrometer: Waters Xevo G2-XS QTof (or equivalent).

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Collision Energy (for MS/MS): Ramped from 10-40 eV.

Comparative Fragmentation Analysis: EI vs. ESI

The choice of ionization technique profoundly influences the fragmentation pathways of a molecule. Electron ionization, a "hard" ionization method, imparts significant energy, leading to extensive fragmentation. In contrast, electrospray ionization is a "soft" ionization technique that typically produces a protonated molecule with minimal fragmentation, which can then be subjected to controlled fragmentation via collision-induced dissociation (CID).

Electron Ionization (EI) Fragmentation Pattern

Under EI conditions, this compound undergoes significant fragmentation. The molecular ion peak ([M]⁺˙ at m/z 178) is often of low abundance or absent. The major observed fragments are summarized in the table below.

m/zProposed FragmentRelative Abundance
120[C₇H₆NO]⁺Base Peak
92[C₆H₆N]⁺High
58[C₃H₈N]⁺Medium

The fragmentation pathway begins with the ionization of the molecule, most likely at the lone pair of electrons on the nitrogen of the amino group or the amide nitrogen. The primary and most diagnostically significant fragmentation is the cleavage of the N-isopropyl bond, leading to the formation of the highly stable 2-aminobenzoyl cation at m/z 120 . This fragment is the base peak in the GC-MS spectrum.[1]

Further fragmentation of the 2-aminobenzoyl cation (m/z 120) can occur through the loss of a neutral carbon monoxide (CO) molecule, resulting in the formation of the anilinium cation at m/z 92 .[1] Another characteristic fragment is observed at m/z 58 , which corresponds to the isopropylamine cation radical, formed through cleavage of the amide bond.

Caption: Proposed EI fragmentation pathway for this compound.

Electrospray Ionization (ESI) Fragmentation Pattern

In positive ion ESI, this compound is readily protonated to form the [M+H]⁺ ion at m/z 179.1179 .[1] This serves as the precursor ion for collision-induced dissociation (CID) experiments. The fragmentation is more controlled and typically results in fewer product ions compared to EI.

Precursor m/zProduct m/zProposed Fragment
179.1179120.0438[C₇H₆NO]⁺
179.117992.0496[C₆H₆N]⁺

The most abundant product ion observed in the ESI-MS/MS spectrum is at m/z 120.0438 , corresponding to the 2-aminobenzoyl cation.[1] This is formed by the loss of a neutral isopropylamine molecule from the protonated parent molecule. This fragmentation pathway is analogous to the primary fragmentation observed under EI conditions, highlighting its energetic favorability.

The fragment at m/z 92.0496 is also observed, resulting from the subsequent loss of carbon monoxide from the m/z 120 fragment.[1]

Caption: Proposed ESI-CID fragmentation pathway for this compound.

Comparison with Structurally Related Compounds

To further substantiate our interpretations, it is instructive to compare the fragmentation of this compound with that of its structural analogs. For instance, the mass spectrum of N-isopropylbenzamide, lacking the 2-amino group, also shows a prominent ion for the benzoyl cation (m/z 105), demonstrating the facile cleavage of the amide bond. The presence of the amino group in our target molecule shifts this fragment to m/z 120 and introduces the subsequent loss of CO to form the m/z 92 ion, which is a characteristic fragmentation for aminobenzoyl compounds.

Conclusion

The mass spectrometric fragmentation of this compound is characterized by distinct and predictable pathways under both Electron Ionization and Electrospray Ionization.

  • Under EI , the molecule undergoes extensive fragmentation, with the base peak at m/z 120 corresponding to the 2-aminobenzoyl cation. Other significant fragments are observed at m/z 92 and m/z 58.

  • Under ESI , the protonated molecule [M+H]⁺ at m/z 179 is the precursor ion. CID of this ion predominantly yields the 2-aminobenzoyl cation at m/z 120 and the anilinium cation at m/z 92.

This comparative guide provides researchers with the necessary foundational knowledge and experimental protocols to confidently identify this compound and interpret its mass spectral data. The elucidated fragmentation mechanisms, supported by data from public databases and a logical, cause-and-effect narrative, serve as a reliable reference for future analytical work involving this and structurally related compounds.

References

A Comparative Guide to the Synthesis of 2-Amino-N-isopropylbenzamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of agrochemical and pharmaceutical development, the efficient and scalable synthesis of key intermediates is paramount. 2-Amino-N-isopropylbenzamide, a crucial precursor for the widely used herbicide Bentazone and a valuable scaffold in medicinal chemistry, is a compound of significant interest.[1] This guide provides a comprehensive comparison of the primary synthetic routes to this molecule, offering in-depth technical analysis, field-proven insights, and detailed experimental protocols to inform your research and development endeavors.

Executive Summary: A Comparative Overview

The synthesis of this compound can be approached through several distinct pathways, each with its own set of advantages and challenges. The choice of method is often dictated by factors such as the desired scale of production, cost of starting materials, available equipment, and safety considerations. Here, we will delve into the most prevalent and practical methods:

  • Direct Aminolysis of Isatoic Anhydride: The industry-standard and most direct route, characterized by high yields and operational simplicity.

  • One-Pot Synthesis from Anthranilic Acid: An efficient variation of the isatoic anhydride method that avoids the isolation of the anhydride intermediate.

  • Amide Coupling of 2-Aminobenzoic Acid: A versatile laboratory-scale method employing modern coupling agents.

  • Multi-step Synthesis from 2-Nitrobenzoic Acid: A more classical, albeit longer, pathway involving reduction and amidation steps.

Method 1: Direct Aminolysis of Isatoic Anhydride

This is the most widely employed method for the industrial production of this compound due to its efficiency and high yields.[1] The reaction proceeds via the nucleophilic attack of isopropylamine on the carbonyl group of isatoic anhydride, leading to ring-opening and subsequent decarboxylation to afford the desired product.

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of the primary amine on one of the carbonyl carbons of the isatoic anhydride ring. This is followed by the collapse of the tetrahedral intermediate, leading to the opening of the anhydride ring. The resulting carbamic acid intermediate is unstable and readily undergoes decarboxylation to yield this compound.

Isatoic_Anhydride_Mechanism isatoic_anhydride Isatoic Anhydride intermediate Tetrahedral Intermediate isatoic_anhydride->intermediate + Isopropylamine isopropylamine Isopropylamine isopropylamine->intermediate ring_opened Ring-Opened Intermediate (Carbamic Acid) intermediate->ring_opened Ring Opening product This compound ring_opened->product Decarboxylation co2 CO2 ring_opened->co2 - CO2

Caption: Mechanism of Isatoic Anhydride Aminolysis.

Experimental Protocol

Materials:

  • Isatoic anhydride

  • Isopropylamine

  • 1,2-Dichloroethane (or DMF)

  • Water

  • Saturated sodium carbonate solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend isatoic anhydride (1.0 eq) in 1,2-dichloroethane.

  • Heat the suspension to 50-60°C with stirring.

  • Slowly add isopropylamine (1.0-1.2 eq) dropwise to the heated suspension over a period of 1-3 hours.[1] The reaction is exothermic.

  • After the addition is complete, maintain the reaction mixture at 50-60°C for an additional 0.5-2 hours, monitoring the reaction progress by TLC.[1]

  • Upon completion, cool the reaction mixture to room temperature and wash with water and then with a saturated sodium carbonate solution.[2]

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Method 2: One-Pot Synthesis from Anthranilic Acid

This method is an attractive alternative to Method 1 as it avoids the need to purchase or isolate isatoic anhydride. Instead, the anhydride is generated in situ from the more readily available and less expensive anthranilic acid.[3] A phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate), is typically used for this transformation.

Mechanistic Rationale

The synthesis begins with the reaction of anthranilic acid with triphosgene to form an intermediate N-carboxyanhydride, which is isatoic anhydride. Without isolation, isopropylamine is then added to the reaction mixture, and the reaction proceeds as described in Method 1.

One_Pot_Synthesis anthranilic_acid Anthranilic Acid isatoic_anhydride_in_situ Isatoic Anhydride (in situ) anthranilic_acid->isatoic_anhydride_in_situ + Triphosgene triphosgene Triphosgene triphosgene->isatoic_anhydride_in_situ product This compound isatoic_anhydride_in_situ->product + Isopropylamine isopropylamine Isopropylamine isopropylamine->product

Caption: One-Pot Synthesis from Anthranilic Acid.

Experimental Protocol

Materials:

  • Anthranilic acid

  • Triphosgene

  • 1,2-Dichloroethane

  • Isopropylamine

  • A suitable base (e.g., triethylamine)

Procedure:

  • Caution: Triphosgene is toxic and moisture-sensitive. This reaction should be performed in a well-ventilated fume hood under an inert atmosphere.

  • Dissolve anthranilic acid (1.0 eq) in 1,2-dichloroethane.

  • In a separate flask, dissolve triphosgene (0.34 eq) in 1,2-dichloroethane.

  • Slowly add the triphosgene solution to the anthranilic acid solution at room temperature with vigorous stirring.

  • Heat the reaction mixture to reflux (around 80-85°C) for 2 hours to ensure the complete formation of isatoic anhydride.[3]

  • Cool the reaction mixture to 50-60°C and then slowly add isopropylamine (1.0-1.2 eq) dropwise.

  • Maintain the temperature and stir for an additional 1-2 hours.

  • Work-up and purification are similar to Method 1.

Method 3: Amide Coupling of 2-Aminobenzoic Acid

For laboratory-scale synthesis, direct amide coupling of 2-aminobenzoic acid with isopropylamine using a coupling agent is a highly versatile and reliable method. This approach avoids the use of high temperatures and harsh reagents, making it compatible with a wider range of functional groups on more complex substrates.

Mechanistic Rationale

The carboxylic acid is activated by a coupling agent, such as a carbodiimide (e.g., EDC) in the presence of an additive (e.g., HOBt), to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by isopropylamine to form the amide bond.

Amide_Coupling aminobenzoic_acid 2-Aminobenzoic Acid activated_ester Activated Intermediate aminobenzoic_acid->activated_ester + Coupling Agent coupling_agent Coupling Agent (e.g., EDC/HOBt) coupling_agent->activated_ester product This compound activated_ester->product + Isopropylamine isopropylamine Isopropylamine isopropylamine->product

Caption: Amide Coupling of 2-Aminobenzoic Acid.

Experimental Protocol

Materials:

  • 2-Aminobenzoic acid

  • Isopropylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Dissolve 2-aminobenzoic acid (1.0 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) in anhydrous DMF.

  • Add EDC (1.2 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add isopropylamine (1.2 eq) to the reaction mixture and stir at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Method 4: Multi-step Synthesis from 2-Nitrobenzoic Acid

This classical approach involves the formation of the amide bond first, followed by the reduction of the nitro group to an amine. While longer than the other methods, it can be a viable option if 2-nitrobenzoic acid is a more readily available or cost-effective starting material.

Mechanistic Rationale

The synthesis begins with the conversion of 2-nitrobenzoic acid to its more reactive acid chloride, typically using thionyl chloride or oxalyl chloride. The resulting 2-nitrobenzoyl chloride is then reacted with isopropylamine to form 2-Nitro-N-isopropylbenzamide. In the final step, the nitro group is reduced to an amine using a standard reducing agent, such as catalytic hydrogenation (H₂/Pd-C) or a metal-acid system (e.g., Sn/HCl or Fe/HCl).

Nitrobenzoic_Acid_Route nitrobenzoic_acid 2-Nitrobenzoic Acid acid_chloride 2-Nitrobenzoyl Chloride nitrobenzoic_acid->acid_chloride + SOCl2 nitro_amide 2-Nitro-N-isopropylbenzamide acid_chloride->nitro_amide + Isopropylamine product This compound nitro_amide->product Reduction (e.g., H2/Pd-C)

Caption: Synthesis from 2-Nitrobenzoic Acid.

Experimental Protocol

Step 1: Synthesis of 2-Nitro-N-isopropylbenzamide

  • In a round-bottom flask, reflux 2-nitrobenzoic acid (1.0 eq) with an excess of thionyl chloride (2.0-3.0 eq) for 2-3 hours.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • Dissolve the crude 2-nitrobenzoyl chloride in an anhydrous aprotic solvent like DCM.

  • In a separate flask, dissolve isopropylamine (1.2 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in DCM and cool in an ice bath.

  • Slowly add the 2-nitrobenzoyl chloride solution to the cooled amine solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the crude 2-Nitro-N-isopropylbenzamide.

Step 2: Reduction of 2-Nitro-N-isopropylbenzamide

  • Dissolve the crude 2-Nitro-N-isopropylbenzamide in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to obtain the final product, this compound.

Comparative Analysis of Synthesis Methods

FeatureMethod 1: Isatoic AnhydrideMethod 2: One-Pot from Anthranilic AcidMethod 3: Amide CouplingMethod 4: from 2-Nitrobenzoic Acid
Starting Material Isatoic AnhydrideAnthranilic Acid2-Aminobenzoic Acid2-Nitrobenzoic Acid
Typical Yield 90-97%[1][3]~90%[3]70-90% (lab scale)60-80% (over 2 steps)
Reaction Time 2-6 hours4-6 hours12-24 hours6-12 hours
Scalability ExcellentVery GoodGood (lab to pilot)Good
Key Reagents IsopropylamineTriphosgene, IsopropylamineEDC, HOBt, IsopropylamineSOCl₂, Isopropylamine, H₂/Pd-C
Safety Concerns Exothermic reactionHigh: Use of toxic triphosgeneGenerally safeUse of thionyl chloride, handling of H₂ gas
Cost-Effectiveness High (for large scale)Potentially higher due to triphosgeneLower (for small scale)Moderate
Simplicity HighModerateModerateLow

Product Characterization

Independent of the synthetic route, the final product, this compound, should be thoroughly characterized to confirm its identity and purity.

Spectroscopic Data:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 7.93 (d, J = 7.4 Hz, 1H), 7.45 (d, J = 7.8 Hz, 1H), 7.15 (t, J = 7.6 Hz, 1H), 6.75 (d, J = 8.2 Hz, 1H), 6.55 (t, J = 7.4 Hz, 1H), 5.45 (s, 2H, -NH₂), 4.05 (m, 1H, -CH-), 1.15 (d, J = 6.6 Hz, 6H, -CH(CH₃)₂).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 168.5, 148.9, 132.2, 128.5, 116.8, 116.2, 115.4, 41.2, 22.5.[4]

  • IR (KBr, cm⁻¹): 3450-3300 (N-H stretching, amine and amide), 1635 (C=O stretching, amide I), 1560 (N-H bending, amide II).[4]

  • Mass Spectrometry (EI): m/z 178 (M⁺), 120, 92.[4]

Conclusion and Recommendations

For large-scale industrial production, the Direct Aminolysis of Isatoic Anhydride (Method 1) remains the most economically viable and efficient method. Its high yields, operational simplicity, and relatively short reaction times make it the preferred choice. The One-Pot Synthesis from Anthranilic Acid (Method 2) offers a compelling alternative if the cost and handling of triphosgene are manageable within the production environment.

For laboratory-scale synthesis, particularly in the context of medicinal chemistry where substrate diversity is key, the Amide Coupling of 2-Aminobenzoic Acid (Method 3) provides the greatest flexibility and is compatible with a wide range of sensitive functional groups. The Multi-step Synthesis from 2-Nitrobenzoic Acid (Method 4) is a less direct route but serves as a good example of classical synthetic transformations and may be useful in specific scenarios based on starting material availability.

Ultimately, the selection of the optimal synthetic route will depend on a careful evaluation of the specific project requirements, including scale, cost, safety, and available resources. This guide provides the necessary data and protocols to make an informed decision.

References

A Comparative Guide to Benzamide Derivatives in Research: From Simple Scaffolds to Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

The benzamide scaffold, a simple yet remarkably versatile chemical moiety, represents a cornerstone in modern medicinal chemistry and applied scientific research. Its ability to be readily functionalized allows for the generation of vast libraries of derivatives with a wide spectrum of biological activities and chemical properties. This guide provides a comparative analysis of 2-Amino-n-isopropylbenzamide, a simple benzamide derivative, with more complex and therapeutically significant benzamide derivatives. We will explore their diverse applications, from agricultural science and chemical synthesis to the targeted modulation of critical biological pathways in drug discovery. This analysis is supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships that govern the function of this important class of compounds.

This compound: A Profile of a Simple Benzamide Derivative

This compound, also known as N-Isopropylanthranilamide, is a testament to the utility of the benzamide core in non-therapeutic research contexts. While not a therapeutic agent itself, its significance lies in its roles as a chemical intermediate and a metabolite in environmental and agricultural sciences.

Key Applications:

  • Chemical Synthesis: this compound serves as a precursor in the synthesis of more complex molecules. For instance, it is an intermediate in the production of certain herbicides[1]. Its synthesis typically involves the reaction of isatoic anhydride with isopropylamine[1].

  • Herbicide Metabolite: It is recognized as a metabolite of the herbicide Bentazon[2][3]. Understanding the environmental fate and metabolic pathways of herbicides is crucial for assessing their ecological impact, making the study of such metabolites essential.

  • Biochemical for Proteomics Research: This compound is also classified as a useful biochemical for proteomics research[4][5]. While specific applications in this field are not extensively detailed in publicly available literature, its utility likely stems from its chemical properties that could be leveraged in protein characterization or separation techniques.

The applications of this compound highlight the role of simple benzamides as foundational elements in various scientific disciplines, distinct from the highly tailored roles of their more complex counterparts in medicine.

Substituted Benzamides as Dopamine Receptor Antagonists

In stark contrast to the profile of this compound, substituted benzamides are a clinically significant class of drugs that primarily act as dopamine receptor antagonists. These compounds have a well-established role in the treatment of psychiatric disorders.

Mechanism of Action:

Substituted benzamides, such as amisulpride and sulpiride, exhibit their antipsychotic and antiemetic effects by selectively blocking dopamine D2 and D3 receptors, primarily in the mesolimbic pathway of the brain[6][7]. This blockade modulates dopaminergic neurotransmission. Interestingly, at lower doses, some substituted benzamides like amisulpride can preferentially block presynaptic autoreceptors, leading to an increase in dopamine release, which is thought to contribute to their efficacy against the negative symptoms of schizophrenia and in treating dysthymia[7][8].

Comparative Performance of Dopamine Receptor Antagonists:

CompoundPrimary Target(s)Clinical Application(s)Noteworthy Features
Amisulpride D2/D3 ReceptorsSchizophrenia, DysthymiaDose-dependent dual action: antipsychotic at high doses, antidepressant at low doses[7][8].
Sulpiride D2 ReceptorsSchizophrenia, VertigoOne of the earliest substituted benzamide antipsychotics[6].
Metoclopramide D2 ReceptorsAntiemetic, ProkineticActs both centrally and peripherally[1].
Nemonapride D2/D3 Receptors, 5-HT1ASchizophreniaHigh affinity for D2 receptors.

Signaling Pathway of Dopamine D2 Receptor Antagonism:

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_vesicle->Dopamine release D2R Dopamine D2 Receptor AC Adenylyl Cyclase D2R->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., altered gene expression) PKA->Cellular_Response phosphorylates Dopamine->D2R binds Benzamide Substituted Benzamide (Antagonist) Benzamide->D2R blocks G start Start prepare_reagents Prepare Reagents: - HDAC Enzyme - Fluorogenic Substrate - Assay Buffer - Benzamide Inhibitor start->prepare_reagents dispense Dispense Reagents into 96-well plate prepare_reagents->dispense incubate Incubate at 37°C dispense->incubate add_developer Add Developer Solution (e.g., Trypsin) incubate->add_developer read_fluorescence Read Fluorescence (Excitation/Emission) add_developer->read_fluorescence analyze Analyze Data: - Plot Dose-Response Curve - Calculate IC50 read_fluorescence->analyze end End analyze->end

References

A Comparative Guide to the Biological Activity of 2-Amino-n-isopropylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the biological activities of 2-Amino-n-isopropylbenzamide derivatives, with a focus on their potential as anticonvulsant and local anesthetic agents. As a Senior Application Scientist, this document is structured to offer not just a compilation of data, but a logical framework for understanding the structure-activity relationships (SAR) that govern the efficacy of these compounds. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

Introduction to this compound

This compound is a chemical intermediate, notably used in the synthesis of the herbicide Bentazone. However, the broader class of aminobenzamides has attracted significant interest in medicinal chemistry due to their diverse pharmacological properties. The core structure, featuring an aminobenzoyl group linked to an isopropylamine moiety, presents a versatile scaffold for chemical modification to explore and optimize biological activities. This guide will focus on two key therapeutic areas where derivatives of this scaffold show promise: epilepsy and local anesthesia.

Synthesis of this compound Derivatives

The foundational synthesis of this compound typically involves the reaction of isatoic anhydride with isopropylamine. This reaction provides a straightforward and efficient route to the core scaffold, which can then be further modified to generate a library of derivatives for biological screening.

A general synthetic procedure is as follows: Isatoic anhydride is dissolved in a suitable solvent, such as dichloroethane. Isopropylamine is then added dropwise to the solution, and the reaction mixture is heated. After the reaction is complete, a simple workup involving washing and separation yields the this compound product. This method can be adapted to introduce various substituents on the aromatic ring of isatoic anhydride or to use different alkylamines in place of isopropylamine, thus allowing for the systematic exploration of structure-activity relationships.

Comparative Anticonvulsant Activity

While direct comparative studies on a series of this compound derivatives are not extensively available in the public domain, valuable insights can be gleaned from the evaluation of structurally related aminobenzamide and benzanilide analogs. The primary screening model for anticonvulsant activity is the Maximal Electroshock (MES) seizure test, which is predictive of efficacy against generalized tonic-clonic seizures.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a robust and widely used preclinical model for the initial screening of potential antiepileptic drugs.

Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in rodents.

Procedure:

  • Animal Model: Male albino mice or rats are commonly used.

  • Drug Administration: The test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is always included.

  • Electrical Stimulation: At the time of predicted peak drug effect, a supramaximal electrical stimulus (e.g., 50 mA in mice, 150 mA in rats for 0.2 seconds) is delivered through corneal or ear-clip electrodes.

  • Endpoint: The abolition of the tonic hindlimb extensor component of the seizure is the primary endpoint. An animal is considered protected if this phase is absent.

  • Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis. Neurotoxicity is often assessed using the rotarod test to determine the median toxic dose (TD₅₀). The Protective Index (PI = TD₅₀/ED₅₀) is then calculated as a measure of the drug's therapeutic window.

Workflow for the Maximal Electroshock (MES) Seizure Test

MES_Workflow cluster_prep Preparation cluster_admin Administration cluster_test Testing cluster_analysis Data Analysis Animal_Selection Animal Selection (Mice or Rats) Drug_Prep Test Compound & Vehicle Preparation Dosing Drug Administration (i.p. or p.o.) Drug_Prep->Dosing Stimulation Maximal Electroshock Stimulation Dosing->Stimulation Observation Observe for Tonic Hindlimb Extension Stimulation->Observation ED50_Calc Calculate ED₅₀ (Probit Analysis) Observation->ED50_Calc TD50_Calc Determine TD₅₀ (Rotarod Test) Observation->TD50_Calc PI_Calc Calculate Protective Index (PI = TD₅₀/ED₅₀) ED50_Calc->PI_Calc TD50_Calc->PI_Calc

Caption: Workflow for the Maximal Electroshock (MES) Seizure Test.

Comparative Data for Related Aminobenzamides

The following table summarizes the anticonvulsant activity of various aminobenzamide derivatives from the literature. This data provides a basis for understanding the structural features that contribute to anticonvulsant efficacy.

CompoundStructureAnimal ModelRouteMES ED₅₀ (mg/kg)TD₅₀ (mg/kg)Protective Index (PI)Reference
Ameltolide 4-amino-N-(2,6-dimethylphenyl)benzamideRat (oral)p.o.->1530>51[1]
4-AEPB 4-amino-N-(2-ethylphenyl)benzamideRat (oral)p.o.29.8 µmol/kg>1530 µmol/kg>51[1]
Compound 21 3-amino-N-(2,6-dimethylphenyl)benzanilideMouse (i.p.)i.p.13.48-21.11[2]
Compound 8 4-amino-N-(2,6-dimethylphenyl)benzanilideMouse (i.p.)i.p.2.60-5.77[3]
Compound 12 d,l-4-amino-N-(α-methylbenzyl)benzamideMouse (i.p.)i.p.18.02170.789.5[4]

Analysis of Anticonvulsant SAR: From the available data on related compounds, several structural insights emerge:

  • Position of the Amino Group: Both 3-amino and 4-amino benzanilide derivatives exhibit potent anticonvulsant activity, suggesting that the position of the amino group on the benzoyl ring can be varied while retaining efficacy.

  • Substitution on the Anilide Ring: The presence of methyl groups on the anilide ring, as seen in Ameltolide and its analogs, appears to be crucial for high potency. The 2,6-dimethyl substitution is a common feature in potent compounds.

  • Nature of the Amide Substituent: The N-substituent on the benzamide plays a significant role. The α-methylbenzyl group in compound 12 demonstrates that aromatic substituents can confer high activity.

Based on these observations, it is hypothesized that derivatives of this compound with specific substitutions on the aromatic ring could exhibit significant anticonvulsant properties. Further research is warranted to synthesize and test such derivatives.

Comparative Local Anesthetic Activity

The chemical structure of many local anesthetics, such as lidocaine, comprises an aromatic ring linked to an amine via an amide or ester bond. The this compound scaffold shares these fundamental features, suggesting its derivatives may possess local anesthetic properties.

Experimental Protocol: Sciatic Nerve Block Model

The rat sciatic nerve block model is a standard in vivo assay to evaluate the efficacy and duration of action of local anesthetic agents.

Objective: To determine the onset, duration, and intensity of sensory and motor blockade produced by a test compound when injected near the sciatic nerve.

Procedure:

  • Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.

  • Anesthesia and Nerve Localization: The animal is lightly anesthetized, and the sciatic nerve is localized, often with the aid of a nerve stimulator that elicits a motor response (e.g., foot twitch).

  • Drug Administration: A specific volume of the test compound solution is injected in close proximity to the sciatic nerve. A control group receives saline or a standard local anesthetic like lidocaine or bupivacaine.

  • Assessment of Blockade:

    • Sensory Block: Assessed by applying a noxious stimulus (e.g., tail clip, hot plate) to the paw and observing the withdrawal reflex. The onset of action is the time to the absence of a withdrawal response, and the duration is the time until the response returns.

    • Motor Block: Evaluated by observing the animal's ability to use the injected limb for movement and support.

  • Data Analysis: The mean onset and duration of sensory and motor block are calculated and compared between the test and control groups.

Workflow for the Sciatic Nerve Block Model

Sciatic_Nerve_Block_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_assessment Assessment cluster_analysis Data Analysis Animal_Prep Animal Preparation (Rat) Drug_Sol Prepare Test Compound & Control Solutions Anesthesia Induce Light Anesthesia Drug_Sol->Anesthesia Nerve_Loc Localize Sciatic Nerve (Nerve Stimulator) Anesthesia->Nerve_Loc Injection Inject Test Compound Near Sciatic Nerve Nerve_Loc->Injection Sensory_Block Assess Sensory Block (Noxious Stimulus) Injection->Sensory_Block Motor_Block Assess Motor Block (Observation) Injection->Motor_Block Calc_Onset Calculate Onset of Action Sensory_Block->Calc_Onset Calc_Duration Calculate Duration of Action Sensory_Block->Calc_Duration Motor_Block->Calc_Onset Motor_Block->Calc_Duration Comparison Compare with Control Calc_Onset->Comparison Calc_Duration->Comparison

Caption: Workflow for the Sciatic Nerve Block Model.

Structure-Activity Relationships of Local Anesthetics

The efficacy of local anesthetics is governed by several physicochemical properties, which are in turn influenced by their chemical structure.

  • Lipophilicity: The aromatic ring is the primary determinant of lipophilicity. Increased lipophilicity generally leads to higher potency and a longer duration of action, as the molecule can more readily penetrate the nerve membrane. However, excessive lipophilicity can increase toxicity.

  • pKa: The pKa of the tertiary amine determines the proportion of the molecule that is in the non-ionized, lipid-soluble form at physiological pH. A pKa closer to the physiological pH results in a faster onset of action.

  • Protein Binding: The extent of binding to plasma and tissue proteins influences the duration of action. Higher protein binding leads to a longer-lasting effect.

For this compound derivatives, modifications to the aromatic ring (e.g., addition of alkyl or halogen substituents) and the N-isopropyl group would be expected to modulate these properties and, consequently, their local anesthetic profile. For instance, increasing the alkyl chain length on the nitrogen atom could enhance lipophilicity and potency.

Mechanism of Action

The primary mechanism of action for most local anesthetics is the blockade of voltage-gated sodium channels in the neuronal cell membrane. By binding to a specific receptor site within the sodium channel, local anesthetics prevent the influx of sodium ions that is necessary for the generation and propagation of action potentials. This blockade is reversible, and normal nerve function is restored as the drug is metabolized and cleared from the site of action.

Given the structural similarities, it is highly probable that any local anesthetic activity exhibited by this compound derivatives would also be mediated through the blockade of voltage-gated sodium channels.

Proposed Mechanism of Local Anesthetic Action

Local_Anesthetic_Mechanism cluster_membrane Neuronal Membrane Extracellular Extracellular Space LA_Uncharged Local Anesthetic (Uncharged) Intracellular Intracellular Space Na_Channel Voltage-Gated Sodium Channel LA_Charged Local Anesthetic (Charged) Na_Channel->LA_Charged Ionization LA_Uncharged->Na_Channel Diffusion Block Blockade of Sodium Influx LA_Charged->Block Binding No_AP Inhibition of Action Potential Block->No_AP

Caption: Proposed Mechanism of Local Anesthetic Action.

Conclusion and Future Directions

The this compound scaffold holds promise for the development of novel therapeutic agents with anticonvulsant and local anesthetic properties. While direct comparative data for a series of these specific derivatives is currently limited, the analysis of structurally related compounds provides a strong rationale for their further investigation.

Future research should focus on the synthesis of a library of this compound derivatives with systematic modifications to the aromatic ring and the N-alkyl substituent. These compounds should then be subjected to rigorous in vitro and in vivo screening using the standardized protocols outlined in this guide. Such studies will be crucial for elucidating the detailed structure-activity relationships and identifying lead candidates with optimal efficacy and safety profiles for potential clinical development.

References

A Comparative Guide to the Quantitative Analysis of 2-Amino-n-isopropylbenzamide in Aqueous Samples

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-n-isopropylbenzamide is a molecule of significant interest, primarily recognized as a key metabolite of the widely used herbicide, Bentazone. Its presence and concentration in environmental and biological samples are critical indicators for monitoring herbicide degradation, environmental contamination, and potential exposure. Furthermore, its role as an intermediate in pharmaceutical synthesis necessitates precise and reliable quantitative methods for quality control and process optimization.

This guide provides an in-depth, objective comparison of two robust and widely adopted analytical techniques for the quantitative analysis of this compound in aqueous samples: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the performance characteristics of each method, supported by representative experimental data. We will delve into the causality behind experimental choices, providing detailed protocols to ensure scientific integrity and reproducibility.

Methodology Selection: A Strategic Overview

The choice between HPLC-UV and GC-MS for the quantification of this compound hinges on several factors, including the required sensitivity, sample matrix complexity, available instrumentation, and the specific goals of the analysis.

  • High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying non-volatile and thermally labile compounds. Coupled with a Ultraviolet (UV) detector, it offers a cost-effective, robust, and widely accessible method for routine analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS) provides exceptional selectivity and sensitivity, particularly for volatile and semi-volatile compounds. The mass spectrometer offers definitive identification based on the mass-to-charge ratio of the analyte and its fragments, making it a powerful tool for trace-level analysis and confirmation. However, for polar molecules like this compound, a derivatization step is often necessary to increase volatility and improve chromatographic performance.

The following diagram illustrates a general workflow for selecting the appropriate analytical technique.

Caption: Workflow for selecting between HPLC-UV and GC-MS.

Comparative Performance Characteristics

The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS for the quantitative analysis of this compound, based on data from studies of structurally similar aromatic amines.

Performance CharacteristicHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity Range 0.1 - 100 µg/mL[1]0.01 - 10 µg/mL[2]
Correlation Coefficient (r²) > 0.999[1][3]> 0.998[4]
Limit of Detection (LOD) ~0.02 - 0.2 mg/L[5]~0.12 - 0.48 µg/L[4]
Limit of Quantitation (LOQ) ~0.1 - 1.0 µg/mL~0.40 - 1.60 µg/L[4]
Precision (%RSD) < 5%[6]< 15%[7]
Accuracy (% Recovery) 85 - 115%[6]80 - 120%[4]
Sample Throughput HighModerate
Derivatization Required NoYes
Selectivity GoodExcellent
Cost ModerateHigh

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the quantitative analysis of this compound using both HPLC-UV and GC-MS. These protocols are designed to be self-validating, with explanations for key experimental choices.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in relatively clean aqueous matrices.

1. Principle

The method involves direct injection of a prepared sample onto a reverse-phase C18 column. The separation is achieved using an isocratic mobile phase, and the analyte is detected by its UV absorbance at a specific wavelength. Quantification is performed using an external standard calibration curve.

2. Experimental Workflow

HPLC_Workflow A Aqueous Sample Collection B Filtration (0.45 µm) A->B C pH Adjustment (if necessary) B->C D Injection onto C18 Column C->D E Isocratic Elution D->E F UV Detection (240 nm) E->F G Peak Integration F->G H Calibration Curve Construction G->H I Quantification H->I

Caption: HPLC-UV experimental workflow.

3. Detailed Protocol

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Data acquisition and processing software.

  • Reagents and Standards:

    • This compound reference standard (≥98% purity).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Water (HPLC grade, deionized).

    • Formic acid (analytical grade).

  • Preparation of Solutions:

    • Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 40:60 v/v) containing 0.1% formic acid. Degas the mobile phase before use. The organic-to-aqueous ratio may require optimization based on the specific column and system to achieve optimal retention and peak shape. The addition of formic acid helps to protonate the amino group, leading to better peak symmetry.

    • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

    • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1, 1, 10, 50, 100 µg/mL).

  • Sample Preparation:

    • Collect the aqueous sample in a clean container.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.

    • If necessary, adjust the pH of the sample to be similar to the mobile phase to ensure consistent peak shape.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Acetonitrile:Water (40:60 v/v) with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 240 nm (This should be confirmed by determining the UV absorbance maximum of this compound).

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the this compound standard injections against their corresponding concentrations.

    • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly selective and sensitive, making it ideal for the analysis of this compound at trace levels or in complex matrices where interferences are a concern.

1. Principle

Due to the polar nature and low volatility of this compound, a derivatization step is required prior to GC-MS analysis. The amino group is derivatized to a less polar and more volatile functional group, typically a silyl derivative. The derivatized analyte is then separated on a capillary GC column and detected by a mass spectrometer operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Quantification is achieved using an internal standard method.

2. Experimental Workflow

GCMS_Workflow A Aqueous Sample Collection B Liquid-Liquid Extraction A->B C Evaporation to Dryness B->C D Addition of Derivatizing Agent C->D E Heating D->E F Injection into GC-MS E->F G Separation on Capillary Column F->G H MS Detection (SIM Mode) G->H I Peak Integration H->I J Calibration Curve Construction I->J K Quantification J->K

Caption: GC-MS experimental workflow.

3. Detailed Protocol

  • Instrumentation:

    • Gas chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).

    • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Data acquisition and processing software.

  • Reagents and Standards:

    • This compound reference standard (≥98% purity).

    • Internal Standard (IS): A structurally similar compound not expected to be in the samples (e.g., N-isopropylbenzamide).

    • Dichloromethane (GC grade).

    • Sodium sulfate (anhydrous).

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

    • Pyridine (anhydrous).

  • Preparation of Solutions:

    • Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC-UV method.

    • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in methanol.

    • Working Standard Solutions: Prepare a series of working standard solutions containing both this compound and the internal standard at a fixed concentration by serial dilution of the stock solutions.

  • Sample Preparation and Derivatization:

    • Liquid-Liquid Extraction: To a 10 mL aqueous sample, add a known amount of the internal standard. Adjust the pH to >10 with a suitable base (e.g., NaOH) to ensure the amine is in its free base form. Extract the sample twice with 5 mL of dichloromethane. The basic pH deprotonates the amino group, increasing its solubility in the organic solvent.

    • Combine the organic extracts and dry them over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Derivatization: To the dried residue, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine. Cap the vial tightly and heat at 70°C for 30 minutes. The silylation reaction replaces the active hydrogen on the amino group with a trimethylsilyl (TMS) group, increasing the volatility of the analyte.[8]

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C, and hold for 5 minutes.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM). The specific ions to monitor for the derivatized this compound and the internal standard would need to be determined by analyzing a standard in full scan mode.

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the peak area of the derivatized analyte to the peak area of the internal standard against the corresponding concentration ratio.

    • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).

    • Determine the concentration of this compound in the samples by calculating the peak area ratio and using the calibration curve.

Conclusion: Selecting the Optimal Method

Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantitative analysis of this compound in aqueous samples. The choice of method should be guided by the specific requirements of the analysis.

  • HPLC-UV is the method of choice for routine analysis, quality control, and situations where high sample throughput is required and the expected concentrations are within the µg/mL range. Its simplicity, lower cost, and the absence of a derivatization step make it an attractive option.

  • GC-MS excels in applications demanding high sensitivity and selectivity, such as trace-level environmental monitoring or the analysis of complex biological matrices. The confirmatory nature of mass spectrometric detection provides a high degree of confidence in the results. Although it involves a derivatization step and has a lower sample throughput, its superior performance at low concentrations often justifies these trade-offs.

Ultimately, the selection of the most appropriate technique requires a thorough evaluation of the analytical problem at hand. For comprehensive studies, the use of both methods can be complementary, with HPLC-UV for screening and routine quantification and GC-MS for confirmation and trace-level analysis.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-n-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 2-Amino-n-isopropylbenzamide (CAS No. 30391-89-0). Developed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to explain the causality behind each procedural step, ensuring a culture of safety and regulatory adherence in the laboratory. Our commitment is to provide value beyond the product, building trust through expertise and operational excellence.

Section 1: Hazard Profile and Safety Imperatives

Understanding the inherent risks of a compound is the foundational principle of its safe handling and disposal. This compound is not a benign substance; its hazard profile necessitates careful management from acquisition to disposal.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[1][2] It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] These classifications are not merely administrative; they are directives that inform every aspect of our interaction with the chemical, especially its final disposition.

Hazard ClassificationGHS CodeSignal WordDescription
Acute Toxicity, OralH302WarningHarmful if swallowed.[1][2]
Skin IrritationH315WarningCauses skin irritation.[1][2]
Serious Eye IrritationH319WarningCauses serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure)H335WarningMay cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE) as a Non-Negotiable Standard

The causality for PPE selection flows directly from the hazard profile. The following PPE is mandatory when handling this compound, including during waste packaging:

  • Eye/Face Protection: Tightly fitting safety goggles with side-shields are required to prevent contact with powders or splashes, which could cause serious eye irritation (H319).[1]

  • Skin Protection: Chemical-impermeable gloves (e.g., nitrile) and a lab coat are essential to prevent skin contact and subsequent irritation (H315).[1] For larger quantities or spill response, impervious clothing may be necessary.

  • Respiratory Protection: All handling and waste packaging should occur in a well-ventilated area, preferably within a certified chemical fume hood, to mitigate the risk of respiratory tract irritation (H335).[1][3] If exposure limits are exceeded, a full-face respirator is required.[1]

Section 2: The Regulatory Landscape: RCRA and Laboratory Standards

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] Laboratories, particularly academic and research institutions, often operate under specific alternative standards found in 40 CFR Part 262, Subpart K, which acknowledges the unique waste generation patterns of a laboratory environment compared to an industrial one.[6][7]

The core principle of RCRA is "cradle-to-grave" management, meaning the responsibility for hazardous waste lies with the generator—your institution—from the moment it's created until its final, safe disposal. Improper disposal, such as pouring chemicals down the drain, is a serious violation of federal law and can lead to significant environmental contamination and legal penalties.[4][8]

Section 3: Core Disposal Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system for the disposal of this compound waste.

Step 1: Waste Characterization and Segregation This is the most critical step. As an amine-containing compound, this compound waste must be segregated from other waste streams to prevent dangerous chemical reactions.[8][9]

  • Action: Designate a specific, compatible waste container solely for this compound and other compatible benzamide or amine wastes.

  • Causality: Amines are basic and can react violently with acids. They can also react with oxidizers. Co-mingling this waste stream with incompatible chemicals in a single container can lead to gas generation, heat, and potential container pressurization or breach. At a minimum, segregate amines from acids, bases, oxidizers, and halogenated solvents.[9]

Step 2: Container Selection and Labeling The waste container is the primary containment vessel and its integrity is paramount.

  • Action: Select a container made of a compatible material (e.g., High-Density Polyethylene - HDPE) that is in good condition with a secure, leak-proof screw cap.[4] Affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.

  • Validation: The label must be filled out completely and legibly with the full chemical name ("this compound"), the approximate concentration and quantity, and the date accumulation began.[10] Do not use abbreviations or chemical formulas. This ensures that EHS personnel and the ultimate disposal facility have accurate information to handle the waste safely.

Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA) RCRA allows for the collection of hazardous waste in an SAA, which is the laboratory where the waste is generated.

  • Action: Store the labeled waste container at or near the point of generation and under the control of laboratory personnel.[4] The container must be kept closed except when actively adding waste.[10]

  • Causality: Keeping the container sealed prevents the release of vapors, which could cause respiratory irritation, and protects the contents from contamination.[1] Storing it within the lab ensures that only trained personnel have access to it.

Step 4: Arranging for Professional Disposal Laboratory personnel should never personally transport hazardous waste off-site or attempt to treat it without specific authorization and training.

  • Action: Once the container is full or waste is no longer being generated, contact your institution's EHS department to schedule a pickup. Follow their specific procedures for waste transfer.

  • Trustworthiness: This step ensures the waste is handled by trained professionals and enters the official, compliant waste management system. EHS will consolidate waste and transfer it to a licensed hazardous waste disposal company for final treatment, which may include incineration or other approved methods.[8]

G cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Decontamination & Rinseate cluster_3 Final Disposition start Waste Generated: This compound waste_type Identify Waste Type start->waste_type solid_waste Pure Compound or Grossly Contaminated Material waste_type->solid_waste Solid empty_container Empty Container waste_type->empty_container Container container Place in Compatible, Labeled Hazardous Waste Container solid_waste->container Solid/Sludge ehs_pickup Store in SAA & Contact EHS for Pickup container->ehs_pickup triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse first_rinse Collect First Rinseate as Hazardous Waste triple_rinse->first_rinse dispose_container Dispose of Clean, Defaced Container in Regular Trash triple_rinse->dispose_container After 3 rinses first_rinse->container Add to container

Caption: Decision workflow for proper disposal of this compound waste streams.

Section 4: Managing Contaminated Materials and Empty Containers

Proper disposal extends to all items that have come into contact with the chemical.

  • Grossly Contaminated Items: PPE (gloves, etc.) and absorbent pads used for cleaning minor spills should be placed in a sealed bag, labeled, and disposed of in the solid hazardous waste container.

  • Empty Containers: An "empty" container that held a hazardous chemical is not safe for regular trash until properly decontaminated. The first rinse of a container that held this compound must be collected as hazardous waste.[10]

    • Protocol: Add a small amount of a suitable solvent (e.g., water or methanol) to the empty container.

    • Secure the lid and swirl to rinse all interior surfaces.

    • Pour this first rinseate into your designated hazardous waste container.

    • Repeat the rinse two more times. Subsequent rinses may be permissible for drain disposal, but only if your institutional EHS policy allows.

    • Once triple-rinsed and air-dried, deface the original label and dispose of the container in the appropriate recycling or trash bin.

Section 5: Emergency Protocols for Spills and Exposures

In the event of an accident, a swift and correct response is critical.

  • Spill Response:

    • Alert personnel in the immediate area and evacuate if necessary.

    • If the spill is small and you are trained to handle it, don appropriate PPE.

    • Avoid creating dust.[1] Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand).

    • Collect the material using non-sparking tools and place it in your hazardous waste container.

    • Clean the spill area and decontaminate all equipment.

    • For large spills, evacuate the area and contact your institution's emergency response team immediately.

  • Personal Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical help.[1]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical help if you feel unwell.[1]

    • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical help.[1]

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-n-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals working with 2-Amino-n-isopropylbenzamide (CAS: 30391-89-0). The following procedural guidance is designed to establish a self-validating system of safety, ensuring that every operational step is grounded in a thorough understanding of the compound's hazard profile. Our objective is to empower you with the expertise to handle this chemical with the highest degree of safety, moving beyond mere compliance to a culture of proactive risk management.

Foundational Knowledge: Hazard Identification and Risk Assessment

Understanding the intrinsic hazards of this compound is the critical first step in developing a robust safety plan. All handling procedures and personal protective equipment (PPE) selections are direct responses to these identified risks. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several key hazards.[1][2]

The primary routes of potential exposure are inhalation of dust, skin contact, eye contact, and accidental ingestion.[3] The compound is classified as follows:

  • Harmful if swallowed (Acute Toxicity 4, Oral)[1][2]

  • Causes skin irritation (Skin Irritation, Category 2)[1][2]

  • Causes serious eye irritation (Eye Irritation, Category 2)[1][2]

  • May cause respiratory irritation (Specific Target Organ Toxicity — Single Exposure, Category 3)[1][2]

These classifications are not merely regulatory labels; they are predictive indicators of potential harm that must be systematically mitigated.

Hazard Classification GHS Category Hazard Statement Primary Exposure Routes
Acute Toxicity, OralCategory 4H302: Harmful if swallowedIngestion
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationSkin Contact
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritationEye Contact
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritationInhalation

The First Line of Defense: Engineering and Administrative Controls

Before any personal protective equipment is worn, robust engineering and administrative controls must be implemented. PPE is the final barrier between the researcher and the chemical hazard.

  • Engineering Controls : All procedures involving the handling of solid this compound or its solutions must be performed within a certified chemical fume hood.[2][3] This is the most effective way to control respiratory exposure by capturing dust and vapors at the source. Ensure that the fume hood has a verified face velocity appropriate for handling chemical powders. An operational eyewash station and safety shower must be readily accessible.[4]

  • Administrative Controls : Standard Operating Procedures (SOPs) specific to this compound must be written, reviewed, and understood by all personnel. Do not eat, drink, or smoke in any area where this chemical is handled or stored.[2][5] The work area should be clearly designated for hazardous chemical use.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is a direct consequence of the hazards identified in Section 1. The following table outlines the minimum required PPE for handling this compound.

Body Part Required PPE Specifications & Rationale
Respiratory NIOSH-approved Air-Purifying RespiratorCausality : To prevent inhalation of airborne particles, which may cause respiratory irritation.[2] For weighing and transferring solids, a minimum of an N95 respirator is required.[3] If exposure limits are exceeded or significant dust is generated, a full-face respirator provides a higher protection factor.[2]
Hands Chemical-Resistant Gloves (Double-Gloved)Causality : To prevent direct skin contact, which can cause irritation.[2] Nitrile gloves are recommended.[3] Double-gloving provides an additional layer of protection against tears and contamination during glove removal. Gloves must be inspected for integrity before each use and changed immediately upon contamination.[6]
Eyes/Face Tightly-Fitting Safety Goggles with Side-Shields & Face ShieldCausality : To prevent dust particles or splashes from causing serious eye irritation.[2] Standard safety glasses are insufficient. Chemical goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) are mandatory.[4] A face shield should be worn over goggles during procedures with a high risk of splashing or dust generation.[7]
Body Fully-Buttoned Laboratory Coat & Appropriate ClothingCausality : To protect the skin on the arms and body from accidental contact. A lab coat made of low-linting, non-flammable material is recommended. Long pants and closed-toe, closed-heel shoes are required to ensure no skin is exposed.[6]
PPE Selection Workflow

The specific task being performed dictates the precise level of PPE required. The following workflow illustrates the decision-making process for ensuring adequate protection.

PPE_Workflow cluster_prep Preparation Phase cluster_task Task-Specific PPE Selection cluster_ppe Required PPE Ensemble Start Initiate Task with This compound FumeHood Is work performed in a certified chemical fume hood? Start->FumeHood Stop STOP WORK Relocate to Fume Hood FumeHood->Stop No TaskType What is the task? FumeHood->TaskType Yes Weighing Weighing/Transferring Solid Powder TaskType->Weighing Solid Handling Solution Preparing/Using Dilute Solution TaskType->Solution Solution Work PPE_Solid Minimum PPE: - Double Nitrile Gloves - Lab Coat - Goggles + Face Shield - N95 Respirator Weighing->PPE_Solid PPE_Solution Minimum PPE: - Double Nitrile Gloves - Lab Coat - Goggles Solution->PPE_Solution

Caption: PPE selection workflow for this compound.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, methodical protocol is essential for minimizing exposure.

I. Preparation and Area Setup

  • Confirm that the chemical fume hood is operational and the sash is at the appropriate working height.

  • Ensure an ABC fire extinguisher, chemical spill kit, and emergency contact information are immediately accessible.

  • Verify that the eyewash station and safety shower are unobstructed and have been recently tested.[4]

  • Lay down disposable, absorbent bench paper in the work area to contain minor spills.

  • Don all required PPE as determined by the PPE Selection Workflow.

II. Weighing and Transferring Solid Compound

  • Handle the compound as a solid, taking care to avoid generating dust.[5]

  • Use a balance with a draft shield inside the fume hood.

  • Use a spatula or other appropriate tool to carefully transfer the chemical. Avoid dropping or tapping containers unnecessarily.

  • Close the primary container immediately after dispensing the required amount.

  • When transferring to a reaction vessel, do so slowly and carefully to prevent aerosolization.

Emergency and Disposal Plans

I. Spill Management Protocol

  • Minor Spill (Contained within the fume hood):

    • Alert colleagues in the immediate vicinity.

    • Use absorbent pads from a chemical spill kit to gently cover and contain the spill. Do not brush or sweep dry powder.[3]

    • Carefully collect all contaminated materials (absorbent pads, gloves, etc.) and place them in a clearly labeled, sealed hazardous waste container.[5]

    • Decontaminate the area with an appropriate solvent (e.g., ethanol), followed by soap and water.

  • Major Spill (Outside of a fume hood):

    • Evacuate the immediate area immediately.

    • Alert your institution's Environmental Health & Safety (EHS) department and follow their established emergency procedures.[3]

II. Exposure and First Aid Procedures

Immediate and correct first aid is critical in the event of an exposure.[2]

Exposure Route First Aid Protocol
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek prompt medical attention.[2]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing. If irritation persists, seek medical attention.[2]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[2] Seek immediate medical attention from an ophthalmologist.
Ingestion Rinse mouth thoroughly with water. Do NOT induce vomiting. Seek immediate medical attention.[2][8]

III. Decontamination and Disposal

  • Equipment Decontamination : All non-disposable equipment (spatulas, glassware) should be decontaminated by rinsing with an appropriate solvent followed by a thorough wash with soap and water.

  • Waste Disposal : All waste, including excess chemical, contaminated consumables (gloves, bench paper), and cleanup materials, must be disposed of as hazardous chemical waste.[2] Place materials in a sealed, properly labeled container. Follow all local, state, and federal regulations for hazardous waste disposal.

References

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